3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZRLYJWBJHZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577553 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130599-34-7 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the synthesis of 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process involving a Claisen condensation followed by a cyclization reaction. This guide details the experimental protocols, presents quantitative data, and provides a visual representation of the synthesis pathway.
Core Synthesis Pathway
The synthesis of this compound proceeds through two principal stages:
-
Step 1: Claisen Condensation - The formation of the intermediate, 4,4,4-trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione, via a Claisen condensation reaction.
-
Step 2: Cyclization - The subsequent reaction of the diketone intermediate with hydrazine hydrate to form the final pyrazole product.
A logical diagram of this workflow is presented below.
Experimental Protocols
Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione
This step involves a Claisen condensation of 4'-(trifluoromethyl)acetophenone with ethyl trifluoroacetate in the presence of a strong base, such as sodium ethoxide or sodium hydride.
Methodology:
-
To a solution of sodium ethoxide (1.1 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether, 4'-(trifluoromethyl)acetophenone (1.0 equivalent) is added dropwise under an inert atmosphere (e.g., nitrogen or argon) at 0-5 °C.
-
Ethyl trifluoroacetate (1.1 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diketone.
-
Purification is achieved by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Reactants | 4'-(Trifluoromethyl)acetophenone, Ethyl trifluoroacetate |
| Base | Sodium Ethoxide or Sodium Hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 85% |
Table 1: Quantitative data for the synthesis of 4,4,4-trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione.
Step 2: Synthesis of this compound
The final product is obtained through the cyclization of the diketone intermediate with hydrazine hydrate. The regioselectivity of this reaction is crucial, as two isomeric pyrazoles can be formed. The reaction conditions can be tuned to favor the formation of the desired 5-amino isomer.
Methodology:
-
The 4,4,4-trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine hydrate (1.1 - 1.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then taken up in water and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Reactants | 4,4,4-Trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione, Hydrazine Hydrate |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 80 - 95% |
Table 2: Quantitative data for the synthesis of this compound.
Note on Regioselectivity: The reaction of unsymmetrical 1,3-diketones with hydrazine can lead to the formation of two regioisomeric pyrazoles. In this specific case, the electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent carbonyl group. Generally, the more electrophilic carbonyl carbon (the one closer to the CF3 group) is preferentially attacked by the hydrazine, leading to the formation of the 3-(trifluoromethyl)phenyl-substituted pyrazole as the major product. The reaction conditions, particularly the pH, can also be adjusted to control the regioselectivity. Acidic conditions often favor the formation of the isomer where the more hindered nitrogen of the hydrazine attacks the less hindered carbonyl group, while basic conditions can favor the alternative isomer. For the synthesis of this compound, the reaction is typically carried out under conditions that favor the desired isomer.
Conclusion
The synthesis of this compound is a well-established two-step process that can be performed with good to excellent yields. Careful control of reaction conditions, particularly during the cyclization step, is essential to ensure the desired regioselectivity and high purity of the final product. This technical guide provides a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this important pharmaceutical intermediate.
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. This pyrazole derivative is of significant interest in medicinal chemistry due to its structural motifs, which are common in molecules targeting a range of biological pathways, particularly as kinase inhibitors.[1][2][3] This document consolidates available data on related compounds to infer the properties of the title compound, outlines a detailed synthetic protocol, and explores its potential role in modulating cellular signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Estimated/Analog Data | Analog Compound |
| Molecular Formula | C₁₀H₈F₃N₃ | This compound |
| Molecular Weight | 227.19 g/mol | This compound |
| Melting Point (°C) | 124-127 | 3-Amino-5-phenylpyrazole |
| Boiling Point (°C) | Not available | - |
| pKa | Not available | - |
| Solubility | Not available | - |
Spectroscopic and Crystallographic Data
The structural elucidation of this compound would rely on a combination of spectroscopic techniques and X-ray crystallography.
Spectroscopic Characterization (Predicted)
Based on the analysis of similar pyrazole derivatives, the following spectral characteristics are anticipated:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the pyrazole and phenyl ring protons, as well as the amine protons. The aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm), with splitting patterns dictated by their substitution. The amine protons will likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole and phenyl rings. The carbon of the trifluoromethyl group will be observed as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| IR (cm⁻¹) | N-H stretching vibrations for the amine and pyrazole N-H (around 3200-3500 cm⁻¹), C-N stretching, and C-F stretching vibrations (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 227.19). |
X-ray Crystallography
Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for the title compound has been reported, analysis of related pyrazole structures reveals common hydrogen bonding motifs and crystal packing arrangements.
Synthesis and Experimental Protocols
The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry, with the most common route involving the condensation of a β-ketonitrile with a hydrazine derivative.[4][5]
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. The synthesis commences with the reaction of 4-(trifluoromethyl)benzoylacetonitrile with hydrazine.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
The following is a generalized experimental protocol based on established methods for the synthesis of 5-amino-3-arylpyrazoles.[4][6]
Materials:
-
4-(Trifluoromethyl)benzoylacetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)benzoylacetonitrile (1 equivalent) in ethanol.
-
Addition of Reagents: Add a catalytic amount of acetic acid to the solution. Subsequently, add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Biological Activity and Signaling Pathways
Pyrazole derivatives are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[6] A significant number of pyrazole-containing compounds have been investigated as kinase inhibitors.[1][2][3][7][8]
Potential as a Kinase Inhibitor
The structural features of this compound, particularly the pyrazole core, are present in numerous known kinase inhibitors.[3][9][10] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, most notably cancer. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.
Illustrative Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several pyrazole-based inhibitors have been developed to target components of this pathway.[2][7]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Biological Evaluation
To assess the biological activity of this compound as a potential kinase inhibitor, a standard workflow would be employed.
Caption: Standard workflow for evaluating a potential kinase inhibitor.
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery. While specific experimental data for this molecule is limited, analysis of its structural analogs provides valuable insights into its likely physicochemical properties and biological activities. The synthetic route is straightforward, and its structural similarity to known kinase inhibitors suggests that it may be a promising candidate for targeting signaling pathways implicated in diseases such as cancer. Further experimental validation is required to fully characterize this compound and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the novel heterocyclic compound, 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. While direct experimental spectroscopic data for this specific molecule is not currently available in the public domain, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Structural Information
Molecular Formula: C₁₀H₈F₃N₃
Molecular Weight: 227.19 g/mol
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of published data for analogous pyrazole derivatives.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 - 12.5 | br s | 1H | Pyrazole N-H |
| ~7.8 - 8.0 | d | 2H | Aromatic C-H (ortho to CF₃) |
| ~7.6 - 7.8 | d | 2H | Aromatic C-H (meta to CF₃) |
| ~5.9 - 6.1 | s | 1H | Pyrazole C4-H |
| ~5.0 - 5.5 | br s | 2H | Amine N-H₂ |
Note: The chemical shifts of the N-H protons are highly dependent on solvent and concentration and may exchange with D₂O.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 158 | Pyrazole C5-NH₂ |
| ~148 - 152 | Pyrazole C3 |
| ~135 - 138 | Aromatic C (ipso to pyrazole) |
| ~128 - 131 (q) | Aromatic C (ipso to CF₃) |
| ~125 - 127 | Aromatic C-H (meta to CF₃) |
| ~123 - 125 (q) | Trifluoromethyl C (CF₃) |
| ~122 - 124 | Aromatic C-H (ortho to CF₃) |
| ~95 - 98 | Pyrazole C4 |
Note: The signal for the carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to C-F coupling.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 3150 - 3000 | Medium | Aromatic C-H stretching |
| 1640 - 1600 | Medium to Strong | N-H bending (amine) |
| 1610 - 1580 | Medium | C=N and C=C stretching (pyrazole and aromatic ring) |
| 1320 - 1330 | Strong | C-F stretching (asymmetric) |
| 1160 - 1120 | Strong | C-F stretching (symmetric) |
| 850 - 820 | Strong | para-disubstituted benzene C-H out-of-plane bending |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
| m/z | Interpretation |
| 227 | [M]⁺ (Molecular ion) |
| 228 | [M+H]⁺ (Protonated molecular ion) |
| 208 | [M-F]⁺ or [M-NH]⁺ |
| 158 | [M-CF₃]⁺ |
Experimental Protocols
The following are general experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methodologies for similar compounds.
Synthesis Protocol
The synthesis of 3-aryl-1H-pyrazol-5-amines is typically achieved through the condensation of a β-ketonitrile with hydrazine.
Materials:
-
4,4,4-Trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalyst)
Procedure:
-
Dissolve 4,4,4-Trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Characterization Protocol
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as ESI or EI. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Visualizations
Synthesis and Analysis Workflow
Caption: General workflow for the synthesis and spectroscopic analysis.
Logic of Spectroscopic Prediction
Caption: Rationale behind the prediction of spectroscopic data.
The Multifaceted Biological Activities of Trifluoromethylphenyl Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, insecticidal, and antimicrobial effects.[3][4][5] The incorporation of a trifluoromethylphenyl moiety onto the pyrazole core often enhances the lipophilicity and metabolic stability of the resulting molecule, leading to improved potency and pharmacokinetic profiles. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethylphenyl pyrazole derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Insecticidal Activity
Trifluoromethylphenyl pyrazole derivatives are prominent in agrochemical research, with many compounds demonstrating potent insecticidal properties. Their primary mechanisms of action often involve the disruption of crucial insect neural and muscular functions.
Mechanism of Action
A significant number of these derivatives function by targeting ligand-gated ion channels in the insect nervous system. Two primary targets have been identified:
-
GABA-gated Chloride Channels: Phenylpyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[6][7] By blocking the GABA-gated chloride channels, these compounds prevent the influx of chloride ions into neurons. This inhibition disrupts normal nerve function, leading to hyperexcitation of the central nervous system, paralysis, and ultimately, insect death.[4][7]
-
Ryanodine Receptors (RyRs): Another class of pyrazole derivatives, particularly pyrazole-carboxamides, targets insect ryanodine receptors.[3][8] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[3][9] The binding of pyrazole derivatives to RyRs causes an uncontrolled release of intracellular calcium stores, leading to muscle contraction, paralysis, and cessation of feeding.[3][5]
Signaling Pathway Diagrams
Caption: Antagonism of GABA-gated chloride channels by pyrazole derivatives.
Caption: Activation of insect Ryanodine Receptors by pyrazole carboxamides.
Quantitative Data: Insecticidal Activity
The following tables summarize the insecticidal activity of selected trifluoromethylphenyl pyrazole derivatives against various agricultural pests.
| Compound ID | Target Pest | Concentration | Mortality Rate (%) | Reference |
| 6b | Plutella xylostella | 200 µg/mL | 100% | [8] |
| 6e | Plutella xylostella | 200 µg/mL | 100% | [8] |
| 6b | Mythimna separata | 200 µg/mL | 100% | [8] |
| 6e | Mythimna separata | 200 µg/mL | 100% | [8] |
| 5 | Plutella xylostella | 50 mg/L | 87% | [6] |
| 6 | Plutella xylostella | 50 mg/L | 93% | [6] |
| IIIf | Mythimna separata | 0.1 mg/L | 43% | [10] |
| IIIe | Plutella xylostella | 10⁻⁵ mg/L | 94% | [10] |
| 5-1c | Cotton Bollworm | 11 mg/kg | 60% (Stomach Activity) | [11] |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dipping Method)
This protocol is a generalized procedure for assessing the insecticidal activity of compounds against lepidopteran pests like Plutella xylostella (diamondback moth).
-
Compound Preparation: Dissolve the synthesized pyrazole derivatives in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with distilled water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired test concentrations.
-
Host Plant Preparation: Select fresh, healthy cabbage leaves and cut them into discs of a uniform size (e.g., 5 cm diameter).
-
Treatment: Dip the leaf discs into the prepared test solutions for approximately 10-30 seconds. A control group is treated with the solvent-surfactant solution lacking the test compound.
-
Drying: Allow the treated leaf discs to air-dry completely at room temperature.
-
Insect Infestation: Place one treated leaf disc into a petri dish lined with moistened filter paper. Introduce a set number of larvae (e.g., 10 third-instar larvae) into each petri dish.
-
Incubation: Maintain the petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Data Collection: Assess larval mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Analysis: Calculate the mortality rate for each concentration and correct for control mortality using Abbott's formula if necessary. Determine LC50 values using probit analysis.
Anticancer Activity
Numerous studies have highlighted the potential of trifluoromethylphenyl pyrazole derivatives as anticancer agents.[12][13] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Mechanism of Action
A primary mechanism for the anticancer activity of these derivatives is the inhibition of tyrosine kinases (TKs), which are crucial for signal transduction pathways that regulate cell growth, differentiation, and angiogenesis.[14] Key targets include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks the signaling pathway initiated by VEGF, which is critical for angiogenesis (the formation of new blood vessels).[15][16] By cutting off the blood supply to tumors, these inhibitors can suppress tumor growth and metastasis.
-
EGFR (Epidermal Growth Factor Receptor): EGFR is often overexpressed in various cancers, and its activation leads to increased cell proliferation and survival.[14][17] Pyrazole derivatives can act as EGFR inhibitors, blocking these downstream effects.
Signaling Pathway Diagram
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The following table presents the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for representative compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | Value (µM) | Reference |
| 5a | HL-60 (Leukemia) | GI50 | 1.36 | [15] |
| 5c | RPMI-8226 (Leukemia) | GI50 | 0.27 | [15] |
| 5a | KM-12 (Colon) | GI50 | <10 | [15] |
| 5c | BT-549 (Breast) | GI50 | <10 | [15] |
| 5c, 5f, 5g, 5j, 5m, 5n | MCF-7 (Breast) | IC50 | 6.8 - 9.8 | [17] |
| 5c, 5f, 5g, 5j, 5m, 5n | MDA-MB-231 (Breast) | IC50 | 11.1 - 14.1 | [17] |
| Compound 49 | EGFR Tyrosine Kinase | IC50 | 0.26 | [14] |
| Compound 49 | HER-2 Tyrosine Kinase | IC50 | 0.20 | [14] |
| Compound 3 | EGFR Inhibitor | IC50 | 0.06 | [16] |
| Compound 9 | VEGFR-2 Inhibitor | IC50 | 0.22 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.[6][7][18]
-
Cell Seeding: Culture cancer cells in a suitable medium. Harvest cells during their exponential growth phase and seed them into 96-well flat-bottom plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[6][7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50 or IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
Certain trifluoromethylphenyl pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[19][20] This mechanism is shared with widely used nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins. The synthesis of prostaglandins from arachidonic acid is catalyzed by COX enzymes.[13][21] There are two main isoforms:
-
COX-1: Constitutively expressed and involved in housekeeping functions like protecting the gastric mucosa.
-
COX-2: Inducible at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[20]
Many trifluoromethylphenyl pyrazoles act as selective inhibitors of COX-2.[19][20] By blocking the COX-2 active site, they prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, thereby reducing inflammation and pain.[13][21]
Signaling Pathway Diagram
Caption: Inhibition of the COX-2 pathway by trifluoromethylphenyl pyrazoles.
Quantitative Data: COX Inhibition and In Vivo Efficacy
The following tables summarize the COX inhibitory activity and in vivo anti-inflammatory effects of selected compounds.
Table 3.1: In Vitro COX Enzyme Inhibition [20]
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (IC50 COX-1 / IC50 COX-2) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3d | 5.61 | 4.92 | 1.14 |
| 3g | 4.45 | 2.65 | 1.68 |
| Ketoprofen | 0.035 | 0.164 | 0.21 |
Table 3.2: In Vivo Anti-inflammatory Activity [19]
| Compound Series | In Vivo Assay | Result |
| 3-Trifluoromethylpyrazoles (4) | Carrageenan-induced rat paw edema | 62-76% inhibition |
| Indomethacin (Reference) | Carrageenan-induced rat paw edema | 78% inhibition |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[19][22]
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight prior to the study but allow free access to water.[19]
-
Compound Administration: Administer the test compounds (e.g., dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives only the vehicle, and a positive control group receives a standard drug like Indomethacin (e.g., 5 mg/kg).[22]
-
Induction of Inflammation: One hour after compound administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[19][22]
-
Edema Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[22]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage of inhibition of edema for the treated groups is calculated using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Antimicrobial Activity
Derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have shown promise as potent inhibitors of drug-resistant bacteria, particularly Gram-positive strains.[3]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table lists the MIC values of selected compounds against Gram-positive bacteria.
| Compound ID | Target Bacteria | MIC (µg/mL) | Reference |
| 1 | Staphylococcus aureus | 2 | [3] |
| 11 | Staphylococcus aureus | 0.25 | [3] |
| 28 | Staphylococcus aureus | 0.25 | [3] |
| 29 | Methicillin-resistant S. aureus (MRSA) | 0.25 | [3] |
Note: The compounds showed no significant activity against Gram-negative strains in the cited study.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is used to determine the MIC.
-
Bacterial Culture: Grow the bacterial strains (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add it to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Trifluoromethylphenyl pyrazole derivatives represent a remarkably versatile class of compounds with significant, well-documented biological activities. Their efficacy as insecticidal agents targeting the nervous and muscular systems of pests is established. Furthermore, their potential in human health as anticancer and anti-inflammatory agents, primarily through the inhibition of critical enzymes like tyrosine kinases and cyclooxygenases, is an area of intense and promising research. The structure-activity relationships of these compounds continue to be explored, offering numerous opportunities for the rational design of new, highly potent, and selective therapeutic and agrochemical agents. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for professionals engaged in the discovery and development of novel pyrazole-based molecules.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gaba-gated chloride channel: Topics by Science.gov [science.gov]
- 5. sdbonline.org [sdbonline.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. researchgate.net [researchgate.net]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyrazole Scaffold: A Privileged Motif in Kinase Inhibition
An In-depth Technical Guide on the Mechanism of Action of Aminopyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole core is a versatile heterocyclic scaffold that has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of aminopyrazole-based compounds, focusing on their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.
Core Mechanism of Action: Competitive Kinase Inhibition
Aminopyrazole derivatives predominantly exert their biological effects by acting as competitive inhibitors of protein kinases. The aminopyrazole core structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for inhibitor binding.[1] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of downstream substrates. The versatility of the aminopyrazole scaffold allows for substitutions at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinases.[2][3]
Key Molecular Targets and Associated Signaling Pathways
Aminopyrazole-based inhibitors have been developed against a range of therapeutically relevant kinases, each implicated in distinct signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.
NF-κB Inducing Kinase (NIK)
Signaling Pathway: The non-canonical NF-κB pathway is a crucial signaling cascade involved in immune regulation, lymphoid organ development, and cell survival.[4] NF-κB Inducing Kinase (NIK) is the central regulatory kinase in this pathway. Upon activation by specific TNF receptor family members, NIK phosphorylates and activates IκB kinase-α (IKKα), leading to the processing of p100 to p52 and the subsequent nuclear translocation of the p52/RelB NF-κB complex.[4]
Mechanism of Inhibition: Aminopyrazole compounds have been identified as selective inhibitors of NIK.[4][5] By binding to the ATP pocket of NIK, these compounds prevent the phosphorylation of IKKα, thereby blocking the downstream signaling cascade and inhibiting the activation of the non-canonical NF-κB pathway.[4] This mechanism is particularly relevant in cancers where NIK is overexpressed or constitutively active.[4][6]
Figure 1: Inhibition of the Non-Canonical NF-κB Pathway.
Fibroblast Growth Factor Receptors (FGFRs)
Signaling Pathway: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. These pathways are critical for cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a known driver in various cancers.[7]
Mechanism of Inhibition: Aminopyrazole derivatives have been developed as potent inhibitors of FGFRs, including wild-type and drug-resistant mutant forms.[7][8] These compounds bind to the ATP-binding site of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling. Some aminopyrazoles have been designed to covalently target a cysteine residue in the P-loop of the kinase, providing enhanced potency and the ability to overcome resistance mutations.[7]
Figure 2: Blockade of the FGFR Signaling Cascade.
Cyclin-Dependent Kinases (CDKs)
Signaling Pathway: Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle, transcription, and other cellular processes.[1][5] Their activity is dependent on binding to regulatory cyclin subunits. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[1]
Mechanism of Inhibition: The aminopyrazole scaffold is a key component of several CDK inhibitors.[1] These compounds interact with the hinge region of the CDK ATP-binding pocket, forming a triad of hydrogen bonds that effectively block ATP binding and inhibit kinase activity.[1] This leads to cell cycle arrest and apoptosis in cancer cells.[1][9]
Janus Kinases (JAKs)
Signaling Pathway: The Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for cytokine signaling.[10] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate STATs, which dimerize, translocate to the nucleus, and regulate gene expression.[10] The JAK/STAT pathway is crucial for immunity and hematopoiesis, and its dysregulation is implicated in autoimmune diseases and cancers.[10]
Mechanism of Inhibition: Aminopyrazole derivatives have been designed as potent inhibitors of JAKs.[6][10] By competing with ATP for the kinase active site, these compounds block the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling cascade.[10]
Figure 3: Interruption of the JAK/STAT Signaling Pathway.
p38 Mitogen-Activated Protein Kinase (MAPK)
Signaling Pathway: The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[4] Activation of p38 MAPK leads to the phosphorylation of various downstream targets, including transcription factors and other kinases, which are involved in apoptosis, cell differentiation, and cytokine production.[4]
Mechanism of Inhibition: Aminopyrazole-containing compounds have been identified as inhibitors of p38 MAPK.[11] These molecules can bind to the ATP-binding pocket of p38, with some demonstrating a "DFG-out" binding mode, which stabilizes an inactive conformation of the kinase.[2] This inhibition prevents the downstream inflammatory signaling cascade.
Quantitative Data on Aminopyrazole Inhibitor Potency
The following tables summarize the in vitro potency of various aminopyrazole compounds against their respective kinase targets. The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency.
Table 1: NIK Inhibitory Activity of Aminopyrazole Compounds
| Compound | Target | IC₅₀ (µM) | Cell Line/Assay Type | Reference |
| 3a | NIK | 8.4 | ATP-based kinase assay | [5][12] |
| 3e | NIK | 2.9 | ATP-based kinase assay | [12] |
| 3g | NIK | 3.32 | ATP-based kinase assay | [12] |
| 20a | NIK | 0.0084 | Kinase assay | [7] |
| 20b | NIK | 0.0029 | Kinase assay | [7] |
| 20c | NIK | 0.0033 | Kinase assay | [7] |
Table 2: FGFR Inhibitory Activity of Aminopyrazole Compounds
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Type | Reference |
| 6 | FGFR3 (WT) | <1 | Cellular Assay (BaF3) | [8] |
| 6 | FGFR3 (V555M) | <1 | Cellular Assay (BaF3) | [8] |
| 6 | FGFR2 (WT) | <1 | Cellular Assay (BaF3) | [8] |
| 6 | FGFR2 (V564F) | <1 | Cellular Assay (BaF3) | [8] |
| 10h | FGFR1 | 46 | Biochemical Assay | [13] |
| 10h | FGFR2 | 41 | Biochemical Assay | [13] |
| 10h | FGFR3 | 99 | Biochemical Assay | [13] |
| 10h | FGFR2 (V564F) | 62 | Biochemical Assay | [13] |
Table 3: CDK Inhibitory Activity of Aminopyrazole Compounds
| Compound | Target | IC₅₀ (µM) | Cell Line/Assay Type | Reference |
| CAN508 | CDK2 | 0.35 | Kinase assay | [9] |
| DC-K2in212 | CDK2 | 0.295 | Kinase assay | [9] |
| 9 | CDK2 | 0.96 | Kinase assay | [9] |
| 7d | CDK2 | 1.47 | Kinase assay | [9] |
| 7a | CDK2 | 2.0 | Kinase assay | [9] |
| 4 | CDK2 | 3.82 | Kinase assay | [9] |
| 14g | CDK2 | 0.460 | Kinase assay | [14] |
| 9a | CDK2 | 1.630 | Kinase assay | [14] |
Table 4: JAK Inhibitory Activity of Aminopyrazole Compounds
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Type | Reference |
| 3f | JAK1 | 3.4 | Protein kinase inhibition assay | [1] |
| 3f | JAK2 | 2.2 | Protein kinase inhibition assay | [1] |
| 3f | JAK3 | 3.5 | Protein kinase inhibition assay | [1] |
| Ruxolitinib | JAK2 | 4 | Enzymatic assay (1 mM ATP) | [15] |
| Fedratinib | JAK2 | 14 | Enzymatic assay (1 mM ATP) | [15] |
| Momelotinib | JAK2 | 51 | Enzymatic assay (1 mM ATP) | [15] |
| Pacritinib | JAK2 | 53 | Enzymatic assay (1 mM ATP) | [15] |
Table 5: p38 MAPK Inhibitory Activity of Aminopyrazole Compounds
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Type | Reference |
| SR-318 | p38α | 5 | Kinase assay | [7] |
| SR-318 | p38β | 32 | Kinase assay | [7] |
| BIRB 796 | p38 MAPK | - | - | [11] |
Experimental Protocols for Elucidating Mechanism of Action
A variety of in vitro and cell-based assays are employed to characterize the mechanism of action of aminopyrazole inhibitors.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
4.1.1. Förster Resonance Energy Transfer (FRET) Assays
-
Principle: FRET-based assays, such as LanthaScreen™, measure the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate. The binding of a europium-labeled anti-tag antibody to the kinase and an Alexa Fluor® 647-labeled tracer to the ATP pocket results in a high FRET signal. An inhibitor competes with the tracer, leading to a loss of FRET.[16]
-
Protocol Outline:
-
Prepare serial dilutions of the aminopyrazole inhibitor.
-
In a multi-well plate, combine the purified kinase, a fluorescently labeled substrate or tracer, and the inhibitor.
-
Initiate the reaction by adding ATP.
-
After incubation, measure the FRET signal using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.[16][17]
-
4.1.2. ADP-Glo™ Kinase Assay
-
Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.[18]
-
Protocol Outline:
-
Perform the kinase reaction in the presence of varying concentrations of the aminopyrazole inhibitor.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the IC₅₀ value from the dose-response curve.[18]
-
Figure 4: Generalized workflow for in vitro kinase inhibition assays.
Cell-Based Assays
These assays evaluate the effect of the inhibitor in a more physiologically relevant cellular context.
4.2.1. Western Blotting
-
Principle: Western blotting is used to detect the phosphorylation status of the target kinase and its downstream substrates in cells treated with the inhibitor. A decrease in the phosphorylated form of the target protein indicates effective inhibition.[4]
-
Protocol Outline:
-
Culture cells and treat with various concentrations of the aminopyrazole inhibitor.
-
Stimulate the signaling pathway if necessary (e.g., with a cytokine or growth factor).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors.
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.[2][4]
-
4.2.2. Cell Viability and Proliferation Assays (e.g., MTT, AlamarBlue)
-
Principle: These assays measure the effect of the inhibitor on cell growth and survival. A reduction in cell viability or proliferation in cancer cell lines dependent on the target kinase indicates on-target activity.[19]
-
Protocol Outline:
-
Seed cells in a multi-well plate.
-
Treat the cells with a range of inhibitor concentrations.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a metabolic indicator dye (e.g., MTT or AlamarBlue) and measure the resulting colorimetric or fluorescent signal.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ value.[19]
-
4.2.3. Reporter Gene Assays
-
Principle: These assays are used to measure the activity of a specific signaling pathway by linking a reporter gene (e.g., luciferase) to a promoter that is regulated by a transcription factor downstream of the target kinase. Inhibition of the kinase leads to a decrease in the reporter signal.[12]
-
Protocol Outline:
-
Transfect cells with a reporter plasmid.
-
Treat the cells with the aminopyrazole inhibitor.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Quantify the inhibition of the signaling pathway.[12]
-
Conclusion
Aminopyrazole compounds represent a highly successful class of kinase inhibitors with a well-defined mechanism of action. Their ability to competitively bind to the ATP pocket of various kinases, thereby blocking downstream signaling pathways, has led to their investigation and development for the treatment of a wide range of diseases, particularly cancer and inflammatory conditions. The continued exploration of the aminopyrazole scaffold, guided by a deep understanding of its interaction with target kinases and the application of robust experimental methodologies, holds great promise for the future of targeted drug discovery.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
The Pyrazole Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of substituted pyrazole amines, a critical class of compounds that has led to the development of blockbuster drugs and continues to be a fertile ground for the discovery of novel therapeutic agents.
A Legacy of Therapeutic Innovation: From Anti-inflammatories to Kinase Inhibitors
The journey of substituted pyrazole amines in medicine is marked by significant milestones, demonstrating their remarkable adaptability to target diverse biological pathways.
The Dawn of Selective COX-2 Inhibition: The Celecoxib Story
The late 1980s and early 1990s witnessed a paradigm shift in the understanding of inflammation with the discovery of two distinct cyclooxygenase (COX) isoforms: COX-1 and COX-2.[4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] This discovery paved the way for the development of selective COX-2 inhibitors, aiming to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]
A team at the Searle division of Monsanto, led by John Talley, spearheaded this effort, leading to the discovery of celecoxib (marketed as Celebrex).[4][5][6] This 1,5-diarylpyrazole derivative, with a characteristic sulfonamide moiety, demonstrated high selectivity for the COX-2 enzyme.[6] The key to its selectivity lies in the interaction of the sulfonamide side chain with a specific binding pocket in the COX-2 active site, a feature absent in COX-1.[4][6] Celecoxib was the first selective COX-2 inhibitor to receive FDA approval in 1998 and quickly became a widely prescribed anti-inflammatory drug.[5][6]
Targeting the Endocannabinoid System: The Rise and Fall of Rimonabant
Another significant chapter in the history of substituted pyrazole amines involves the development of rimonabant (Acomplia), a selective CB1 cannabinoid receptor antagonist.[7] Discovered and developed by Sanofi-Aventis, rimonabant was designed as an anti-obesity drug that worked by blocking the appetite-stimulating effects of the endocannabinoid system.[7][8] Approved in Europe in 2006, it was the first in its class to reach the market.[7] However, its journey was short-lived. Due to serious psychiatric side effects, including depression and anxiety, rimonabant was withdrawn from the market worldwide in 2008 and never received approval in the United States.[7][8][9] Despite its withdrawal, the story of rimonabant highlights the therapeutic potential and challenges of targeting the endocannabinoid system with pyrazole-based compounds.
A New Era of Targeted Cancer Therapy: Pyrazole-Based Kinase Inhibitors
The 21st century has seen the emergence of substituted pyrazole amines as a dominant scaffold in the development of kinase inhibitors for cancer therapy.[1][10] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazole ring serves as an excellent bioisostere for other hinge-binding motifs, enabling potent and selective inhibition of various kinases.[1][11]
Numerous pyrazole-based kinase inhibitors have entered clinical trials and received regulatory approval. For instance, the 2-amino-pyrimidine derivative substituted with a pyrazole and an indole ring led to the development of Golidocitinib (AZD4205) , a potent and selective JAK1 inhibitor.[12] Similarly, Gandotinib (LY2784544) , a selective JAK2 inhibitor, features a 3-aminopyrazole scaffold.[12] The versatility of the pyrazole core allows for fine-tuning of selectivity and potency against a wide range of kinase targets, including Aurora kinases, BCR-ABL, and p38 MAP kinase.[1][13]
Synthesis of Substituted Pyrazole Amines: Key Methodologies
The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry. The most common and versatile method is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][14] This method allows for the introduction of various substituents on the pyrazole ring.
Another widely used approach is the reaction of α,β-unsaturated ketones with hydrazines, which initially forms pyrazolines that can be subsequently oxidized to pyrazoles.[14] The Vilsmeier-Haack reaction on hydrazones is also a valuable method for synthesizing 4-formyl pyrazole derivatives, which can be further elaborated.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative substituted pyrazole amines, highlighting their biological activity.
Table 1: In Vitro Activity of Selected Pyrazole-Based Kinase Inhibitors [1]
| Compound | Target Kinase | IC50 / Kd (nM) |
| Afuresertib | Akt1 | Ki = 0.08 |
| Compound 2 | Akt1 | IC50 = 1.3 |
| Asciminib (ABL-001) | Bcr-Abl | Kd = 0.5–0.8, IC50 = 0.5 |
| Compound 8 | Aurora A/B | IC50 = 35 (A), 75 (B) |
| Frag-1 | Aurora B | IC50 = 116 |
Table 2: Anti-inflammatory and Cytotoxic Activity of Selected Pyrazole Derivatives
| Compound | Biological Activity | Cell Line / Assay | IC50 (µM) | Reference |
| 5AP 22 | Cytotoxic | HCT-116 | 3.18 | [15] |
| 5AP 22 | Cytotoxic | MCF-7 | 4.63 | [15] |
| Compound 157 | Cytotoxic | HTC-116 | 1.51 | [16] |
| Compound 158 | Cytotoxic | MCF-7 | 7.68 | [16] |
| Compound 159a | Cytotoxic | MGC-803 | 15.43 | [16] |
| Compound 159b | Cytotoxic | MGC-803 | 20.54 | [16] |
| Compound 122a | Anti-inflammatory (COX-2) | Enzyme Immunoassay | 44.81 (µg/mL) | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.
General Procedure for the Synthesis of 1,5-Diarylpyrazoles (Celecoxib Analogs)
A common synthetic route to celecoxib and its analogs involves the condensation of a substituted hydrazine with a β-diketone.[4][17]
Materials:
-
Substituted hydrazine hydrochloride (1.0 eq)
-
1,3-Diketone (1.1 eq)
-
Ethanol or acetic acid as solvent
-
Base (e.g., triethylamine, sodium acetate) if starting from the hydrochloride salt
Procedure:
-
Dissolve the substituted hydrazine hydrochloride and the 1,3-diketone in the chosen solvent.
-
If using a hydrochloride salt, add the base to the reaction mixture.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol or hexane).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
In Vitro Kinase Inhibition Assay
The inhibitory activity of pyrazole derivatives against specific kinases is typically determined using in vitro kinase assays.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate)
-
Test compound (substituted pyrazole amine)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and research methodologies.
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Caption: General workflow for the discovery of pyrazole-based kinase inhibitors.
Conclusion
Substituted pyrazole amines have a rich history in drug discovery, evolving from pioneering anti-inflammatory agents to a powerhouse scaffold for targeted cancer therapies. Their synthetic tractability, coupled with their ability to be tailored for specific biological targets, ensures that the pyrazole nucleus will remain a privileged and highly sought-after structure in medicinal chemistry for the foreseeable future. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for the next generation of pyrazole-based therapeutics.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Rimonabant - Wikipedia [en.wikipedia.org]
- 8. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 13. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
An In-Depth Technical Guide to Structural Analogs of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs of 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. This core scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
Core Compound and Its Significance
The parent compound, this compound, possesses a trifluoromethylphenyl group at the 3-position and an amine group at the 5-position of the pyrazole ring. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amine group provides a key site for further derivatization, making this a versatile scaffold for developing targeted therapeutics.
Synthesis of Structural Analogs
The synthesis of analogs of this compound typically involves a multi-step process. A general and adaptable synthetic route is outlined below.
Experimental Protocol: Synthesis of N-Aryl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Analogs
This protocol describes a representative synthesis of an N-aryl substituted analog, a common modification to explore structure-activity relationships.
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione
A solution of 4-(trifluoromethyl)acetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., tetrahydrofuran) is treated with a strong base such as sodium hydride at 0°C. The reaction mixture is stirred and allowed to warm to room temperature overnight. After an acidic workup, the desired β-diketone is isolated.
Step 2: Condensation with a Hydrazine Derivative
The resulting 4,4,4-trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in a protic solvent like ethanol or acetic acid. The mixture is heated to reflux for several hours. Upon cooling, the pyrazole product often precipitates and can be collected by filtration.
Step 3: (Optional) Halogenation of the Pyrazole Core
For analogs substituted at the 4-position of the pyrazole ring, a halogenation step can be introduced. The pyrazole from Step 2 is dissolved in a solvent such as dimethyl sulfoxide (DMSO), and an N-halosuccinimide (e.g., N-bromosuccinimide) is added portion-wise at room temperature. The reaction is typically stirred for several hours before quenching and extraction.[1]
Step 4: N-Arylation (Chan-Lam Coupling)
To introduce a substituent on the pyrazole nitrogen, a Chan-Lam coupling can be employed. The pyrazole is reacted with an aryl boronic acid in the presence of a copper catalyst, a base, and an appropriate ligand in a suitable solvent. The reaction is heated until completion, followed by purification to yield the N-aryl pyrazole analog.
Structure-Activity Relationships and Biological Data
Analogs of this compound have been investigated for their potential as anticancer agents, often acting as kinase inhibitors. The following tables summarize key quantitative data from various studies on related pyrazole derivatives.
Table 1: In Vitro Anticancer Activity of 3-Aryl-pyrazol-5-amine Analogs
| Compound ID | 3-Aryl Substituent | 4-Alkyl Substituent | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 5h | Phenyl | n-Butyl | 4-chlorobenzoyl | U-2 OS (osteosarcoma) | 0.9 | [2] |
| 5h | Phenyl | n-Butyl | 4-chlorobenzoyl | A549 (lung cancer) | 1.2 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrazole-based Compounds
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| 4-amino-(1H)-pyrazole derivative 3f | JAK1 | 3.4 | [3] |
| 4-amino-(1H)-pyrazole derivative 3f | JAK2 | 2.2 | [3] |
| 4-amino-(1H)-pyrazole derivative 3f | JAK3 | 3.5 | [3] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative 11g | JAK2 | 6.5 | [4] |
| Pyrazole derivative 5h | Aurora-A | 780 | [5] |
| Pyrazole derivative 5e | Aurora-A | 1120 | [5] |
Table 3: Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogs
| Compound ID | N-Aryl Substituent | 5-Substituent | Cell Line | Growth Percent (%) | Reference |
| 4s | 2,4-Dimethylphenyl | 4-Methoxyphenyl | MDA-MB-435 (melanoma) | 15.43 | [6] |
| 4s | 2,4-Dimethylphenyl | 4-Methoxyphenyl | K-562 (leukemia) | 18.22 | [6] |
| 4u | 2,4-Dimethylphenyl | 4-Hydroxyphenyl | MDA-MB-435 (melanoma) | 6.82 | [6] |
Potential Signaling Pathways
Based on the observed biological activities of related pyrazole compounds, two key signaling pathways are likely targets for analogs of this compound: the Aurora kinase pathway and the JAK-STAT pathway. Both play crucial roles in cell cycle regulation and proliferation, and their dysregulation is a hallmark of many cancers.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the proper execution of mitosis.[2] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
References
- 1. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a novel heterocyclic compound with significant therapeutic potential. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document outlines a representative in silico analysis, including molecular docking studies against plausible protein kinase targets, and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Detailed experimental protocols for the synthesis and biological evaluation of this compound class are also provided to facilitate further research and development.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The subject of this guide, this compound, possesses key structural features, notably the trifluoromethylphenyl group, which can enhance metabolic stability and binding affinity to biological targets. In silico modeling techniques are invaluable tools in modern drug discovery, enabling the prediction of a compound's behavior and potential efficacy before engaging in resource-intensive laboratory synthesis and testing. This guide serves as a resource for researchers interested in the computational assessment and experimental validation of this promising molecule.
In Silico Modeling Workflow
The in silico evaluation of a novel compound typically follows a structured workflow designed to predict its pharmacological and pharmacokinetic properties. This process aids in identifying potential biological targets and assessing the compound's drug-likeness.
Caption: A general workflow for the in silico modeling and experimental validation of a drug candidate.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Given the prevalence of the pyrazole scaffold in known kinase inhibitors, we hypothesize that this compound may target protein kinases involved in cell signaling pathways implicated in cancer and inflammation. Potential targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Janus Kinase 2 (JAK2).
Representative Docking Results
The following table summarizes representative binding affinities of pyrazole-based inhibitors against these kinases. While specific data for this compound is not available in public literature, these values provide a benchmark for potential efficacy.
| Target Kinase | Representative Pyrazole Inhibitor | Binding Affinity (kcal/mol) |
| VEGFR2 | Sorafenib (contains a urea-linked phenylpyrazole) | -11.2 |
| p38 MAPK | BIRB 796 (a diaryl urea pyrazole) | -10.5 |
| JAK2 | Ruxolitinib (a pyrrolopyrimidine-linked pyrazole) | -9.8 |
Molecular Docking Protocol
A general protocol for performing molecular docking studies using AutoDock Vina is provided below.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software.
-
Perform energy minimization of the ligand structure.
-
Assign Gasteiger charges and save in PDBQT format.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized inhibitor or a known active site.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid parameters.
-
Analyze the resulting docking poses and their corresponding binding affinities.
-
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound. In silico tools can estimate various pharmacokinetic and toxicological properties.
Predicted ADMET Properties
The following table presents a summary of predicted ADMET properties for a representative pyrazole derivative with a similar structure.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption |
| Human Intestinal Absorption | > 90% | Well absorbed from the gut |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | ~95% | High affinity for plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Likely excreted by the kidneys |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | Weak inhibitor | Low risk of cardiotoxicity |
ADMET Prediction Methodology
A variety of online and standalone software can be used for ADMET prediction. A general methodology is as follows:
-
Input the simplified molecular-input line-entry system (SMILES) string or draw the chemical structure of the compound.
-
Select the desired ADMET properties to be predicted.
-
The software utilizes quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the properties based on the compound's structure.
-
Analyze the output, which typically includes numerical values and qualitative predictions.
Potential Signaling Pathways
Based on the hypothesized kinase targets, this compound could modulate key signaling pathways involved in cell proliferation, angiogenesis, and inflammation.
Caption: Simplified VEGFR2 signaling cascade leading to cell proliferation and angiogenesis.
Caption: The p38 MAPK signaling pathway involved in inflammation and apoptosis.
Trifluoromethylated Pyrazoles: A Comprehensive Technical Guide to Their Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in modern medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, trifluoromethylated pyrazoles have garnered considerable attention, leading to the development of a diverse array of bioactive compounds with therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of trifluoromethylated pyrazoles, complete with quantitative bioactivity data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Key Therapeutic Targets and Associated Compounds
Trifluoromethylated pyrazoles have demonstrated significant activity against a range of enzymes and receptors. The following sections detail the most prominent targets, showcasing the quantitative data for representative compounds.
Cyclooxygenase (COX) Enzymes: Anti-inflammatory and Analgesic Activity
A significant number of trifluoromethylated pyrazoles are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[2] The selective inhibition of COX-2 over COX-1 is a critical attribute for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Table 1: Quantitative Bioactivity of Trifluoromethylated Pyrazoles Targeting COX Enzymes
| Compound | Target | Bioactivity (IC50) | Reference Compound | Bioactivity (IC50) |
| Celecoxib | COX-2 | 0.04 µM | - | - |
| SC-560 | COX-1 | 0.009 µM | - | - |
| Compound 3b | COX-1 | 0.46 µM | Ketoprofen | - |
| Compound 3g | COX-2 | 2.65 µM | Ketoprofen | 0.164 µM |
| Compound 3d | COX-2 | 4.92 µM | Ketoprofen | 0.164 µM |
Data compiled from multiple sources.
The inhibition of COX-2 by trifluoromethylated pyrazoles blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key signaling molecules in the inflammatory cascade. This disruption leads to a reduction in inflammation, pain, and fever.
Caption: COX-2 signaling pathway and its inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Anticancer Activity
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several trifluoromethylated pyrazoles have been identified as potent inhibitors of VEGFR-2, demonstrating significant anticancer potential.[3][4]
Table 2: Quantitative Bioactivity of Trifluoromethylated Pyrazoles Targeting VEGFR-2
| Compound | Bioactivity (IC50) | Cell Line | Reference Compound | Bioactivity (IC50) |
| Compound 3i | 8.93 nM | - | Sorafenib | 30 nM |
| Compound 3a | 38.28 nM | - | Sorafenib | 30 nM |
| Compound 6b | 0.2 µM | HepG2 | Sorafenib | 2.051 µM |
| Compound 5a | 0.267 µM | HepG2 | Sorafenib | 0.03 µM |
| Compound 6 | 60.83 nM | HCT-116 | Sorafenib | 53.65 nM |
Data compiled from multiple sources.[3][4][5]
Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade involving pathways like PLCγ-PKC-MAPK and PI3K-Akt. This ultimately leads to endothelial cell proliferation, migration, and survival, key processes in angiogenesis. Trifluoromethylated pyrazoles inhibit the kinase activity of VEGFR-2, thereby blocking these downstream events.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Succinate Dehydrogenase (SDH): Antifungal Activity
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a crucial enzyme for cellular respiration in fungi. Trifluoromethylated pyrazole carboxamides are a class of fungicides that effectively inhibit SDH, leading to the disruption of fungal energy metabolism and ultimately, cell death.[6][7]
Table 3: Quantitative Bioactivity of Trifluoromethylated Pyrazoles Targeting SDH
| Compound | Target Fungus | Bioactivity (EC50) | Reference Compound | Bioactivity (EC50) |
| Penthiopyrad | Sclerotinia sclerotiorum | 0.0578 µg/mL (mean) | - | - |
| Compound 7a | Gibberella zeae | 1.8 µg/mL | - | - |
| Compound 7c | Fusarium oxysporum | 1.5 µg/mL | - | - |
| Compound 7f | Phytophthora infestans | 6.8 µg/mL | - | - |
| Compound 1v | Fusarium graminearum | 0.0530 µM | Pyraclostrobin | - |
Data compiled from multiple sources.[6][8]
Trifluoromethylated pyrazoles bind to the ubiquinone-binding site of the SDH complex, inhibiting the transfer of electrons from succinate to ubiquinone. This blockage disrupts the electron transport chain and ATP synthesis.
Caption: Role of SDH in the electron transport chain.
Factor Xa: Anticoagulant Activity
Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade. Direct inhibitors of Factor Xa are effective anticoagulants. Razaxaban is a trifluoromethylated pyrazole derivative that has been investigated for its potent and selective inhibition of Factor Xa.[9]
Table 4: Quantitative Bioactivity of Razaxaban Targeting Factor Xa
| Compound | Target | Bioactivity (Ki) | Antithrombotic ED50 |
| Razaxaban | Factor Xa | - | 0.22 +/- 0.05 mg/kg/h |
Data compiled from multiple sources.[9]
Factor Xa is a central component of the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin, the final enzyme that leads to fibrin clot formation. By directly inhibiting Factor Xa, trifluoromethylated pyrazoles like razaxaban prevent thrombin generation and subsequent clot formation.
Caption: Factor Xa's role in the coagulation cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Heme cofactor
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of the test compound or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).
-
Add the detection probe and measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro COX inhibition assay.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the IC50 of test compounds against the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add serial dilutions of the test compound or vehicle (DMSO) to the wells.
-
Add the diluted VEGFR-2 enzyme to all wells except the blank control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.
Caption: Workflow for in vitro VEGFR-2 kinase assay.
Antifungal Susceptibility Testing: Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of antifungal compounds.
Materials:
-
Fungal isolates
-
RPMI-1640 medium (or other suitable broth)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the microplate wells using RPMI-1640 medium.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
Inoculate each well (except for the sterility control) with the fungal suspension.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors | Semantic Scholar [semanticscholar.org]
The Aminopyrazole Core: A Privileged Scaffold in Medicinal and Agricultural Chemistry
An In-depth Technical Guide to the Structure-Activity Relationship of Aminopyrazole Derivatives
The aminopyrazole nucleus has emerged as a versatile and highly valuable scaffold in the fields of drug discovery and agrochemicals. Its unique structural and electronic properties have enabled the development of a diverse range of biologically active compounds, from potent kinase inhibitors for cancer therapy to effective insecticides and herbicides. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of aminopyrazole derivatives, detailing their synthesis, biological evaluation, and the molecular pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable heterocyclic core.
The Aminopyrazole Scaffold: Structural Isomers and Synthesis
The aminopyrazole core can exist in three isomeric forms: 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole. The position of the amino group significantly influences the molecule's physicochemical properties and its interaction with biological targets. The synthesis of these core structures and their derivatives is well-established, with several versatile methods available to medicinal and agricultural chemists.
General Synthesis of Aminopyrazole Cores
The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. Similarly, 3-aminopyrazoles can be synthesized from the reaction of hydrazine with β-ketonitriles. The regioselectivity of the reaction can often be controlled by the choice of reaction conditions. 4-Aminopyrazole derivatives are also accessible through various synthetic routes, often involving multi-step sequences.
A general workflow for the synthesis of aminopyrazoles is depicted below:
Structure-Activity Relationship in Medicinal Chemistry
Aminopyrazole derivatives have demonstrated remarkable efficacy across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The SAR for each of these activities is distinct, highlighting the chemical tractability of the aminopyrazole scaffold.
Anticancer Activity: Kinase Inhibition
A significant portion of research into aminopyrazoles has focused on their development as kinase inhibitors for the treatment of cancer. These compounds have been shown to target a variety of kinases involved in cell proliferation, survival, and angiogenesis.
2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition
Aminopyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2, which plays a crucial role in cell cycle progression. The aminopyrazole core typically forms key hydrogen bonding interactions with the hinge region of the kinase. Structure-activity relationship studies have revealed that substitution at the R1 position is optimal for activity, with a cyclobutyl group showing high potency.[1]
2.1.2. Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is critical for immunity, hematopoiesis, and cell growth, and its abnormal activation is linked to various cancers and inflammatory diseases.[2] A series of 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent JAK inhibitors. For example, compound 3f, a 4-amino-(1H)-pyrazole derivative, exhibits IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[2]
JAK/STAT Signaling Pathway and Inhibition by Aminopyrazoles
2.1.3. p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling pathway is activated by various cellular stresses and inflammatory cytokines.[3] Aminopyrazole derivatives have been investigated as inhibitors of p38 MAPK for the treatment of inflammatory diseases.[3]
p38 MAPK Signaling Pathway and Inhibition by Aminopyrazoles
2.1.4. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[4]
VEGFR-2 Signaling Pathway and Inhibition by Aminopyrazoles
Antimicrobial Activity
Aminopyrazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The SAR for antimicrobial activity often differs from that of anticancer activity, highlighting the versatility of the scaffold.
Quantitative Data Summary: Anticancer and Antimicrobial Activities
| Compound Class | Target/Organism | IC50/MIC (µM) | Reference |
| Anticancer | |||
| 4-Amino-(1H)-pyrazole (3f) | JAK1 | 0.0034 | [2] |
| 4-Amino-(1H)-pyrazole (3f) | JAK2 | 0.0022 | [2] |
| 4-Amino-(1H)-pyrazole (3f) | JAK3 | 0.0035 | [2] |
| Pyrazolo[3,4-d]pyrimidine (33) | FLT3 | < 0.1 | [4] |
| Pyrazolo[3,4-d]pyrimidine (33) | VEGFR2 | < 0.1 | [4] |
| Aminopyrazole (24) | CDK2 | < 0.1 | [5] |
| Aminopyrazole (24) | CDK5 | < 0.1 | [5] |
| Antimicrobial | |||
| Pyrazole derivative (21c) | Multi-drug resistant bacteria | 0.25 | [6] |
| Pyrazole derivative (23h) | Multi-drug resistant bacteria | 0.25 | [6] |
Structure-Activity Relationship in Agricultural Chemistry
The aminopyrazole core is also a key structural motif in several commercially successful agrochemicals, including insecticides and herbicides.
Insecticidal Activity
The phenylpyrazole insecticide fipronil is a prominent example of an aminopyrazole derivative with potent insecticidal activity. Fipronil acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. SAR studies on fipronil and its analogues have shown that modifications to the substituents on the pyrazole and phenyl rings can significantly impact insecticidal potency and spectrum.[5][7]
Herbicidal Activity
Pyrazole derivatives have been developed as herbicides that target various plant processes, including photosynthesis and amino acid biosynthesis.[8][9][10][11][12] For instance, some pyrazole derivatives act as inhibitors of photosynthetic electron transport.[10] SAR studies have revealed that the nature and position of substituents on the pyrazole ring are critical for herbicidal efficacy.[8]
Quantitative Data Summary: Agricultural Activities
| Compound Class | Target Pest/Weed | LC50/Inhibition | Reference |
| Insecticidal | |||
| Phenylpyrazole inner salts | Plutella xylostella | Moderate to high activity | [7] |
| Herbicidal | |||
| Pyrazole amide (6ba) | Digitaria sanguinalis | ~90% root inhibition | [12] |
| Pyrazole amide (6bj) | Amaranthus retroflexus | ~80% root inhibition | [12] |
| 4-Amino-6-pyrazolyl-picolinic acid (S202) | Arabidopsis thaliana | 78.4% root inhibition at 0.5 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of aminopyrazole derivatives.
Synthesis of a 3-Aminopyrazole Derivative
This protocol describes a general procedure for the synthesis of a 3-aminopyrazole derivative from a β-ketonitrile.
Materials:
-
β-Ketonitrile
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve the β-ketonitrile (1 equivalent) in anhydrous ethanol.
-
Add hydrazine hydrate (1.05 equivalents) and a catalytic amount of acetic acid.
-
Heat the reaction mixture at 60°C for 24 hours.
-
Cool the mixture to room temperature and remove the solvent in vacuo.
-
Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by crystallization or column chromatography.[13]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A2, JAK2, FGFR1)
-
Kinase-specific substrate
-
ATP
-
Test aminopyrazole compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test aminopyrazole compound in DMSO.
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.[11][14][15][16]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test aminopyrazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test aminopyrazole compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton broth (or other suitable growth medium)
-
Test aminopyrazole compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial two-fold dilutions of the test aminopyrazole compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18][19][20]
Insecticidal Bioassay (Leaf-Dip Method for LC50 Determination)
This protocol is used to determine the lethal concentration (LC50) of an insecticide against a sucking insect pest.
Materials:
-
Test insect species
-
Host plant leaves
-
Test aminopyrazole compound
-
Acetone (or other suitable solvent)
-
Surfactant
-
Petri dishes
Procedure:
-
Prepare serial dilutions of the test aminopyrazole compound in an acetone-water solution containing a surfactant.
-
Dip host plant leaves into each test solution for a set time (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves in Petri dishes lined with moist filter paper.
-
Introduce a known number of test insects into each Petri dish.
-
Include a control group with leaves dipped in the solvent-surfactant solution only.
-
Incubate the Petri dishes under controlled conditions.
-
Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).
Herbicidal Bioassay (Post-Emergence Application)
This protocol evaluates the herbicidal efficacy of a compound on emerged weed species.
Materials:
-
Target weed species
-
Potting mix
-
Pots
-
Test aminopyrazole compound
-
Solvent and surfactant
-
Calibrated sprayer
Procedure:
-
Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
Prepare serial dilutions of the test aminopyrazole compound in a suitable solvent with a surfactant.
-
Apply the test solutions evenly to the foliage of the plants using a calibrated sprayer.
-
Include a control group treated with the solvent-surfactant solution only.
-
Maintain the treated plants in a greenhouse under optimal growth conditions.
-
Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, 21 days after treatment).
-
Determine the effective dose for a certain level of control (e.g., ED50 or GR50).[8][13][22]
Logical Structure-Activity Relationships
The extensive research on aminopyrazole derivatives has led to the elucidation of several key SAR trends that guide the design of new and improved compounds.
Kinase Inhibitors
Antimicrobial Agents
Agricultural Agents
Conclusion
The aminopyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide array of biologically active molecules. Its synthetic accessibility and the ability to finely tune its properties through substitution have made it a privileged structure in both medicinal and agricultural chemistry. The structure-activity relationships discussed in this guide provide a framework for the rational design of new aminopyrazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular targets and pathways involved in various diseases and pest control deepens, the aminopyrazole core is poised to remain a cornerstone of innovation for years to come.
References
- 1. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 16. Testing Requirements for Wildlife – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.rdagriculture.in [journals.rdagriculture.in]
- 19. analyzeseeds.com [analyzeseeds.com]
- 20. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ctahr.hawaii.edu [ctahr.hawaii.edu]
In-Depth Technical Guide: 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. Due to the limited availability of in-depth research specifically on this compound, this guide consolidates information from publicly available data and draws upon studies of structurally similar pyrazole derivatives to present a representative technical profile.
Chemical Identification and Properties
| Property | Data |
| Molecular Formula | C₁₀H₈F₃N₃ |
| Molecular Weight | 227.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | HZZRLYJWBJHZHU-UHFFFAOYSA-N |
| SMILES | Nc1cc(n[nH]1)-c2ccc(cc2)C(F)(F)F |
| Physical Form | Solid |
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for this compound is not extensively documented. However, the synthesis of structurally related aminopyrazoles typically involves the cyclocondensation of a β-ketonitrile with hydrazine or a substituted hydrazine. The general synthetic approach is outlined below.
Representative Experimental Protocol
The synthesis of related compounds, such as 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, provides a viable synthetic strategy.[1] This process involves the reaction of an appropriately substituted acetonitrile with an ester, followed by cyclization with a hydrazine.
Reaction Scheme:
General synthesis of 3-aryl-1H-pyrazol-5-amines.
Materials:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (or a similar β-ketoester precursor)
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
An appropriate solvent (e.g., ethanol)
-
A base (e.g., triethylamine)
Procedure:
-
A solution of the β-ketoester and 4-(trifluoromethyl)phenylhydrazine hydrochloride in ethanol is prepared.
-
A base, such as triethylamine, is added to the mixture to neutralize the hydrochloride salt and facilitate the reaction.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
Upon cooling, the product may precipitate and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Potential Biological Activity and Applications
While specific biological data for this compound is scarce, the pyrazole scaffold is a well-established pharmacophore in drug discovery. The presence of a trifluoromethylphenyl group is often associated with enhanced metabolic stability and binding affinity. Derivatives of 5-aminopyrazole have shown a wide range of biological activities.
Kinase Inhibition
Many pyrazole derivatives are potent kinase inhibitors.[2] They often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain. The 5-amino group can form crucial hydrogen bonds with the kinase backbone. Given its structure, this compound is a candidate for screening against various kinase targets, particularly those implicated in cancer and inflammatory diseases. For instance, related 3-amino-1H-pyrazole derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 16 (CDK16).[2]
Hypothetical binding mode in a kinase active site.
Anticancer and Anti-inflammatory Properties
Numerous studies have reported the anticancer and anti-inflammatory activities of pyrazole derivatives.[3][4][5] For example, certain 3-aryl-4-alkylpyrazol-5-amines have demonstrated anti-proliferation activities against osteosarcoma and lung cancer cell lines.[5] The anti-inflammatory effects are often attributed to the inhibition of enzymes like COX and LOX.
Data on Structurally Related Compounds
The following table summarizes biological activity data for pyrazole derivatives that are structurally related to the topic compound.
| Compound/Derivative Class | Target/Activity | Reported IC₅₀/EC₅₀ |
| 3-Amino-1H-pyrazole-based inhibitors | CDK16 | EC₅₀ = 33 nM[2] |
| 3-Aryl-4-alkylpyrazol-5-amines | U-2 OS (osteosarcoma) cells | IC₅₀ = 0.9 µM[5] |
| 3-Aryl-4-alkylpyrazol-5-amines | A549 (lung cancer) cells | IC₅₀ = 1.2 µM[5] |
Experimental Protocols for Biological Evaluation
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.
Workflow for an in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Culture: Maintain and culture the desired cancer cell lines under standard conditions.
-
Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
This compound is a chemical entity with significant potential for drug discovery, particularly in the areas of oncology and inflammation, based on the well-documented activities of the pyrazole scaffold. While specific, in-depth studies on this particular molecule are limited, the available information on related compounds provides a strong rationale for its further investigation. The synthetic routes are generally well-established for this class of compounds, and a variety of standard biological assays can be employed to elucidate its pharmacological profile. Future research should focus on detailed synthesis and purification, comprehensive screening against a panel of kinases and cancer cell lines, and subsequent mechanism of action studies to fully characterize the therapeutic potential of this compound.
References
- 1. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Knorr Pyrazole Synthesis: A Detailed Protocol for the Synthesis of Trifluoromethylated Pyrazoles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Knorr pyrazole synthesis is a fundamental and widely utilized reaction in heterocyclic chemistry for the preparation of pyrazole derivatives. This method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is particularly valuable for the synthesis of trifluoromethyl-substituted pyrazoles, which are key building blocks in pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
This document provides a detailed protocol for the Knorr pyrazole synthesis tailored for trifluoromethyl ketones, summarizing quantitative data from key experiments and outlining a general experimental procedure.
General Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis proceeds via the initial reaction of a hydrazine with one of the carbonyl groups of the trifluoromethyl-β-diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.
A critical aspect of the Knorr synthesis with unsymmetrical trifluoromethyl-β-diketones is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either the trifluoroacetyl carbonyl carbon or the other carbonyl carbon, potentially leading to two regioisomeric pyrazole products. The electronic effect of the strong electron-withdrawing trifluoromethyl group generally directs the initial attack of the more nucleophilic nitrogen of a substituted hydrazine to the more electrophilic trifluoroacetyl carbonyl carbon. However, the regioselectivity can be influenced by the steric hindrance of the reactants and the reaction conditions.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various trifluoromethyl-substituted pyrazoles via the Knorr synthesis and related cyclocondensation reactions.
| Trifluoromethyl Ketone/Precursor | Hydrazine | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hexafluoroacetylacetone | Arylhydrazine | Acetic Acid / Ethanol | Reflux | Not Specified | Good | [1] |
| 1,3-Diketones (various) | di-Boc trifluoromethylhydrazine | TsOH·H₂O / Dichloromethane | 20-40 | 12 | 47-75 | [2] |
| 1,3-Dialdehydes (various) | di-Boc trifluoromethylhydrazine | TsOH·H₂O / Dichloromethane | 20-40 | 12 | 68-82 | [2] |
| Trifluoromethylated Chromenones | Hydrazine monohydrate | Ethanol | Reflux | 16 | 68-80 | [3] |
Experimental Protocol: General Procedure for the Knorr Synthesis of Trifluoromethyl Pyrazoles
This protocol provides a general method for the synthesis of trifluoromethyl-substituted pyrazoles from trifluoromethyl-β-diketones and hydrazines.
Materials:
-
Trifluoromethyl-β-diketone (1.0 equiv)
-
Hydrazine or substituted hydrazine (1.0-1.2 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or Dichloromethane)
-
Catalyst (e.g., Acetic Acid, p-Toluenesulfonic acid monohydrate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Reagents for workup and purification (e.g., water, brine, organic solvent for extraction, drying agent, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the trifluoromethyl-β-diketone (1.0 equiv) and the chosen solvent.
-
Reagent Addition: While stirring, add the hydrazine or substituted hydrazine (1.0-1.2 equiv) to the solution. If a catalyst is required, it can be added at this stage.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure trifluoromethyl-substituted pyrazole.
Note: The optimal solvent, temperature, and reaction time may vary depending on the specific substrates used. It is advisable to perform a small-scale trial to optimize the reaction conditions.
Visualizing the Workflow
The following diagram illustrates the general workflow of the Knorr pyrazole synthesis for trifluoromethyl ketones.
Caption: General workflow for the Knorr synthesis of trifluoromethyl pyrazoles.
References
Application Notes and Protocols: Synthesis of Trifluoromethylpyrazoles via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyrazole scaffold itself is a well-established pharmacophore present in numerous approved drugs.[3][4] Consequently, the development of efficient synthetic routes to trifluoromethylpyrazoles is a key focus for chemists in the pharmaceutical and agrochemical industries.[1][5]
One of the most powerful and versatile methods for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of a nitrile imine (the 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an alkene. The reaction often proceeds with high regioselectivity and yields, offering a modular and convergent approach to a wide variety of substituted pyrazoles.[6][7][8] This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylpyrazoles using this powerful synthetic strategy.
General Reaction Mechanism
The 1,3-dipolar cycloaddition reaction for the synthesis of trifluoromethylpyrazoles generally proceeds through the in-situ generation of a trifluoroacetonitrile imine from a corresponding hydrazonoyl halide precursor. This highly reactive intermediate then undergoes a [3+2] cycloaddition with a dipolarophile to form the pyrazole or pyrazoline ring. Subsequent aromatization, if necessary, yields the final trifluoromethylpyrazole product.
Caption: General reaction mechanism for the 1,3-dipolar cycloaddition synthesis of trifluoromethylpyrazoles.
Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of trifluoromethylpyrazoles via 1,3-dipolar cycloaddition, showcasing different dipolarophiles and reaction conditions.
Protocol 1: Synthesis of 1,3,4,5-Tetrasubstituted-3-Trifluoromethylpyrazoles from Chalcones
This protocol is adapted from a method describing the reaction of in-situ generated trifluoroacetonitrile imines with chalcones (enones) to yield polysubstituted 3-trifluoromethylpyrazoles.[6][7] The reaction proceeds via a two-step sequence involving a diastereoselective (3+2)-cycloaddition to form a pyrazoline intermediate, followed by aromatization.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of trifluoromethylpyrazoles from chalcones.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chalcone (1.0 mmol) and the corresponding trifluoroacetylhydrazonoyl bromide (1.2 mmol) in a suitable solvent such as toluene or dichloromethane (10 mL).
-
Base Addition: To the stirred solution, add triethylamine (Et3N) (1.5 mmol) dropwise at room temperature.
-
Cycloaddition: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up of Pyrazoline: Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude pyrazoline intermediate.
-
Aromatization: Dissolve the crude pyrazoline in a suitable solvent (e.g., hexane or DMSO). Add an oxidizing agent, such as manganese dioxide (MnO2) (5.0 mmol).
-
Heating: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Final Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure trifluoromethylpyrazole.
Protocol 2: Regioselective Synthesis of 5-Trifluoromethylpyrazoles using 2-Bromo-3,3,3-trifluoropropene
This protocol outlines a regioselective synthesis of N-substituted 5-trifluoromethylpyrazoles through a [3+2] cycloaddition of a nitrile imine with 2-bromo-3,3,3-trifluoroprop-1-ene (BTP).[9] This method offers high regioselectivity and can be performed under mild conditions.
Detailed Methodology:
-
Reaction Setup: To a solution of the hydrazonoyl chloride (1.0 mmol) and 2-bromo-3,3,3-trifluoroprop-1-ene (BTP) (1.5 mmol) in a suitable solvent like acetonitrile (10 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive hydrazonoyl chlorides, heating at a higher temperature (e.g., 90 °C) may be required. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/petroleum ether) to yield the desired 5-trifluoromethylpyrazole.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of trifluoromethylpyrazoles via 1,3-dipolar cycloaddition from various literature sources.
| Entry | 1,3-Dipole Precursor | Dipolarophile | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Chalcone | Et3N | Toluene | RT | 12-24 | 85-95 (for pyrazoline) | [6][7] |
| 2 | Pyrazoline intermediate | - | MnO2 (oxidant) | Hexane | Reflux | 4-12 | 70-88 (for pyrazole) | [6][7] |
| 3 | Nitrile imine (from hydrazonoyl chloride) | 2-Bromo-3,3,3-trifluoropropene | DABCO | Acetonitrile | RT - 90 | 12-24 | 75-92 | [9] |
| 4 | Di/trifluoromethylated hydrazonoyl chlorides | Fluorinated nitroalkenes | Et3N | CH2Cl2 | RT | 2-12 | 80-95 | [10] |
| 5 | Nitrile imines (from hydrazonoyl chloride) | CF3CN | NEt3 | CH2Cl2 | RT | 12 | 60-85 | [11] |
RT = Room Temperature
Applications in Drug Development
Trifluoromethylpyrazoles are privileged scaffolds in modern drug discovery. Their unique physicochemical properties contribute to improved pharmacological profiles.
Signaling Pathway Visualization (Example):
Many trifluoromethylpyrazole-containing compounds act as inhibitors of specific signaling pathways implicated in disease. For example, some are designed as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Inhibition of the COX pathway by a trifluoromethylpyrazole-based inhibitor.
Notable applications of trifluoromethylpyrazoles in drug development include:
-
Anti-inflammatory Agents: As potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3][10]
-
Anticancer Agents: Some derivatives have shown promising activity as tubulin polymerization inhibitors.[12]
-
Agonists of Sphingosine 1-Phosphate Receptors: Key intermediates for the synthesis of active agonists.[9]
The synthetic accessibility of these compounds through 1,3-dipolar cycloaddition reactions allows for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Purification of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine by Recrystallization
Introduction
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a key building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active compounds, including kinase inhibitors and receptor modulators.[1] The purity of this intermediate is critical for the successful synthesis of target molecules and for obtaining reliable biological data. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds to a high degree.[2] This document provides detailed protocols for the purification of this compound using two primary recrystallization methods: direct recrystallization of the free base and purification via the formation and recrystallization of an acid addition salt. The latter method is often advantageous for amines, which can be prone to "oiling out" or have poor crystallization properties in their free base form.[3][4]
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). For pyrazole derivatives and other amines, an alternative strategy involves converting the basic amine to a salt (e.g., a hydrochloride salt), which often exhibits more favorable crystallization properties.[4][5][6]
Solvent Selection and Screening
The choice of solvent is the most critical step in developing a successful recrystallization protocol.[2] The ideal solvent for this compound should exhibit a steep solubility curve with respect to temperature. Given the molecule's structure—an aromatic system with a polar amine group and a lipophilic trifluoromethylphenyl group—a solvent of intermediate polarity, such as an alcohol or an ester, is a logical starting point. Solvent mixtures, often a "good" solvent paired with a "poor" solvent (anti-solvent), can also be effective.
Quantitative Data Summary
| Solvent System | Expected Solubility (Hot) | Expected Solubility (Cold) | Potential Issues/Notes |
| Single Solvents | |||
| Ethanol | High | Moderate to Low | Good general-purpose solvent. |
| Isopropanol (IPA) | High | Low | Often provides better crystal formation than methanol or ethanol. |
| Ethyl Acetate (EtOAc) | High | Low | Good choice; less polar than alcohols. |
| Toluene | Moderate to High | Very Low | Suitable for non-polar impurities. |
| Acetonitrile | High | Moderate | May require significant cooling for good recovery. |
| Water | Very Low | Very Low | Unsuitable as a single solvent but can be used as an anti-solvent.[4] |
| Solvent Mixtures | |||
| Ethanol / Water | High | Low | Water acts as an anti-solvent. Add water to the hot ethanol solution until cloudiness appears, then reheat to clarify. |
| Ethyl Acetate / Hexanes | High | Very Low | Hexanes act as an anti-solvent. Use for compounds with moderate polarity. |
| Toluene / Hexanes | Moderate | Very Low | Good for removing non-polar impurities. |
Experimental Protocols
Safety Precaution: Always perform recrystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Direct Recrystallization of the Free Base
This protocol is suitable if the crude material is relatively pure and does not "oil out" during cooling.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate) from the screening table. Heat the mixture to boiling with stirring (using a magnetic stir bar) on a hot plate until the solid completely dissolves. Add small portions of additional hot solvent if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the solid impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Workflow for Direct Recrystallization
Caption: Workflow for the direct recrystallization of this compound.
Protocol 2: Purification via Acid Salt Recrystallization
This method is recommended if the free base fails to crystallize effectively or oils out. The formation of a pyrazolium salt enhances crystallinity.[5][6]
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol or ethyl acetate) at room temperature.
-
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated HCl dropwise) with stirring. Typically, at least one molar equivalent of acid is used.[5][6] The hydrochloride salt will often precipitate immediately.
-
Redissolution and Crystallization: Gently heat the mixture until the precipitated salt redissolves completely. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the purified amine salt.
-
Isolation and Washing: Collect the salt crystals by vacuum filtration and wash them with a small amount of cold solvent (e.g., cold ethyl acetate or diethyl ether).
-
Drying (Optional): The purified salt can be dried at this stage if it is the desired final product.
-
Neutralization (Optional): To recover the pure free base, suspend the salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate). Add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 8).
-
Extraction and Final Isolation: The purified free amine will move into the organic layer. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the pure this compound.
Workflow for Acid Salt Recrystallization
Caption: Workflow for purification via acid salt formation and subsequent recovery of the free amine.
Troubleshooting
-
Compound "Oils Out": If the compound separates as a liquid instead of a solid, it indicates the solution is too supersaturated or the boiling point of the solvent is higher than the melting point of the solute.[3]
-
Solution: Reheat the mixture to redissolve the oil. Add more solvent to decrease the concentration and allow it to cool more slowly.[3] Alternatively, switch to Protocol 2 (Acid Salt Recrystallization).
-
-
No Crystals Form: If no crystals appear after cooling in an ice bath.
-
Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound if available.[3] If these fail, reduce the solvent volume by evaporation and attempt to cool again.
-
-
Low Recovery:
-
Solution: Ensure the minimum amount of hot solvent was used for dissolution. Check that the solution was thoroughly cooled before filtration. Avoid washing the collected crystals with an excessive amount of cold solvent.
-
References
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the HPLC Purification of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of pyrazole derivatives using High-Performance Liquid Chromatography (HPLC). Pyrazole and its derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, featured in numerous pharmaceuticals as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The ability to effectively purify these compounds is crucial for their development and use in research and pharmaceutical applications.
Introduction to HPLC Purification of Pyrazoles
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantification of pyrazole derivatives.[1] The choice between reversed-phase, normal-phase, or chiral chromatography depends on the specific properties of the pyrazole derivative, such as polarity and stereochemistry. Reversed-phase HPLC (RP-HPLC) is the most common method, utilizing a non-polar stationary phase and a polar mobile phase.[1] For the separation of enantiomers, chiral HPLC with specialized stationary phases is employed.[2][3][4][5][6][7]
Reversed-Phase HPLC (RP-HPLC) Purification
RP-HPLC is a powerful technique for the purification of a wide range of pyrazole derivatives. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Experimental Protocol: Reversed-Phase HPLC
Sample Preparation:
-
Accurately weigh and dissolve the pyrazole derivative in a suitable solvent such as methanol or acetonitrile to create a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Prepare working standards by diluting the stock solution to the desired concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
Instrumentation and Column:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.[1]
-
A C18 column is the most common choice for the stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1][8]
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous phase and an organic phase.
-
Elution Mode:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple separations.[1]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic phase. This is ideal for complex mixtures with components of varying polarities.[1][10][11][12][13]
-
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C or 30 °C.[1][8][10]
-
Injection Volume: Typically between 5-20 µL.[1]
-
Detection Wavelength: Determined by the UV absorbance profile of the pyrazole derivative. A common wavelength is 254 nm.[1] Other wavelengths such as 220 nm and 206 nm have also been reported.[8][10]
Data Presentation: RP-HPLC Parameters
| Parameter | Typical Value/Condition | Reference(s) |
| Stationary Phase | C18 | [1][8] |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid | [1][8] |
| Mobile Phase B | Acetonitrile or Methanol | [1][9] |
| Flow Rate | 1.0 mL/min | [1][8] |
| Column Temperature | 25 - 30 °C | [1][8][10] |
| Detection Wavelength | 206 - 254 nm | [1][8][10] |
| Injection Volume | 5 - 20 µL | [1] |
Experimental Workflow: RP-HPLC Purification
Caption: Workflow for the reversed-phase HPLC purification of pyrazole derivatives.
Chiral HPLC Purification
For pyrazole derivatives that exist as enantiomers, chiral HPLC is essential for their separation and purification. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.[2][3][4][5][6][7]
Experimental Protocol: Chiral HPLC
Sample Preparation:
-
Similar to RP-HPLC, dissolve the racemic pyrazole derivative in a suitable solvent. For normal-phase chiral chromatography, a non-polar solvent like n-hexane with a small amount of the alcohol modifier is often used. For polar organic mode, pure alcohols or acetonitrile can be used.
Instrumentation and Column:
-
An HPLC system with a UV-Vis or DAD detector.
-
Polysaccharide-based chiral stationary phases are commonly used, such as Lux cellulose-2 and Lux amylose-2.[3][4][5][6][7]
Chromatographic Conditions:
-
Mobile Phase:
-
Normal-Phase Mode: Typically a mixture of n-hexane and an alcohol modifier like ethanol or 2-propanol.[2]
-
Polar Organic Mode: Pure solvents like ethanol, 2-propanol, or acetonitrile can be highly effective.[2][3][4][5][6][7] The polar organic mode can offer the advantage of shorter run times and sharper peaks.[3][4][5][6]
-
-
Flow Rate: Generally in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled, e.g., 25 °C.
-
Detection Wavelength: Determined by the UV absorbance of the analyte.
Data Presentation: Chiral HPLC Parameters
| Parameter | Normal-Phase Mode | Polar Organic Mode | Reference(s) |
| Stationary Phase | Lux amylose-2, Lux cellulose-2 | Lux cellulose-2, Lux amylose-2 | [3][4][5][6][7] |
| Mobile Phase | n-hexane / alcohol | Ethanol, 2-Propanol, Acetonitrile | [2][3][4][5][6][7] |
| Typical Resolution | Up to 30 | Up to 18 | [3][4][5][7] |
| Typical Analysis Time | Close to 30 min | Close to 5 min | [3][4][5][7] |
Logical Relationship: Chiral Method Development
Caption: Logical workflow for chiral HPLC method development for pyrazole derivatives.
Conclusion
The HPLC purification of pyrazole derivatives is a well-established and versatile technique. For general purification and purity assessment, reversed-phase HPLC with a C18 column is the method of choice. For the separation of stereoisomers, chiral HPLC utilizing polysaccharide-based stationary phases offers excellent resolving power. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively purify pyrazole derivatives for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijcpa.in [ijcpa.in]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. immun.lth.se [immun.lth.se]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for the NMR Characterization of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a key intermediate in pharmaceutical and agrochemical research. The protocols outlined below detail the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra to confirm the molecular structure and ensure sample purity.
Molecular Structure and Atom Numbering
The structural confirmation of this compound relies on the unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR signals. The numbering scheme used for NMR signal assignment is presented below.
Caption: Molecular structure and atom numbering for NMR assignment.
Data Presentation
The following tables summarize the predicted NMR data for this compound dissolved in DMSO-d₆. This data is based on the analysis of structurally related compounds and theoretical predictions.[1][2][3]
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 11.80 | br s | - | 1H | N1-H |
| 7.95 | d | 8.2 | 2H | H-2', H-6' |
| 7.75 | d | 8.2 | 2H | H-3', H-5' |
| 5.80 | s | - | 1H | H-4 |
| 5.50 | br s | - | 2H | C5-NH₂ |
d = doublet, s = singlet, br s = broad singlet
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | C5 |
| 148.0 | C3 |
| 135.5 | C1' |
| 128.0 (q, J = 32 Hz) | C4' |
| 126.0 (q, J = 4 Hz) | C3', C5' |
| 125.5 | C2', C6' |
| 124.5 (q, J = 272 Hz) | CF₃ |
| 90.0 | C4 |
q = quartet
Table 3: ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -61.0 | s | CF₃ |
s = singlet. Referenced to CFCl₃.
Experimental Protocols
The following protocols are generalized for the acquisition of high-quality NMR spectra of the title compound. Instrument-specific parameters may require optimization.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition Workflow
A systematic approach is crucial for the complete structural elucidation of the molecule. The workflow below illustrates the logical sequence of NMR experiments.
Caption: A logical workflow for NMR-based structure elucidation.
Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
Protocol 1: ¹H NMR
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
Protocol 2: ¹³C{¹H} NMR
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
Protocol 3: ¹⁹F NMR
-
Pulse Program: zg30
-
Number of Scans (NS): 64
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.5 s
-
Spectral Width (SW): 200 ppm
Protocol 4: 2D HSQC
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (NS): 4
-
¹J(CH) Coupling Constant: Optimized for 145 Hz
Protocol 5: 2D HMBC
-
Pulse Program: hmbcgpndqf
-
Number of Scans (NS): 8
-
Long-range Coupling Constant: Optimized for 8 Hz
Application in Drug Discovery
This compound is a valuable scaffold in drug discovery, often utilized in the synthesis of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the trifluoromethylphenyl group can occupy hydrophobic pockets in the active site of target proteins.
Illustrative Signaling Pathway Involvement
The diagram below illustrates a generic kinase signaling pathway where an inhibitor derived from the title compound might act.
Caption: Inhibition of a kinase cascade by a pyrazole-based drug candidate.
The precise NMR characterization is the first and most critical step in validating such molecules for further biological screening and development. The data and protocols provided herein serve as a foundational resource for researchers engaged in the synthesis and application of this important chemical entity.
References
Application Notes & Protocols for Mass Spectrometry Analysis of Aminopyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazole derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry. They are recognized as versatile scaffolds in the design of kinase inhibitors, which are crucial in the development of targeted therapies for cancer and inflammatory diseases.[1] Aminopyrazoles have shown potent inhibitory activity against various kinases, including Janus kinases (JAKs) and fibroblast growth factor receptors (FGFRs), making them key targets in drug discovery and development.[2][3]
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the quantitative analysis of these compounds in complex biological matrices.[4][5] Its high sensitivity and selectivity enable the reliable measurement of drug concentrations for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling, which are critical throughout the drug development pipeline.[4][6]
These application notes provide detailed protocols for the quantitative analysis of a representative aminopyrazole kinase inhibitor, "APZ-1," in human plasma using LC-MS/MS.
Signaling Pathway Context: JAK/STAT Inhibition by Aminopyrazole Compounds
Many aminopyrazole derivatives function by inhibiting key signaling pathways implicated in disease. A prominent example is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Aberrant JAK/STAT signaling is a driver for numerous cancers and inflammatory disorders. Aminopyrazole-based inhibitors can block the activity of JAKs, thereby preventing the downstream phosphorylation of STAT proteins and subsequent gene transcription involved in cell proliferation and inflammation.
Caption: JAK/STAT signaling pathway with aminopyrazole inhibition.
Experimental Protocols
Protocol 1: Quantitative Analysis of APZ-1 in Human Plasma by LC-MS/MS
This protocol details a validated method for quantifying the hypothetical aminopyrazole kinase inhibitor "APZ-1" in human plasma, employing a simple protein precipitation for sample preparation.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[7][8]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, APZ-1-d8) to each tube, except for blank samples.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Add 100 µL of water (containing 0.1% formic acid) to the supernatant to ensure compatibility with the mobile phase.
-
Seal the plate or cap the vials and place them in the autosampler for injection.
2. LC-MS/MS System and Conditions
The following parameters are representative for a modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | UFLC or equivalent |
| Column | C18, 50 x 2.1 mm, 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 1.5 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1.0 min |
| Total Run Time | 3.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole with ESI Source |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 650 L/h |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions
Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9][10] The transitions must be optimized for each specific compound.
Table 3: Optimized MRM Transitions and Parameters for APZ-1
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| APZ-1 (Quantifier) | 450.2 | 285.1 | 100 | 30 | 25 |
| APZ-1 (Qualifier) | 450.2 | 193.0 | 100 | 30 | 35 |
| APZ-1-d8 (IS) | 458.2 | 293.1 | 100 | 30 | 25 |
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup
For applications requiring lower limits of quantification or when matrix effects are significant, Solid-Phase Extraction (SPE) is a superior sample preparation technique compared to protein precipitation.[8][11][12]
1. SPE Procedure (Mixed-Mode Cation Exchange)
-
Conditioning: Condition an Oasis MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Sample Loading: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Load the entire diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte (APZ-1) and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.
Data Presentation: Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for its intended purpose, following guidelines from regulatory agencies like the FDA.[6] The following tables summarize the expected performance of the LC-MS/MS method for APZ-1.
Table 4: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 2,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[7] |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%Bias) | Within ±15% |
Table 5: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | 7.5% | +5.2% | 8.0% | +6.1% |
| Low QC | 3 | 5.1% | +2.8% | 6.3% | +4.5% |
| Mid QC | 150 | 3.8% | -1.5% | 4.9% | +0.8% |
| High QC | 1500 | 2.9% | +0.9% | 4.1% | +1.7% |
Acceptance criteria for accuracy and precision are typically within ±15% (±20% for LLOQ).[6][7]
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 96.5% | 98.2% |
| High QC | 1500 | 98.1% | 101.5% |
Recovery values should be consistent and reproducible. Matrix effect values close to 100% indicate minimal ion suppression or enhancement.[1]
Workflow for Aminopyrazole Drug Development and Analysis
Mass spectrometry is integral at multiple stages of the drug development process, from initial discovery through to clinical trials.[4][6]
Caption: Role of mass spectrometry in the drug development workflow.
References
- 1. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical Method Development and Validation Study of Neuroprotective Extract of Kashmiri Saffron Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): In Vivo Pharmacokinetics of Apocarotenoids and Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionsource.com [ionsource.com]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. biocompare.com [biocompare.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
Application Note and Protocol: Scalable Synthesis of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scaled-up synthesis of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of the β-ketonitrile intermediate, 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile, followed by its cyclization with hydrazine hydrate. This protocol is designed to be scalable and includes comprehensive safety precautions, a detailed experimental procedure, and data presented in a clear, tabular format for ease of use by researchers in a laboratory setting.
Introduction
5-Aminopyrazoles are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The target molecule, this compound, incorporates a trifluoromethylphenyl moiety, a common functional group in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][2] This protocol details a reliable and scalable laboratory procedure for the synthesis of this compound.
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[2] All manipulations involving hydrazine hydrate must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, a face shield, and butyl rubber gloves.[3] Anhydrous hydrazine is explosive and sensitive to heat, light, and friction; therefore, hydrazine hydrate is a safer alternative.[2] Trifluoromethyl-containing compounds can release hazardous fumes upon decomposition. Ensure adequate ventilation and handle with care. Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Step 1: Synthesis of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile
This procedure is adapted from general methods for the synthesis of β-ketonitriles.[4]
-
Reaction Setup: A dry, three-necked, 2 L round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol) under a nitrogen atmosphere. Dry tetrahydrofuran (THF, 800 mL) is added, and the suspension is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of 4-(trifluoromethyl)acetophenone (188.1 g, 1.0 mol) and acetonitrile (52.5 mL, 1.0 mol) in dry THF (200 mL) is added dropwise to the stirred suspension over 2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the mixture is acidic (pH ~2-3). The aqueous layer is separated and extracted with ethyl acetate (3 x 300 mL).
-
Purification: The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile can be used in the next step without further purification or can be purified by recrystallization from a mixture of ethyl acetate and hexanes.
Step 2: Synthesis of this compound
This procedure is based on the general synthesis of 5-aminopyrazoles from β-ketonitriles.[4]
-
Reaction Setup: A 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the crude 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile (227.2 g, assumed 1.0 mol) and ethanol (1 L).
-
Reagent Addition: Hydrazine hydrate (64-80% solution, approximately 60 mL, ~1.2 mol) is added to the stirred solution. The addition may be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the initial exothermic reaction subsides, the mixture is heated to reflux and maintained at this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is triturated with cold water, and the solid product is collected by filtration. The crude product is then recrystallized from ethanol to afford this compound as a solid.
Data Presentation
| Parameter | Step 1: β-Ketonitrile Synthesis | Step 2: Aminopyrazole Synthesis |
| Starting Material 1 | 4-(Trifluoromethyl)acetophenone | 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile |
| Molar Mass ( g/mol ) | 188.15 | 227.16 |
| Amount (g) | 188.1 | 227.2 (crude) |
| Moles | 1.0 | ~1.0 |
| Starting Material 2 | Acetonitrile | Hydrazine Hydrate (~64%) |
| Molar Mass ( g/mol ) | 41.05 | ~50.06 |
| Amount (mL) | 52.5 | ~60 |
| Moles | 1.0 | ~1.2 |
| Reagent/Solvent | Sodium Hydride (60%), THF | Ethanol |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (~78 °C) |
| Reaction Time | 14 hours | 4 hours |
| Product | 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile | This compound |
| Molar Mass ( g/mol ) | 227.16 | 241.19 |
| Theoretical Yield (g) | 227.2 | 241.2 |
| Typical Yield Range | 80-90% | 85-95% |
| Purification Method | Recrystallization (EtOAc/Hexanes) | Recrystallization (Ethanol) |
Visualizations
Caption: Detailed experimental workflow for the synthesis.
References
Using 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a kinase inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific kinase inhibition data for 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is not extensively available in public literature, the pyrazole scaffold is a well-established and significant pharmacophore in the development of potent kinase inhibitors.[1][2][3][4][5] The inclusion of a trifluoromethylphenyl group can enhance metabolic stability and binding interactions, making this class of compounds highly attractive for drug discovery.[1] This document provides a comprehensive overview of the application of pyrazole-containing molecules as kinase inhibitors, including representative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The pyrazole ring is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to act as a versatile framework for a variety of biologically active compounds, particularly protein kinase inhibitors.[2] Pyrazole derivatives have been developed to target a wide range of kinases involved in critical cellular processes such as cell cycle regulation, proliferation, and angiogenesis.[1][4][6] Consequently, they are investigated for their therapeutic potential in oncology, inflammation, and neurodegenerative diseases.[6][7]
Mechanism of Action
Pyrazole-based compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. The pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.[1] The substituents on the pyrazole ring play a crucial role in determining the selectivity and potency of the inhibitor for specific kinases. For instance, different functional groups can be tailored to interact with specific amino acid residues in the active site, thereby fine-tuning the inhibitor's profile.
Data Presentation: Representative Kinase Inhibitory Activity of Pyrazole Derivatives
The following table summarizes the inhibitory activity (IC50 values) of various pyrazole-containing compounds against different cancer cell lines and kinases, as reported in the literature. This data illustrates the potential of the pyrazole scaffold in developing potent kinase inhibitors.
| Compound ID/Class | Target Cell Line/Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole Derivative 8 | HCT-116 | 3.94 | Vinblastine | 3.21 |
| Pyrazole Derivative 8 | HepG-2 | 3.76 | Vinblastine | 7.35 |
| Pyrazole Derivative 8 | MCF-7 | 4.43 | Vinblastine | 5.83 |
| Pyrazole Derivative 8 | VEGFR-2 | 0.0554 | Sorafenib | 0.0416 |
| Pyrazole Derivative 4 | MCF-7 | 4.35 | - | - |
| Pyrazole Derivative 4 | HCT-116 | 2.41 | - | - |
| Pyrazole Derivative 9 | HepG2 | 2.19 | - | - |
| N-phenyl pyrazoline 5 | Hs578T | 3.95 | - | - |
| N-phenyl pyrazoline 5 | MDA MB 231 | 21.55 | - | - |
| N-phenyl pyrazoline 5 | HeLa | 4.708 | - | - |
| 1,3,4-trisubstituted pyrazole 3 | HePG-2 | 29.23 | Doxorubicin | 37.80 |
| 1,3,4-trisubstituted pyrazole 3 | PC-3 | 18.81 | Doxorubicin | 41.10 |
| 1,3,4-trisubstituted pyrazole 3 | A-549 | 33.07 | Doxorubicin | 48.80 |
This table presents a selection of data from multiple sources for illustrative purposes.[6][8][9]
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (General Protocol)
This protocol outlines a general method to determine the in vitro inhibitory activity of a pyrazole-based compound against a target kinase.
Materials:
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
Recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Add the kinase and substrate solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of a pyrazole-based kinase inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: A representative receptor tyrosine kinase signaling pathway often targeted by pyrazole-based inhibitors.
Experimental Workflow
Caption: A typical workflow for the discovery and development of novel pyrazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | 66000-41-7 | Benchchem [benchchem.com]
- 3. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trifluoromethylphenyl Pyrazoles in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of trifluoromethylphenyl pyrazoles as potential antimicrobial agents. The trifluoromethylphenyl pyrazole scaffold has emerged as a promising framework in medicinal chemistry, demonstrating significant activity against a range of microbial pathogens, including drug-resistant strains. These notes are intended to guide researchers in the synthesis, evaluation, and characterization of this class of compounds.
Introduction
Trifluoromethylphenyl pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in antimicrobial research. The incorporation of the trifluoromethyl group is a key feature, often enhancing metabolic stability and lipophilicity, which can improve the pharmacokinetic and pharmacodynamic properties of the molecule.[1] Research has shown that these compounds are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Furthermore, some derivatives have exhibited promising antifungal activity against various plant pathogenic fungi.[3][4] The mechanism of action for their antibacterial properties is believed to be multifactorial, potentially involving the inhibition of macromolecular synthesis, including cell wall, protein, and nucleic acid synthesis, which makes the development of resistance more challenging for bacteria.[5]
Data Presentation: Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of various trifluoromethylphenyl pyrazole derivatives reported in the literature. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.
Table 1: Antibacterial Activity of Trifluoromethylphenyl Pyrazole Derivatives
| Compound ID/Series | Target Organism | MIC Range (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (e.g., S. aureus, MRSA) | 0.78 - 6.25 | [6][7] |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Gram-positive bacteria (e.g., S. aureus, MRSA, Enterococci) | 0.25 - 4 | [1][8] |
| 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Gram-positive bacteria (e.g., S. aureus) | Sub-µg/mL - 3.12 | [9] |
| N-(trifluoromethylphenyl) derivatives | MRSA and antibiotic-resistant enterococci | as low as 0.78 | [5] |
| Dihydrotriazine substituted pyrazoles | MRSA and E. coli | as low as 1 | [5] |
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | < 1 | [5] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus and E. coli | 1 - 8 | [5] |
Table 2: Antifungal Activity of Trifluoromethylphenyl Pyrazole Analogues
| Compound ID/Series | Target Organism | EC50/IC50 (µM) | Reference |
| Pyrazole analogues with aryl OCF3 group | Fusarium graminearum | 0.0530 | [3][4] |
| Pyrazole analogues with aryl OCF3 group | Colletotrichum micotianae | 0.1430 | [10] |
| Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Sclerotinia sclerotiorum, Fusarium culmorum | - (Moderate inhibition) | [11] |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | - (>50% inhibition at 100 µg/mL) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of trifluoromethylphenyl pyrazoles.
Synthesis of Trifluoromethylphenyl Pyrazole Derivatives
A common synthetic route to N-(trifluoromethyl)phenyl substituted pyrazoles involves a multi-step process.[7]
Protocol:
-
Hydrazone Formation: React an appropriate acetophenone derivative (e.g., 4-acetylbenzoic acid) with a substituted phenylhydrazine (e.g., 4-(trifluoromethyl)phenyl hydrazine) in a suitable solvent like ethanol.
-
Vilsmeier-Haack Reaction: The resulting hydrazone is then treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide (DMF), to form the pyrazole aldehyde.
-
Reductive Amination: The pyrazole aldehyde is subsequently reacted with various substituted anilines via reductive amination using a reducing agent like sodium borohydride to yield the final target compounds.
Caption: General synthetic workflow for trifluoromethylphenyl pyrazole derivatives.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of a compound.[9]
Protocol:
-
Preparation of Bacterial Inoculum: Grow bacterial strains in a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB) to the early exponential phase. Adjust the turbidity to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth across the microtiter plate to achieve a range of concentrations.
-
Incubation: Inoculate the wells containing the diluted compounds with the prepared bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-biofilm Activity Assay
This protocol assesses the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.[1][12]
Protocol:
-
Biofilm Formation: Grow bacteria in a suitable medium (e.g., Tryptic Soy Broth - TSB) in the wells of a 96-well plate. For inhibition assays, add the test compounds at various concentrations at the time of inoculation. For eradication assays, allow the biofilm to form for 24-48 hours before adding the compounds.
-
Incubation: Incubate the plates at 37°C for 24-48 hours to allow for biofilm development.
-
Washing: Gently wash the wells with a sterile saline solution or phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining:
-
Crystal Violet (CV) for Biomass: Stain the adhered biofilms with a 0.1% crystal violet solution for 15-30 minutes. After washing and drying, solubilize the bound CV with 30% acetic acid or ethanol. Measure the absorbance at a wavelength of 570-595 nm.
-
Tetrazolium Salt (XTT/TTC) for Viability: To assess the metabolic activity of the cells within the biofilm, use a tetrazolium salt solution (e.g., XTT or TTC). The reduction of the salt to a colored formazan product by metabolically active cells is measured colorimetrically.
-
-
Data Analysis: Compare the absorbance values of the treated wells to the untreated control wells to determine the percentage of biofilm inhibition or eradication.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells. The MTT assay is a common colorimetric method for this purpose.[13][14][15]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293 human embryonic kidney cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the trifluoromethylphenyl pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Mechanism of Action
Investigations into the mode of action of trifluoromethylphenyl pyrazoles suggest a multi-targeted approach, which is advantageous in combating drug resistance.[16][17]
Caption: Proposed multi-target mechanism of action for trifluoromethylphenyl pyrazoles.
Macromolecular synthesis inhibition studies have indicated that these compounds can interfere with the synthesis of DNA, RNA, proteins, and the cell wall.[5] This broad range of inhibitory effects suggests that they may not have a single, specific target but rather a global effect on bacterial cell function, leading to a bactericidal outcome.[9]
Structure-Activity Relationship (SAR)
The antimicrobial potency of trifluoromethylphenyl pyrazoles is significantly influenced by the nature and position of substituents on the phenyl rings.
Caption: Structure-activity relationship (SAR) logic for antimicrobial activity.
Key SAR observations include:
-
Lipophilicity: An increase in lipophilicity, often achieved through the addition of halogen or alkyl substituents on the aniline moiety, generally leads to increased antibacterial activity.[6]
-
Hydrophilic Groups: The introduction of hydrophilic substituents, such as hydroxyl or carboxylic acid groups, tends to result in weaker or no antimicrobial activity.[1][6]
-
Protic Substituents: Compounds bearing protic substituents on the aniline part of the molecule often show a lack of antimicrobial activity.[6]
These application notes and protocols provide a framework for the systematic investigation of trifluoromethylphenyl pyrazoles as a promising class of antimicrobial agents. Further research into their mechanism of action, in vivo efficacy, and safety profile is warranted to fully realize their therapeutic potential.
References
- 1. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives | Scilit [scilit.com]
- 6. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Prediction of Mechanisms of Action of Antibacterial Compounds by Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-substituted Derivatives of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted derivatives of 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development. The presence of a trifluoromethylphenyl group can enhance the metabolic stability and bioactivity of these molecules. These protocols are intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
The synthetic strategy involves a three-stage process:
-
Synthesis of the β-ketonitrile intermediate: 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile is synthesized via a Claisen condensation reaction.
-
Formation of the pyrazole core: The β-ketonitrile is then cyclized with hydrazine hydrate to yield the parent amine, this compound.
-
N-functionalization: The primary amine group of the pyrazole is subsequently derivatized through N-acylation or N-alkylation to produce a library of N-substituted compounds.
Synthesis Workflow
Caption: Overall synthetic workflow for producing N-substituted pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile
This protocol details the Claisen condensation of 4-(trifluoromethyl)acetophenone with ethyl cyanoacetate to form the key β-ketonitrile intermediate.
Materials:
-
4-(Trifluoromethyl)acetophenone
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl cyanoacetate (1.1 equivalents) dropwise at room temperature.
-
Add 4-(trifluoromethyl)acetophenone (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the residue with 2M HCl to pH 3-4, which will cause the product to precipitate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Purity (by HPLC) | >95% |
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of the β-ketonitrile with hydrazine hydrate to form the parent aminopyrazole.
Materials:
-
3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient) to yield this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 3-5 hours |
| Purity (by HPLC) | >97% |
Protocol 3: N-Acylation of this compound
This protocol provides a general method for the N-acylation of the parent aminopyrazole.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.2 equivalents)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF in a flask under an inert atmosphere.
-
Add the base (TEA or pyridine, 1.2 equivalents) and stir the solution at 0 °C for 15 minutes.
-
Slowly add the acylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.
Quantitative Data for Representative N-Acylations:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetyl Chloride | TEA | DCM | 2 | 92 |
| Benzoyl Chloride | Pyridine | THF | 3 | 88 |
Protocol 4: N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of the parent aminopyrazole.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equivalents)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or acetonitrile, add the base (K₂CO₃ or NaH, 1.5 equivalents) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature or heat to 50-60 °C for 6-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to afford the N-alkylated product.
Quantitative Data for Representative N-Alkylations:
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 8 | RT | 85 |
| Benzyl Bromide | NaH | Acetonitrile | 6 | 60 | 78 |
Applications and Biological Relevance
N-substituted pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific biological data for the synthesized derivatives require experimental validation, related compounds have shown potential in various therapeutic areas.
Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3] Traditional methods for pyrazole synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, increased product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[3][4][5]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of substituted pyrazoles, targeting researchers, scientists, and professionals in the field of drug development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to several key benefits over conventional heating methods:
-
Accelerated Reaction Rates: Reactions that typically take hours or even days can often be completed in minutes.[6][7][8]
-
Higher Yields: Improved reaction kinetics and reduced side product formation often result in higher isolated yields.[5][6]
-
Enhanced Purity: The clean and efficient nature of microwave heating can lead to purer products, simplifying purification processes.[6]
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional refluxing.
-
Solvent-Free or Reduced Solvent Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions or with significantly reduced solvent volumes, contributing to greener synthesis.[4]
General Synthetic Strategies
The microwave-assisted synthesis of substituted pyrazoles can be broadly categorized into several key strategies, primarily involving the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Protocol 1: Synthesis of Pyrazoles from Chalcones and Hydrazine Hydrate
This protocol describes the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine hydrate under microwave irradiation. This is a widely used and efficient method for preparing a variety of substituted pyrazolines, which can be subsequently oxidized to pyrazoles if desired.[2][9][10]
Experimental Workflow
Caption: Workflow for pyrazole synthesis from chalcones.
Materials
-
Substituted Chalcone (1.0 mmol)
-
Hydrazine Hydrate (2.0 mmol)
-
Ethanol (10-20 mL)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Crushed Ice
-
Microwave Synthesizer
Procedure
-
In a microwave-safe reaction vessel, combine the substituted chalcone (1.0 mmol) and ethanol (10-20 mL).
-
Add hydrazine hydrate (2.0 mmol) to the mixture. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a specified power and time (see Table 1 for examples). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the product in an oven or under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
Table 1: Microwave-Assisted Synthesis of Pyrazoles from Chalcones
| Entry | Chalcone Substituent | Microwave Power (W) | Time (min) | Solvent | Yield (%) | Reference |
| 1 | Unsubstituted | 600 | 2-4 | Ethanol | High | [2] |
| 2 | 4-Chloro | 300 | 5 | Ethanol | 85 | [10] |
| 3 | 4-Methoxy | 300 | 7 | Ethanol | 82 | [10] |
| 4 | 4-Nitro | 300 | 6 | Ethanol | 80 | [10] |
Protocol 2: One-Pot Synthesis of Pyranopyrazoles (A Multicomponent Reaction)
This protocol details a one-pot, four-component synthesis of pyranopyrazole derivatives from an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate under microwave irradiation.[11][12] This method is highly efficient and offers a straightforward route to complex heterocyclic scaffolds.
Experimental Workflow
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. medicaljournalshouse.com [medicaljournalshouse.com]
- 9. dovepress.com [dovepress.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Troubleshooting Knorr pyrazole synthesis side reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Knorr pyrazole synthesis, and why is it a concern?
A1: The most frequent and significant side reaction is the formation of a mixture of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The initial reaction can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[3] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles, making the selective synthesis of the desired isomer essential for drug discovery and development.[1]
Q2: What primary factors influence the regioselectivity of the Knorr synthesis?
A2: The regiochemical outcome is determined by a sensitive interplay of several factors:[2]
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl substrate make the adjacent carbonyl carbon more reactive.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach to one carbonyl group, favoring attack at the less sterically hindered site.
-
Solvent: The choice of solvent can have a dramatic effect on the ratio of regioisomers formed. Non-nucleophilic, polar solvents like fluorinated alcohols can significantly enhance regioselectivity.[4]
-
pH / Catalyst: The reaction is typically acid-catalyzed.[3] While acid facilitates the reaction, the pH can influence the rate of competing pathways.[5] Excessively harsh acidic conditions can also lead to the degradation of starting materials or products.
Q3: My reaction mixture has turned into a dark, tarry material. What causes this and how can it be prevented?
A3: The formation of dark, tarry substances often indicates polymerization or degradation of the starting materials or the pyrazole product itself. This is commonly caused by excessively high temperatures or highly acidic conditions. To prevent this, consider lowering the reaction temperature and using a milder acid catalyst (e.g., a few drops of glacial acetic acid) or running the reaction under neutral conditions.[6]
Q4: I'm having difficulty purifying my pyrazole product from the crude reaction mixture. What are some recommended purification strategies?
A4: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, and other byproducts. Common purification methods include:
-
Recrystallization: This is an effective method if the desired product is a solid and a suitable solvent system can be found (e.g., ethanol, hexanes).[7]
-
Column Chromatography: Flash chromatography on silica gel is a versatile method for separating regioisomers and other impurities. The choice of eluent (e.g., ethyl acetate/hexane mixtures) is crucial for good separation.
-
Acid-Base Extraction: If the pyrazole has a basic nitrogen atom, it can sometimes be separated from neutral impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common result when the substituents on the unsymmetrical 1,3-dicarbonyl have similar electronic and steric properties, leading to little preference for the initial site of hydrazine attack.
Solution:
-
Change the Solvent: This is often the most effective strategy. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of one isomer.[4] These non-nucleophilic solvents do not compete with the hydrazine for attack at the more reactive carbonyl group.[4]
Issue 2: The major product is the undesired regioisomer.
This occurs when the inherent electronic and steric factors of the substrates favor the formation of the unwanted isomer under standard conditions.
Solution:
-
Two-Step Synthesis: It is possible to control the outcome by performing the reaction in two distinct steps. First, the hydrazone intermediate can be formed under specific conditions that favor one isomer. After isolation, this intermediate can then be cyclized to the desired pyrazole.[8]
-
Modify Substrates: If possible, altering the substituents on the 1,3-dicarbonyl or hydrazine can change the electronic and steric balance to favor the desired product.
Issue 3: The reaction is sluggish or yields are low, even with a simple substrate.
This can be due to sub-optimal reaction conditions or the quality of the reagents.
Solution:
-
Use a Catalyst: If running under neutral conditions, add a catalytic amount of a weak acid like glacial acetic acid.[6]
-
Check Reagent Quality: Hydrazine and its derivatives can degrade over time. Ensure you are using fresh or properly stored reagents. Phenylhydrazine hydrochloride, for example, can be less reactive if it has not been properly neutralized.[7]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 100°C or reflux) can increase the reaction rate, but monitor carefully to avoid degradation.[6][9]
Data Presentation
The choice of solvent can significantly impact the regioselectivity of the Knorr pyrazole synthesis. The following table summarizes the effect of different solvents on the isomer ratio for the reaction of various 1,3-dicarbonyl compounds with substituted hydrazines.
Table 1: Effect of Solvent on Regioisomeric Ratio (Isomer A : Isomer B)
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃) | Methylhydrazine | EtOH | 57:43 | [4] |
| 1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃) | Methylhydrazine | TFE | 85:15 | [4] |
| 1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃) | Methylhydrazine | HFIP | 97:3 | [4] |
| 1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃) | Phenylhydrazine | EtOH | 70:30 | [4] |
| 1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃) | Phenylhydrazine | TFE | 90:10 | [4] |
| 1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃) | Phenylhydrazine | HFIP | >99:1 | [10] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione (R¹=2-Furyl, R²=CF₃) | Methylhydrazine | EtOH | 1:1.3 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione (R¹=2-Furyl, R²=CF₃) | Methylhydrazine | HFIP | >99:1 | [10] |
Note: Isomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and Isomer B has the N-substituent adjacent to R².
Experimental Protocols
Protocol 1: General Synthesis of a Pyrazolone from a β-Ketoester [6][9]
This protocol describes the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.
-
Materials:
-
Ethyl benzoylacetate (3 mmol, 1.0 eq)
-
Hydrazine hydrate (6 mmol, 2.0 eq)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.
-
Add 1-propanol and glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate/70% hexane).
-
Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Rinse the collected product with a small amount of cold water and allow it to air dry.
-
Protocol 2: Optimized Synthesis for High Regioselectivity using HFIP [4][10]
This protocol is a general method for maximizing the formation of a single regioisomer when using an unsymmetrical 1,3-diketone.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Reaction times are often short (e.g., 1-4 hours).
-
Monitor the reaction's progress using TLC.
-
Upon completion, remove the HFIP solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel. The ratio of isomers can be determined by ¹H NMR analysis of the crude product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. name-reaction.com [name-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing regioselectivity during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it crucial?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to two different regioisomeric pyrazole products.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of the 5-arylpyrazole isomers.[1][4]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[1]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene.[1] This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[1]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on avoiding or dealing with regioisomer formation.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack.[1]
-
Solution:
-
Solvent Modification: Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity.[4]
-
Temperature Adjustment: Vary the reaction temperature to determine if the reaction is under kinetic or thermodynamic control, which may favor the formation of one regioisomer.[1]
-
pH Control: Adjust the pH of the reaction mixture. Acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens, potentially leading to improved selectivity.[1][2]
-
Alternative Strategy: If the above modifications are unsuccessful, consider an alternative synthetic strategy such as a 1,3-dipolar cycloaddition or the use of a 1,3-dicarbonyl surrogate with inherent regiochemical control.[1]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]
-
Solution:
-
Reverse the Polarity of the 1,3-Dicarbonyl: If possible, synthesize a 1,3-dicarbonyl surrogate where the electronic properties of the two carbonyl groups are reversed.
-
Utilize a Different Hydrazine Reagent: In some cases, changing the substituent on the hydrazine can alter the nucleophilicity of the nitrogen atoms and favor the desired regioisomer.
-
Employ a Regiocontrolled Synthetic Method: Switch to a synthetic method that is known to be highly regioselective, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes or a multicomponent reaction designed for the synthesis of your target pyrazole.[1]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.[1]
-
Solution:
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating pyrazole regioisomers. Careful selection of the eluent system is crucial for achieving good separation.
-
Crystallization: If the regioisomers have different solubilities, fractional crystallization may be an effective purification method.
-
Derivatization: In challenging cases, it may be possible to selectively derivatize one of the regioisomers, which would alter its physical properties and facilitate separation. The derivatizing group can then be removed in a subsequent step.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Dicarbonyl Compounds and Methylhydrazine.
| Entry | R1 | R2 | Solvent | Regioisomeric Ratio (A:B) | Yield (%) |
| 1 | 2-Furyl | CF3 | EtOH | 36:64 | 99 |
| 2 | 2-Furyl | CF3 | TFE | 85:15 | 99 |
| 3 | 2-Furyl | CF3 | HFIP | 97:3 | 98 |
| 4 | 2-Furyl | CF2CF3 | EtOH | 64:36 | 93 |
| 5 | 2-Furyl | CF2CF3 | TFE | 98:2 | 99 |
| 6 | 2-Furyl | CF2CF3 | HFIP | >99:<1 | 99 |
| 7 | 2-Furyl | CO2Et | EtOH | 44:56 | 86 |
| 8 | 2-Furyl | CO2Et | TFE | 89:11 | 99 |
| 9 | 2-Furyl | CO2Et | HFIP | 93:7 | 98 |
Regioisomer A corresponds to the pyrazole with the R1 substituent at the 5-position and R2 at the 3-position. Regioisomer B is the opposite. Data extracted from The Journal of Organic Chemistry.[4]
Experimental Protocols
General Procedure for Improved Regioselectivity using Fluorinated Alcohols:
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
-
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Caption: Factors influencing regioselectivity in the Knorr pyrazole synthesis.
Caption: Decision tree for selecting a pyrazole synthesis strategy.
References
Technical Support Center: 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to optimize the synthesis and improve the yield of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common strategies involve the cyclization of a 1,3-dielectrophilic synthon with hydrazine or its derivatives.[1] Key routes include:
-
Condensation of β-ketonitriles: The reaction of 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile with hydrazine hydrate is a direct and widely used method.
-
From Chalcone Intermediates: A two-step process involving the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine in an acidic or basic medium.[2]
-
Multicomponent Reactions: One-pot synthesis by reacting an aldehyde (4-(trifluoromethyl)benzaldehyde), a nitrile (e.g., malononitrile), and a hydrazine derivative.[3][4]
Q2: My reaction yield is consistently low. What are the most common factors to investigate?
A2: Low yields can arise from several issues. A systematic approach to optimization is recommended:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical and can dramatically affect yield.[5]
-
Incomplete Reactions: The cyclization may not be proceeding to completion. Consider extending reaction times or increasing the temperature.[5]
-
Side Reactions: The formation of unwanted byproducts, such as hydrazones, can consume starting materials.[3]
-
Product Degradation: The final aminopyrazole product may be sensitive to harsh workup conditions, particularly strong acids or bases.[5]
-
Reagent Purity: The purity of starting materials, especially hydrazine hydrate which can degrade over time, is crucial.
Q3: I am isolating a hydrazone byproduct instead of the desired pyrazole. How can this be resolved?
A3: The formation of a stable hydrazone from the reaction of a ketone with hydrazine is a common side reaction that can prevent cyclization.[3] To favor the desired pyrazole product:
-
Change the Order of Addition: First, prepare the intermediate enamine or enol ether from the β-ketonitrile before the addition of hydrazine. This blocks the ketone functionality from forming a simple hydrazone.
-
Use an Acid Catalyst: Refluxing in the presence of an acid like acetic acid or hydrochloric acid can promote the intramolecular cyclization of the intermediate hydrazone to the pyrazole ring.[2]
-
Stepwise Synthesis: Isolate the chalcone or enaminonitrile intermediate first, purify it, and then perform the cyclization reaction in a separate step under optimized conditions.[3]
Q4: How do reaction conditions influence the regioselectivity of pyrazole formation?
A4: When using unsymmetrical precursors, the reaction can potentially yield two different regioisomers. The reaction conditions, particularly pH, play a key role in determining the outcome. Acidic conditions often favor the formation of one isomer, while basic conditions can lead to the other.[6] For the synthesis of 5-aminopyrazoles from β-ketonitriles, acidic cyclization is generally preferred.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time or incrementally increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[5] |
| Poor Reagent Quality | Use freshly opened or purified hydrazine hydrate. Verify the purity of the starting β-ketonitrile or chalcone via NMR or melting point analysis. |
| Incorrect Solvent | The polarity and boiling point of the solvent can significantly impact the reaction. Screen alternative solvents such as ethanol, acetic acid, or dioxane.[5] For instance, refluxing in ethanol is common, while acetic acid can serve as both a solvent and a catalyst.[4] |
| Side Reaction Predominance | If hydrazone formation is dominant, switch to a two-step protocol. Synthesize and isolate the chalcone or enaminonitrile intermediate first, then perform the cyclization with hydrazine under acidic conditions (e.g., refluxing acetic acid).[2] |
| Catalyst Inefficiency | If using a catalyst (e.g., acid or base), ensure it is active and used in the correct stoichiometric amount. For base-catalyzed reactions, freshly prepared sodium ethoxide or methoxide can be more effective than older reagents.[7] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Formation of Regioisomers | The formation of the isomeric 3-amino-5-aryl-pyrazole can complicate purification. Optimize the reaction conditions (e.g., use acidic catalysis) to favor the desired 5-amino isomer.[6] Use column chromatography with a carefully optimized eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to separate the isomers.[5] |
| Presence of Polar Impurities | Unreacted hydrazine and other polar starting materials can contaminate the product. Perform an aqueous workup, washing the organic layer with water and brine to remove water-soluble impurities. If the product is basic, an acid-base extraction can be effective. |
| Product Oiling Out | If the product fails to crystallize or precipitates as an oil, try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding the solution with a previously obtained pure crystal can also promote crystallization. |
Data Presentation
Table 1: Effect of Synthesis Method on Yield of a Structurally Related Trifluoromethylated Pyrazole
The following data, adapted from the synthesis of a related indenopyrazole, illustrates how different energy sources can impact reaction yield.[8] Similar optimization may be beneficial for the target compound.
| Run | Method | Reaction Time | Yield of Isomer 1a (%) | Yield of Isomer 1b (%) |
| 1 | Conventional Reflux | 2 h | 4 | 8 |
| 2 | Microwave | 15 min | 6 | 24 |
| 3 | Microwave-Sonication | 15 min | 24 | 50 |
Data is for 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one and its isomer.[8]
Experimental Protocols
Protocol 1: Two-Step Synthesis via β-Enaminonitrile Intermediate
This protocol minimizes the formation of hydrazone byproducts by first preparing an intermediate before cyclization.
Step A: Synthesis of 3-amino-3-(4-(trifluoromethyl)phenyl)acrylonitrile
-
To a stirred solution of 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile (1 equivalent) in ethanol, add ammonium acetate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the enaminonitrile intermediate.
Step B: Cyclization to form this compound
-
Dissolve the enaminonitrile intermediate from Step A (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110-120°C) for 3-5 hours. Monitor by TLC.
-
After completion, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution until effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove salts, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of the target aminopyrazole.
Troubleshooting Decision Tree
Caption: A logic diagram for troubleshooting common causes of low synthesis yield.
Reaction Pathway: Pyrazole Formation
Caption: Simplified reaction pathway for pyrazole synthesis from a diketone precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dovepress.com [dovepress.com]
- 3. reddit.com [reddit.com]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
Technical Support Center: Purification of Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in pyrazole synthesis?
The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] Common impurities include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different regioisomeric pyrazole products is a common issue. These isomers can be challenging to separate due to their similar physical properties.[2]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can lead to the presence of pyrazoline intermediates as byproducts.[2]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazine derivatives may remain in the crude product.[2]
-
Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[2]
-
Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur, leading to undesired byproducts.[2]
Q2: How can I identify the impurities in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is typically used to identify byproducts:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to determine the number of components in your reaction mixture. The presence of multiple spots indicates impurities.
-
Spectroscopic Techniques: For detailed structural elucidation, the following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the specific structures of the desired product and any impurities. The presence of duplicate sets of peaks can indicate the formation of regioisomers.[2]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weight of the components in your mixture and can help in identifying the structures of byproducts.[2]
-
Q3: What are the primary methods for purifying crude pyrazole products?
The most common purification techniques for pyrazoles are:
-
Recrystallization: This is a widely used method for purifying solid pyrazole derivatives. It can be effective in removing small amounts of impurities, including colored ones. Fractional recrystallization can also be employed to separate regioisomers if they have different solubilities in a particular solvent system.[2]
-
Column Chromatography: This is a highly effective method for separating components in a mixture, including regioisomers and other closely related impurities.[2]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form water-soluble salts. This allows for their separation from non-basic impurities through liquid-liquid extraction.[2]
-
Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which are often crystalline and can be purified by recrystallization. The purified salt can then be neutralized to regenerate the pure pyrazole.[3]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
Solutions:
-
Chromatographic Separation: Column chromatography is the most reliable method for separating regioisomers. Careful optimization of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical for achieving good separation.[2]
-
Fractional Recrystallization: If the regioisomers exhibit sufficiently different solubilities in a specific solvent, fractional recrystallization can be an effective separation technique. This may require multiple recrystallization steps to enrich one isomer.[4]
-
Issue 2: Colored Impurities in the Final Product
-
Symptoms:
-
The isolated pyrazole product is yellow, red, or brown.
-
-
Solutions:
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration through a pad of celite.
-
Recrystallization: Colored impurities are often present in small quantities and may remain in the mother liquor during recrystallization, leading to a purer, colorless product.[2]
-
Acid-Base Extraction: Non-basic colored impurities can be separated from the basic pyrazole product through acid-base extraction.[2]
-
Issue 3: Low Yield After Recrystallization
-
Symptoms:
-
A significantly lower than expected amount of purified product is recovered after recrystallization.
-
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excess of solvent will result in more of the desired product remaining in the mother liquor upon cooling.[4]
-
Ensure Complete Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the pyrazole compound well at high temperatures but poorly at low temperatures.
-
Issue 4: "Oiling Out" During Recrystallization
-
Symptoms:
-
The compound separates from the solution as an oil rather than forming solid crystals upon cooling.
-
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[4]
-
Slow Cooling: Allow the solution to cool as slowly as possible to encourage crystal lattice formation.
-
Change Solvent System: Experiment with a different solvent or a mixed-solvent system.[4]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[4]
-
Data Presentation
The following table provides a representative comparison of common purification methods for a model pyrazole synthesis. The data is compiled from various sources and is intended to be illustrative. Actual yields and purity will vary depending on the specific pyrazole derivative and the efficiency of the experimental execution.
| Purification Method | Typical Purity of Final Product (%) | Typical Yield (%) | Key Impurities Removed |
| Recrystallization | 85-98 | 60-85 | Insoluble impurities, some colored byproducts |
| Column Chromatography | >98 | 70-90 | Regioisomers, unreacted starting materials, most byproducts |
| Acid-Base Extraction | 90-97 | 75-95 | Non-basic impurities, some colored byproducts |
| Acid Addition Salt Formation | >97 | 65-85 | Isomeric byproducts, other impurities |
Experimental Protocols
Protocol 1: Column Chromatography for Pyrazole Purification
This protocol provides a general procedure for the purification of a pyrazole derivative using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that provides good separation of the desired product from impurities (a target Rf value of 0.2-0.4 for the product is often ideal).
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified pyrazole.
-
Protocol 2: Recrystallization of a Pyrazole Derivative (Single Solvent)
-
Dissolution:
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Protocol 3: Acid-Base Extraction for Pyrazole Purification
-
Dissolution:
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
-
Acidic Extraction:
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated pyrazole salt will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with the aqueous acid solution to ensure complete transfer of the pyrazole salt.
-
-
Neutralization and Re-extraction:
-
Combine the aqueous extracts.
-
Slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) to the aqueous solution with stirring until the solution is basic (check with pH paper). The pyrazole will precipitate out if it is a solid, or form an oily layer if it is a liquid.
-
Extract the neutralized aqueous solution with a fresh portion of the organic solvent.
-
Repeat the extraction of the aqueous layer with the organic solvent.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the re-extraction.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified pyrazole.
-
Visualizations
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. benchchem.com [benchchem.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the radical trifluoromethylation of heterocycles using reagents like sodium trifluoromethanesulfinate (Langlois reagent) and an oxidant?
A1: In radical trifluoromethylation reactions, particularly those employing sodium trifluoromethanesulfinate (CF3SO2Na) and an oxidant such as tert-butyl hydroperoxide (tBuOOH), several common byproducts can arise. These include:
-
Trifluoromethane (CF3H): This byproduct is formed through the abstraction of a hydrogen atom by the trifluoromethyl radical. Its presence can often be detected by 19F-NMR spectroscopy.[1]
-
Alkyltrifluoromethyl compounds: The oxidant, tBuOOH, can generate isobutene. The trifluoromethyl radical can react with this isobutene, which then reacts with the heterocycle to form alkyltrifluoromethyl byproducts.[1][2]
-
Mixtures of regioisomers: In cases where the heterocycle has multiple reactive C-H bonds, a lack of regioselectivity can lead to the formation of a mixture of different trifluoromethylated isomers.[1]
Q2: I am using an electrophilic trifluoromethylating reagent, such as a (trifluoromethyl)dibenzochalcogenium salt. What kind of byproducts should I be aware of?
A2: When using electrophilic trifluoromethylating reagents like (trifluoromethyl)dibenzochalcogenium salts (e.g., Umemoto's reagents), the primary byproducts are the reduced forms of the reagent itself. For instance, the use of S-(trifluoromethyl)dibenzothiophenium salts will generate dibenzothiophene as a byproduct.[3] Similarly, the use of seleno- or telluro-based reagents will produce dibenzoselenophene and dibenzotellurophene, respectively. These byproducts can sometimes be challenging to separate from the desired trifluoromethylated product.[3]
Q3: My reaction is yielding a mixture of hydrotrifluoromethylation and vinylic trifluoromethylation products from an alkene precursor. How can I control the selectivity?
A3: The selectivity between hydrotrifluoromethylation and vinylic trifluoromethylation of alkenes can often be controlled by carefully selecting the solvent and additives. For instance, when using a Togni reagent, the addition of potassium carbonate (K2CO3) in a solvent like DMF can favor the hydrotrifluoromethylation product, with DMF acting as the hydrogen source.[4] Conversely, using tetra-n-butylammonium iodide (TBAI) in a solvent like 1,4-dioxane can promote the formation of the vinylic trifluoromethylation product.[4]
Troubleshooting Guides
Issue 1: Low Yield of Desired Trifluoromethylated Heterocycle and Formation of Multiple Byproducts in Radical Trifluoromethylation
Symptoms:
-
Low isolated yield of the target trifluoromethylated heterocycle.
-
Presence of significant amounts of trifluoromethane (CF3H) and/or alkyltrifluoromethyl byproducts.
-
Formation of a complex mixture of regioisomers.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Suboptimal Reagent Stoichiometry | The ratio of the trifluoromethyl source, oxidant, and substrate is critical. Insufficient trifluoromethylating agent can lead to incomplete conversion, while excess oxidant can promote side reactions. It may be necessary to perform a screen of reaction conditions to find the optimal stoichiometry. In some cases, a second addition of the trifluoromethylating agent and oxidant may be required for complete conversion.[1] |
| Solvent Effects | The choice of solvent can influence the reactivity and selectivity of the trifluoromethyl radical. Preliminary data suggests that the regioselectivity of C-H trifluoromethylation can be fine-tuned by judicious solvent choice.[1] Consider screening a variety of solvents to improve the yield and selectivity for the desired product. |
| Inappropriate Oxidant | The type of oxidant used can impact the reaction outcome. While tBuOOH is common, it can be a source of byproducts. Screening different oxidants may lead to a cleaner reaction profile.[1] |
| Lack of Innate Regioselectivity | For some heterocyclic substrates, multiple C-H bonds may have similar reactivity towards the trifluoromethyl radical, leading to a mixture of isomers. If a single regioisomer is required, a "programmed" trifluoromethylation approach using a prefunctionalized substrate or a directing group might be a more suitable strategy.[1] |
Issue 2: Difficulty in Purifying the Trifluoromethylated Product from Reagent-Derived Byproducts
Symptoms:
-
The desired product is contaminated with byproducts such as dibenzothiophene or dibenzoselenophene after chromatography.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Co-elution of Byproduct | The byproduct from the trifluoromethylating reagent (e.g., dibenzothiophene) may have a similar polarity to the desired product, making separation by standard column chromatography difficult. |
| Use of Sulfonated Reagents | To overcome this purification challenge, consider using sulfonated analogs of (trifluoromethyl)dibenzochalcogenium salts. The resulting sulfonated byproducts are more polar and can be more easily separated from the typically less polar trifluoromethylated heterocycle.[3] |
| Alternative Purification Techniques | Explore other purification methods such as recrystallization, preparative HPLC, or supercritical fluid chromatography (SFC) which may provide better separation. |
Experimental Protocols
General Protocol for Innate C-H Trifluoromethylation of Heterocycles
This protocol is based on the method developed by Baran et al. for the direct trifluoromethylation of heterocycles using sodium trifluoromethanesulfinate.[1]
Materials:
-
Heterocyclic substrate
-
Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent)
-
tert-Butyl hydroperoxide (tBuOOH), 5.0-6.0 M in decane
-
Solvent (e.g., DMSO/H2O, CH2Cl2/H2O, or neat)
Procedure:
-
To a reaction vessel, add the heterocycle (1.0 equiv).
-
Add sodium trifluoromethanesulfinate (3.0 equiv).
-
Add the chosen solvent. In some cases, the reaction can be run without an organic solvent.[1]
-
Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the reaction mixture at room temperature (23 °C).
-
Stir the reaction mixture for 3-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction shows incomplete conversion after 24 hours, a second addition of sodium trifluoromethanesulfinate (3.0 equiv) and tert-butyl hydroperoxide (5.0 equiv) may be necessary.[1]
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the spectroscopically pure trifluoromethylated heterocycle.
Visualizations
Caption: Experimental workflow for the innate C-H trifluoromethylation of heterocycles.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic CF3 - GalChimia [galchimia.com]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For extended storage, maintaining temperatures between 2-8°C is advisable. The compound should be protected from light and moisture.
Q2: Is this compound sensitive to air or moisture?
A2: While specific data on this compound is limited, pyrazole derivatives, particularly those with amine functionalities, can be sensitive to oxidation and hydrolysis. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to minimize its exposure to atmospheric moisture.
Q3: What solvents are recommended for dissolving this compound?
A3: Based on its structure, the compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). The presence of the amino group might confer some aqueous solubility, particularly in acidic conditions, though this should be experimentally verified.[3]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, avoid contact with strong oxidizing agents and strong acids, as these can lead to degradation.[1][4] The amine group can react with strong acids, and the pyrazole ring can be susceptible to oxidation.
Q5: How can I assess the purity and stability of my sample over time?
A5: The purity and stability of this compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram after short-term storage. | Degradation of the compound due to improper storage (exposure to light, air, or moisture). | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere and in a desiccator. Re-analyze the sample to confirm if degradation has been mitigated. |
| Discoloration of the solid compound (e.g., turning yellow or brown). | Oxidation of the amine or other parts of the molecule. | Handle the solid compound in an inert atmosphere glovebox. If discoloration is observed, repurify the compound if possible (e.g., by recrystallization or column chromatography) before use. |
| Poor solubility in a chosen solvent. | The compound may have limited solubility in that specific solvent. The solid-state form (polymorphism) could also influence solubility. | Test a range of solvents, including DMSO, DMF, and methanol. Gentle heating or sonication may aid dissolution. For aqueous buffers, consider adjusting the pH to see if solubility improves. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. The compound may be unstable at the pH or temperature of the assay. | Prepare fresh stock solutions for each experiment. Perform a preliminary stability test of the compound in the assay buffer under the experimental conditions to assess its stability over the duration of the assay. |
Forced Degradation Studies: Quantitative Data Summary
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[5][6][7][8] The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its potential stability profile.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~15% | Hydrolysis of the amine group, potential cleavage of the pyrazole ring. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | ~10% | Tautomerization and potential ring-opening. |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temp | ~25% | N-oxidation of the pyrazole and amine, potential hydroxylation of the phenyl ring. |
| Thermal | Dry Heat | 48 hours | 80°C | ~5% | Minimal degradation, suggesting good thermal stability. |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | ~18% | Photodegradation products, potential dimerization or ring rearrangement. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
LC-MS system
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 8 hours.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Weigh a small amount of the solid compound into a glass vial.
-
Place the vial in a thermostatic oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in methanol to the initial stock solution concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in methanol) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the chromatograms at the λmax of the parent compound.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.
-
Use LC-MS to identify the mass of the major degradation products.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways of the compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Buy 3-(4-fluorophenyl)-1H-pyrazol-5-amine | 72411-52-0 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. biomedres.us [biomedres.us]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing solvent conditions in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction outcomes.
Troubleshooting and FAQs
This section addresses common issues encountered during pyrazole synthesis, with a focus on how solvent selection can resolve these challenges.
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential solvent-related causes and solutions?
A1: Low yields can often be attributed to suboptimal solvent choice, which affects reactant solubility, reaction rate, and equilibrium position.
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Poor Solubility: If your starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines) are not fully dissolved, the reaction will be slow and incomplete.
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Suboptimal Polarity: The polarity of the solvent can significantly influence the reaction rate.
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Solution: Screen a range of solvents with varying polarities. For instance, in the cyclocondensation of an aryl hydrazine hydrochloride with 1,3-diketones, aprotic dipolar solvents have been shown to give better results than commonly used polar protic solvents like ethanol.[1]
-
-
Reversible Reactions: The formation of intermediates, such as hydrazones, can be reversible. The solvent can influence the equilibrium.
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Solution: In some cases, using a solvent system that allows for the removal of water (a byproduct of cyclization) can drive the reaction forward. This can be achieved through azeotropic distillation with a solvent like toluene, although this is less common in modern pyrazole synthesis. A more frequent approach is the addition of an acid catalyst, which can be influenced by the solvent environment.[1]
-
Q2: I am observing the formation of multiple regioisomers. How can the solvent influence regioselectivity?
A2: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The solvent can play a crucial role in controlling which nitrogen atom of the hydrazine attacks which carbonyl group.[2]
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Solvent-Intermediate Stabilization: The solvent can preferentially stabilize one of the transition states leading to a specific regioisomer.
-
Solution: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[3] This is attributed to the unique properties of these solvents, including their ability to form strong hydrogen bonds and stabilize intermediates.
-
-
pH and Catalysis: The effective acidity or basicity of catalysts can be modulated by the solvent, which in turn affects regioselectivity.
-
Solution: Carrying out the reaction in solvents like DMSO or ethanol with an acetic acid catalyst can improve selectivity in certain cases.[1]
-
Q3: My reaction mixture is turning a dark color, suggesting impurity formation. What is the cause and how can I prevent it?
A3: The formation of colored impurities is often due to the decomposition of starting materials, particularly hydrazines, or the oxidation of intermediates.[2]
-
Hydrazine Instability: Hydrazines can be sensitive to air and light, and their decomposition can be accelerated in certain solvents, especially at elevated temperatures.[4]
-
Solution: Ensure you are using a high-purity hydrazine. If stability is an issue, consider using a more stable salt form, like a hydrochloride salt. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition. The choice of a less reactive solvent may also be beneficial.
-
Q4: The reaction seems to have stalled at the hydrazone intermediate without cyclizing. How can the solvent promote cyclization?
A4: Incomplete cyclization can occur, particularly if the hydrazine is deactivated by electron-withdrawing groups.[2] The dehydration step to form the pyrazole ring is often the rate-limiting step.
-
Dehydration Step: The solvent can influence the rate of the final dehydration and cyclization step.
-
Solution: The addition of a strong acid catalyst can accelerate dehydration. Aprotic dipolar solvents like DMF, NMP, or DMAc, in combination with an acid like HCl, have been shown to increase yields by speeding up the dehydration steps.[1]
-
Data Presentation: Solvent Effects on Pyrazole Synthesis
The choice of solvent can have a dramatic impact on the yield and regioselectivity of pyrazole synthesis. The following tables summarize quantitative data from published studies.
Table 1: Effect of Solvent on the Yield of Pyrazole Formation
| Entry | Solvent | Yield (%) | Reference |
| 1 | Toluene | No Reaction | [5] |
| 2 | CH₂Cl₂ | 85% (Michael Adduct) | [5] |
| 3 | Acetonitrile | 82% (Michael Adduct) | [5] |
| 4 | Methanol | 75% (Pyrazole) | [5] |
| 5 | Ethanol | 82% (Pyrazole) | [5] |
This table illustrates how polar protic solvents favor the formation of the desired pyrazole product, while aprotic and non-polar solvents may lead to no reaction or the formation of an intermediate Michael addition product.[5]
Table 2: Influence of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Entry | Solvent | Ratio of Regioisomers (2:3) | Total Yield (%) | Reference |
| 1 | Ethanol (EtOH) | 1:1.1 | 85 | [3] |
| 2 | Isopropanol (i-PrOH) | 1:1.1 | 85 | [3] |
| 3 | Trifluoroethanol (TFE) | 1:2.8 | 85 | [3] |
| 4 | Hexafluoroisopropanol (HFIP) | 1:20 | 80 | [3] |
This table demonstrates the significant improvement in regioselectivity achieved by using fluorinated alcohols as solvents.[3]
Experimental Protocols
The following is a general protocol for solvent screening to optimize pyrazole synthesis.
Protocol: Solvent Screening for Optimal Pyrazole Synthesis
Objective: To identify the optimal solvent for the synthesis of a target pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, maximizing yield and purity.
Materials:
-
1,3-dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.0 mmol)
-
A selection of solvents (e.g., ethanol, methanol, DMF, DMSO, acetonitrile, TFE)
-
Small reaction vials or round-bottom flasks
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Heating apparatus (hot plate or oil bath)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Appropriate work-up and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In separate, labeled reaction vials, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of each solvent to be tested.
-
Reactant Addition: To each vial, add the hydrazine derivative (1.0 mmol). If using a catalyst (e.g., a few drops of acetic acid or HCl), add it at this stage.
-
Reaction Execution: Stir the reaction mixtures at a consistent temperature (e.g., room temperature or a set elevated temperature like 60 °C).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour). Note the consumption of starting materials and the formation of the product and any byproducts.
-
Work-up: Once a reaction is deemed complete (or after a set time, e.g., 24 hours), quench the reaction (if necessary) and perform a standard aqueous work-up. Extract the product with a suitable organic solvent.
-
Analysis: Analyze the crude product from each reaction. Determine the yield and assess the purity by techniques such as ¹H NMR or LC-MS.
-
Optimization: Based on the results, select the solvent that provides the best combination of yield, purity, and reaction time for further optimization or scale-up.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in optimizing solvent conditions for pyrazole synthesis.
Caption: A troubleshooting workflow for addressing low yield and purity issues in pyrazole synthesis.
Caption: A decision tree for solvent selection in pyrazole synthesis based on regioselectivity requirements.
References
Technical Support Center: Suzuki Coupling with Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing Suzuki coupling with pyrazole derivatives?
Researchers often face several challenges during the Suzuki coupling of pyrazole derivatives, primarily stemming from the electronic properties of the pyrazole ring and the presence of the N-H group in unprotected pyrazoles. Key issues include:
-
Low Yields: Unprotected pyrazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency.[1] The presence of acidic N-H groups can interfere with the catalytic cycle.[1]
-
Side Reactions: The most common side reaction is dehalogenation of the halo-pyrazole starting material, particularly with iodo-pyrazoles.[2][3] Homocoupling of the boronic acid or ester can also occur.[4]
-
Catalyst Deactivation: The pyrazole substrate or product can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1]
-
Poor Substrate Solubility: Some pyrazole derivatives and boronic acids exhibit poor solubility in common Suzuki coupling solvents, which can hinder the reaction rate.[5]
Q2: Which palladium catalyst systems are most effective for Suzuki coupling with pyrazoles?
The choice of catalyst is critical for a successful Suzuki coupling with pyrazole derivatives. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have shown great success.
-
Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6][7] Pre-catalysts, such as those derived from Buchwald ligands (e.g., XPhos Pd G2), are often more efficient as they are more stable and readily form the active catalytic species.[1][8]
-
Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Buchwald Ligands: Ligands like XPhos, SPhos, and RuPhos are highly effective, especially for challenging substrates like unprotected pyrazoles.[1]
-
Other Phosphine Ligands: Triphenylphosphine (PPh₃) is a classical ligand but can be less effective for these substrates.[3] Sterically bulky phosphines are generally preferred.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have also been successfully employed in Suzuki couplings of N-acylpyrazoles.[9]
-
Pyrazole-Based Ligands: Interestingly, pyrazole-containing molecules themselves have been developed as ligands for palladium catalysts in Suzuki reactions.[10][11][12][13][14]
-
Q3: How does the N-H group of unprotected pyrazoles affect the Suzuki coupling reaction?
The acidic N-H group in unprotected pyrazoles can significantly impact the reaction. It can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This often results in lower yields and sluggish reactions. To overcome this, several strategies can be employed:
-
Use of Specific Catalysts: Certain catalyst systems, like those with bulky biarylphosphine ligands (Buchwald ligands), are more robust and can tolerate the free N-H group.[1][15]
-
N-Protection: Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Bn) can prevent catalyst inhibition and often leads to higher yields.[1] However, this adds extra steps to the synthesis.
-
Choice of Base: The base plays a crucial role and can influence the outcome of the reaction with unprotected pyrazoles. Weaker bases are sometimes preferred to minimize side reactions.
Q4: What are the recommended bases and solvents for Suzuki coupling with pyrazoles?
The selection of an appropriate base and solvent system is critical for optimizing the reaction conditions.
-
Bases: A variety of bases can be used, with the choice often depending on the specific substrates and catalyst system.
-
Solvents: The solvent system needs to be able to dissolve the reactants and be compatible with the catalyst and base.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Catalyst Inactivation: The unprotected N-H of the pyrazole may be inhibiting the palladium catalyst.[1] | * Switch to a more robust catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G2).[1][8] * Protect the pyrazole nitrogen with a suitable protecting group. * Increase the catalyst loading.[1] |
| Inefficient Catalyst System: The chosen palladium precursor or ligand may not be suitable for the specific pyrazole substrate. | * Screen different ligands, focusing on bulky, electron-rich phosphines (e.g., Buchwald ligands).[18] * Use a pre-catalyst for more reliable activation. | |
| Incorrect Base/Solvent Combination: The base may not be strong enough, or the reactants may not be fully dissolved.[5] | * Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[17] * Try different solvent systems, including aqueous mixtures (e.g., dioxane/H₂O, THF/H₂O) or polar aprotic solvents (e.g., DMF).[11][16] | |
| Protodeboronation of Boronic Acid: The boronic acid may be degrading before it can participate in the cross-coupling.[1] | * Use the boronic acid ester (e.g., pinacol ester) for increased stability.[19] * Ensure anhydrous conditions if using a non-aqueous system. * Use freshly purchased or purified boronic acid. | |
| Dehalogenation Side Product | Reaction Conditions Too Harsh: High temperatures can promote dehalogenation, especially with iodo- and bromo-pyrazoles.[2][3] | * Lower the reaction temperature. * Use a more active catalyst that allows for lower reaction temperatures. * Chloro- and bromo-pyrazoles are often less prone to dehalogenation than iodo-pyrazoles.[2][3] |
| Choice of Base/Solvent: Certain bases and solvents can favor the dehalogenation pathway. | * Screen different bases; sometimes a weaker base can suppress this side reaction. * The presence of water in the solvent system can sometimes contribute to dehalogenation. | |
| Formation of Homocoupled Products | Oxidative Homocoupling of Boronic Acid: This can occur in the presence of oxygen and a palladium catalyst.[4] | * Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). * Use a slight excess of the boronic acid, but not a large excess. |
| Incomplete Conversion | Reaction Time Too Short: The reaction may be sluggish and require more time to go to completion. | * Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Low Reaction Temperature: The temperature may not be sufficient for the catalytic cycle to proceed efficiently. | * Gradually increase the reaction temperature, while being mindful of potential side reactions like dehalogenation. Microwave heating can sometimes be beneficial.[16] |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 75-92 | [20] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 61-86 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~80 | [1] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 12 | Varies | [3] |
Table 2: Influence of Halogen on Suzuki Coupling of Aminopyrazoles
| Pyrazole Substrate | Halogen | Outcome | Reference |
| Halogenated Aminopyrazole | Iodo | Higher propensity for dehalogenation | [2][3] |
| Halogenated Aminopyrazole | Bromo | Superior to iodo-derivatives, less dehalogenation | [2][3] |
| Halogenated Aminopyrazole | Chloro | Superior to iodo-derivatives, less dehalogenation | [2][3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole with an Arylboronic Acid:
This protocol is a generalized procedure based on commonly cited methods.[1][20] Optimization for specific substrates is recommended.
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol), arylboronic acid (1.2-2.0 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.2-6 mol%) or a pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%). Then, add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions of pyrazoles.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction | MDPI [mdpi.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Trifluoromethylphenyl Pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of trifluoromethylphenyl pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of trifluoromethylphenyl pyrazole derivatives?
A1: The poor aqueous solubility of these compounds often stems from a combination of factors inherent to their molecular structure. The planar and aromatic nature of the pyrazole ring contributes to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] Additionally, the presence of the trifluoromethylphenyl group increases the lipophilicity of the molecule, further reducing its affinity for aqueous media.
Q2: What initial steps can I take to improve the solubility of a novel trifluoromethylphenyl pyrazole compound?
A2: A systematic approach to addressing solubility issues is recommended. Initial steps should focus on understanding and modifying the physicochemical properties of the active pharmaceutical ingredient (API). Key strategies include:
-
Salt Formation: If your compound possesses ionizable functional groups, such as acidic or basic moieties, forming a salt can significantly enhance aqueous solubility.[1]
-
Co-crystals: Co-crystallization with a suitable, pharmaceutically acceptable co-former can disrupt the crystal lattice of the API, leading to improved solubility and dissolution rates.[1][2][3]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface-to-volume ratio of the drug particles, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[1][4]
Q3: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble trifluoromethylphenyl pyrazoles?
A3: For compounds that remain challenging after initial API modifications, advanced formulation strategies are often employed. The choice of strategy will depend on the specific properties of the compound and the desired dosage form. Highly effective approaches include:
-
Solid Dispersions: Creating a solid dispersion of the API in a hydrophilic polymer matrix can maintain the drug in an amorphous state, which has higher solubility than the crystalline form.[5][6][7]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization and absorption.[4][7][8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range creates a nanosuspension, which can dramatically increase the dissolution rate and saturation solubility.[9][10]
Q4: What role do excipients play in overcoming the poor solubility of these compounds?
A4: Excipients are critical components in formulations designed to enhance solubility. They can act through various mechanisms:
-
Solubilizing Agents and Surfactants: Excipients like Cremophor RH40, Labrasol, and Pluronic F127 can increase the solubility of a compound in an aqueous environment.[6][11][12] Non-ionic surfactants are often preferred due to their lower toxicity profile compared to anionic surfactants like sodium lauryl sulfate (SLS).[6]
-
Polymers for Solid Dispersions: High molecular weight polymers, such as polyacrylic acid derivatives (e.g., Apinovex™ polymers), are used to create amorphous solid dispersions and inhibit recrystallization.[13]
-
Stabilizers for Nanosuspensions: Surfactants and polymers are used to stabilize nanosuspensions and prevent particle aggregation.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution of a DMSO stock in aqueous buffer. | The compound has very low aqueous solubility, and the DMSO concentration is not sufficient to maintain solubility upon dilution. | 1. Optimize the formulation: Prepare a formulation using co-solvents and surfactants. A common vehicle for in vivo studies consists of DMSO, PEG400, and Tween-80.[14] 2. Use a cyclodextrin-based formulation: Complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase the aqueous solubility of the compound.[14] 3. Prepare a nanosuspension: This will increase the saturation solubility and dissolution rate of your compound in aqueous media. |
| Poor oral bioavailability is observed despite acceptable in vitro solubility in a formulated vehicle. | The issue may be related to poor permeability, first-pass metabolism, or efflux by transporters like P-glycoprotein.[1] | 1. Investigate permeability: Conduct in vitro permeability assays (e.g., Caco-2) to assess the compound's ability to cross the intestinal epithelium. 2. Assess metabolic stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the extent of first-pass metabolism. 3. Consider efflux pump inhibitors: If the compound is a substrate for efflux transporters, co-administration with an inhibitor could improve absorption, though this is a more complex strategy. |
| Inconsistent results in in vitro assays. | This may be due to the compound precipitating in the assay medium over time. | 1. Visually inspect for precipitation: Check for any cloudiness or solid particles in your assay plates. 2. Reduce the final DMSO concentration: Aim for the lowest possible DMSO concentration that maintains solubility. 3. Incorporate a non-ionic surfactant: Adding a low concentration of a biocompatible surfactant to the assay medium can help maintain solubility. |
| Difficulty in preparing a stable nanosuspension. | The choice and concentration of stabilizer are critical for preventing particle aggregation (Ostwald ripening).[15] | 1. Screen different stabilizers: Test a variety of pharmaceutically acceptable surfactants and polymers. 2. Optimize the stabilizer concentration: The optimal concentration will depend on the specific drug and stabilizer used. 3. Consider combination techniques: Combining co-crystals with nanocrystal technology can sometimes lead to more stable formulations.[2][3] |
Data on Solubility Enhancement of Celecoxib (a model Trifluoromethylphenyl Pyrazole)
| Technique | Excipient/Method | Fold Increase in Solubility | Reference |
| Nanosuspension | 0.4% SLS, high-pressure homogenization | ~2.6-fold (from ~7 µg/mL to 18.1 µg/mL) | |
| Solid Dispersion (Spray Drying) | Pluronic F 127 (1:5 w/w) | 5-fold | [11] |
| Solid Dispersion (Lyophilization) | Physical Mixture with Soluplus® (PM1) | ~15-fold (from 4.2 µg/mL to 64.18 µg/mL) | [5] |
| Solid Dispersion (Fluid-Bed Granulation) | Cremophor RH40 | ~717-fold (from 2.0 µg/mL to 1434.7 µg/mL) | [6] |
Experimental Protocols
Protocol 1: Preparation of a Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for oral administration of poorly soluble compounds in preclinical studies.
Materials:
-
Trifluoromethylphenyl pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add the appropriate volume of DMSO to the compound in a sterile conical tube. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.
-
Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.[14]
Protocol 2: Preparation of Nanocrystals by Antisolvent Precipitation and High-Pressure Homogenization
This protocol is based on a method used for celecoxib and can be adapted for other trifluoromethylphenyl pyrazoles.
Materials:
-
Trifluoromethylphenyl pyrazole compound
-
Suitable organic solvent (e.g., acetone)
-
Aqueous solution containing a stabilizer (e.g., 0.2-0.4% Sodium Lauryl Sulfate - SLS)
-
High-pressure homogenizer (HPH)
Procedure:
-
Dissolution: Dissolve the pyrazole compound in a suitable organic solvent to create a saturated or near-saturated solution.
-
Antisolvent Precipitation: Inject the organic solution into the aqueous stabilizer solution under stirring. This will cause the compound to precipitate out as fine particles.
-
High-Pressure Homogenization: Subject the resulting suspension to high-pressure homogenization. The number of cycles and the pressure will need to be optimized for the specific compound. For example, homogenization can be performed for a set number of cycles at a specific pressure (e.g., 1500 bar).
-
Characterization: Analyze the resulting nanocrystals for particle size, polydispersity index, and morphology.
Protocol 3: Preparation of Solid Dispersion by Spray Drying
This protocol outlines a general procedure for preparing a solid dispersion using a spray dryer.
Materials:
-
Trifluoromethylphenyl pyrazole compound
-
Hydrophilic polymer (e.g., Pluronic F 127, PVP, HPMC)
-
Suitable solvent system (e.g., dichloromethane, ethanol/water)
-
Spray dryer
Procedure:
-
Solution Preparation: Dissolve the pyrazole compound and the hydrophilic polymer in the chosen solvent system. The ratio of drug to polymer will need to be optimized.
-
Spray Drying: Atomize the solution into a hot air stream in the spray dryer. The inlet temperature, feed rate, and atomization pressure should be optimized to ensure efficient solvent evaporation and particle formation.
-
Product Collection: Collect the resulting dry powder (microspheres) from the cyclone separator.
-
Characterization: Characterize the prepared solid dispersion for drug content, morphology (e.g., using SEM), crystallinity (e.g., using XRD and DSC), and dissolution rate.[11]
Visualizations
Caption: Workflow for preparing an oral gavage formulation.
Caption: Strategies to overcome poor pyrazole solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Evaluation of Poorly Water-Soluble Celecoxib as Solid Dispersions Containing Nonionic Surfactants Using Fluidized-Bed Granulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Pyrazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my polar pyrazole compound difficult to purify using standard silica gel chromatography?
Polar pyrazole compounds often exhibit strong interactions with the polar silica gel stationary phase. This can lead to several issues:
-
Streaking or Tailing: The compound moves unevenly down the column, resulting in broad, elongated peaks that are difficult to separate from impurities.[1][2] This is often due to strong adsorption to acidic silanol groups on the silica surface.
-
Poor Retention or Elution: The compound may either stick irreversibly to the top of the column or require highly polar and often complex solvent systems (e.g., with additives like ammonia or triethylamine) to elute, which can complicate solvent removal.[3][4]
-
Compound Degradation: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive pyrazole derivatives.[3]
Q2: What are the primary alternative purification techniques for polar pyrazole compounds?
When standard normal-phase chromatography on silica gel is ineffective, several alternative techniques can be employed:
-
Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18) and a polar mobile phase. It is a powerful technique for purifying polar compounds that are poorly retained in normal-phase systems.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase (such as silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[6][7][8] It is particularly well-suited for very polar and hydrophilic compounds.[6][7]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[9][10] Since pyrazoles are basic heterocycles, they can be protonated and purified using cation-exchange chromatography.[10]
-
Supercritical Fluid Chromatography (SFC): Uses a supercritical fluid, typically carbon dioxide mixed with a polar organic co-solvent, as the mobile phase.[11] SFC can offer fast and efficient separations for a wide range of polar compounds.[11][12]
-
Recrystallization: A non-chromatographic technique that can be highly effective for purifying solid compounds if a suitable solvent or solvent system can be identified.[13]
Q3: How do I choose the best alternative purification technique for my specific polar pyrazole?
The choice of technique depends on the specific properties of your pyrazole compound (e.g., polarity, pKa, solubility, and stability) and the nature of the impurities. The following workflow can guide your decision-making process.
Troubleshooting Guides
Reverse-Phase Chromatography (RPC)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or no retention (compound elutes in the void volume) | The compound is too polar for the mobile phase/stationary phase combination. | - Increase the polarity of the mobile phase (e.g., use a higher percentage of water). Some modern C18 columns are stable in 100% aqueous conditions.[14][15]- Use a more polar stationary phase, such as one with embedded polar groups (EPG) or a phenyl-hexyl column.[14]- For ionizable pyrazoles, adjust the mobile phase pH to suppress ionization and increase hydrophobicity.- For charged pyrazoles, consider using ion-pairing reagents (e.g., trifluoroacetic acid - TFA) to form a more retained neutral complex.[5] |
| Peak Tailing | Secondary interactions between the basic pyrazole and residual acidic silanols on the stationary phase. | - Use a high-purity, well-end-capped C18 column to minimize available silanols.[1]- Lower the pH of the mobile phase (e.g., with 0.1% formic acid or TFA) to protonate the pyrazole and suppress silanol ionization.[5]- Add a competing base (e.g., a small amount of triethylamine) to the mobile phase to mask the active silanol sites. |
| Poor Peak Shape (fronting or split peaks) | Column overload; sample solvent incompatible with the mobile phase. | - Reduce the amount of sample injected.[1]- Dissolve the sample in the initial mobile phase composition or a weaker solvent. If a stronger solvent must be used for solubility, inject a smaller volume. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or poor retention | The mobile phase is too strong (too much water); the compound is not polar enough for HILIC. | - Decrease the amount of water in the mobile phase (increase the organic solvent percentage).[6]- Ensure a minimum of 3% water is present to hydrate the stationary phase.[6][8]- If retention is still poor, the compound may be better suited for reverse-phase chromatography. |
| Poor reproducibility of retention times | Insufficient column equilibration time between runs; sample solvent effects. | - HILIC requires longer equilibration times than RPC, especially after a gradient. Ensure the column is fully re-equilibrated with the initial mobile phase conditions.[16]- Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength (high organic content). Injecting a sample dissolved in a high concentration of water can cause poor peak shape and shifting retention.[7] |
| Peak Tailing or Broadening | Secondary electrostatic interactions; improper mobile phase pH or buffer concentration. | - Use a buffer (e.g., ammonium formate or ammonium acetate) to control the pH and ionic strength. This can mask silanol activity and improve peak shape for ionizable compounds.[6]- Screen different stationary phases (e.g., bare silica, amide, zwitterionic) as they offer different selectivities and interactions.[7][8][17] |
Quantitative Data Summary
Direct comparative studies on yield and purity for the same polar pyrazole across different purification techniques are scarce in the literature. However, the following tables provide useful quantitative data for method development.
Table 1: Common Solvents for Polar Pyrazole Recrystallization
| Solvent / Solvent System | Type | Polarity | Common Use |
| Ethanol / Water | Mixed Protic | High | Often a good starting point for polar pyrazole derivatives.[13] |
| Methanol | Protic | High | A common and effective solvent for many pyrazole compounds.[13] |
| Isopropanol | Protic | Medium | Suitable for cooling crystallization.[13] |
| Acetone | Aprotic | Medium | Effective for pyrazoles of intermediate polarity.[13] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Useful for less polar pyrazole derivatives.[13] |
Table 2: Typical Mobile Phase Conditions for Different Chromatography Modes
| Technique | Stationary Phase | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Typical Gradient |
| RPC | C18, EPG | Water + 0.1% Formic Acid or TFA | Acetonitrile or Methanol + 0.1% Formic Acid or TFA | 5% B to 95% B |
| HILIC | Silica, Amide, Zwitterionic | Water + 10 mM Ammonium Formate/Acetate | Acetonitrile | 95% B to 50% B[18] |
| IEX (Cation) | Strong Cation Exchange (SCX) | Low Salt Buffer (e.g., 10 mM Phosphate Buffer, pH 3.0) | High Salt Buffer (e.g., 1 M NaCl in Phosphate Buffer, pH 3.0) | 0% B to 100% B |
| SFC | 2-Ethylpyridine, Diol | - | CO₂ (Supercritical Fluid) with Methanol (as co-solvent) | 5% to 40% Methanol |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrazole Derivative
This protocol is a starting point for compounds that show poor retention in reverse-phase chromatography.[18]
-
Column Selection: Amide or Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude pyrazole compound in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5 µL.
-
-
Gradient Program:
-
0-2 min: Hold at 95% B.
-
2-15 min: Gradient from 95% to 50% B.
-
15-20 min: Hold at 50% B (column wash).
-
20-22 min: Return to 95% B.
-
22-30 min: Hold at 95% B (re-equilibration).
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.
Protocol 2: Ion-Exchange Chromatography (Cation Exchange)
This protocol is suitable for basic pyrazole compounds that can be positively charged at a low pH.
-
Resin Selection: Choose a strong cation exchange (SCX) resin.
-
Buffer Preparation:
-
Binding/Equilibration Buffer (Low Salt): 10 mM Sodium Phosphate, pH 3.0.
-
Elution Buffer (High Salt): 10 mM Sodium Phosphate + 1 M NaCl, pH 3.0.
-
-
Column Packing and Equilibration: Pack the column with the SCX resin. Equilibrate the column by washing with at least 5 column volumes of the Binding/Equilibration Buffer until the pH and conductivity of the outlet match the inlet.[4][19]
-
Sample Preparation: Dissolve the crude pyrazole compound in the Binding/Equilibration Buffer. Ensure the pH is adjusted so the compound is protonated (positively charged). Filter the sample.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a slow flow rate to ensure efficient binding.[19]
-
Washing: Wash the column with 5-10 column volumes of the Binding/Equilibration Buffer to remove any unbound, neutral, or anionic impurities.[19]
-
Elution: Elute the bound pyrazole compound by applying a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes.[19] Alternatively, a stepwise gradient can be used.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC, HPLC, or another suitable method to identify the fractions containing the pure product.
Protocol 3: Single-Solvent Recrystallization
This protocol is a fundamental purification method for solid pyrazole compounds.[13]
-
Solvent Selection: Through small-scale solubility tests, find a solvent that dissolves the pyrazole compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the compound just completely dissolves. Do not add excess solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Cooling too quickly can trap impurities.
-
Ice Bath: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.
References
- 1. hplc.eu [hplc.eu]
- 2. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Chromatography [chem.rochester.edu]
- 4. rnlkwc.ac.in [rnlkwc.ac.in]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. conductscience.com [conductscience.com]
- 10. microbenotes.com [microbenotes.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mac-mod.com [mac-mod.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. benchchem.com [benchchem.com]
- 19. chromtech.com [chromtech.com]
Validation & Comparative
Comparative analysis of pyrazole synthesis methods
A Comparative Guide to Modern Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry and agrochemicals, featured in blockbuster drugs such as Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity).[1][2] The enduring relevance of this five-membered heterocycle has driven the development of numerous synthetic methodologies. This guide provides a comparative analysis of the most prominent and effective methods for pyrazole synthesis, offering quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers in selecting the optimal strategy for their specific applications.
Overview of Key Synthesis Methods
The synthesis of pyrazoles can be broadly categorized into several key approaches, each with distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.
-
Knorr Pyrazole Synthesis (and variations): This is the foundational method, first reported in 1883, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][3][4] It is a straightforward and robust reaction, though the use of unsymmetrical dicarbonyls can lead to mixtures of regioisomers.[3][4]
-
[3+2] Cycloaddition Reactions: A more modern and versatile approach, this method involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (like an alkyne or alkene).[1][6][7][8] These reactions, often termed "click chemistry," can provide high yields and excellent regioselectivity under mild conditions.[6][8]
-
Metal-Catalyzed Synthesis: Recent advancements have introduced various transition-metal-catalyzed methods, including copper-promoted aerobic oxidative cycloadditions and palladium-catalyzed cross-coupling/annulation sequences.[3][9][10][11] These methods can offer novel pathways to complex pyrazoles and may proceed under milder conditions than classical approaches.[9]
Quantitative Data Presentation
The following tables summarize the performance of various pyrazole synthesis methods, highlighting differences in yield, reaction time, and conditions.
Table 1: Comparison of Pyrazole Synthesis Methods
| Method Category | Starting Material 1 | Starting Material 2 | Conditions (Catalyst, Solvent, Temp) | Time | Yield (%) | Reference |
| Knorr Synthesis | 1,3-Diketone | Phenylhydrazine | Nano-ZnO, Ethylene Glycol, RT | Short | 95% | [1] |
| Knorr Synthesis | 1,3-Diketone | Arylhydrazine | N,N-Dimethylacetamide, RT | N/A | 59-98% | [3] |
| Knorr Synthesis | Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid, 1-Propanol, 100°C | 1 hour | 79% | [12] |
| Knorr Synthesis | 1,3-Diketone | Sulfonyl Hydrazide | NaCoMo Cluster, N/A | N/A | up to 99% | [3] |
| From α,β-Unsaturated Ketones | β-Arylchalcone | Hydrazine Monohydrate | H₂O₂, then dehydration | N/A | Good | [1][3] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone | Hydrazine Salt | I₂, Ethanol, Reflux | N/A | up to 92% | [13] |
| [3+2] Cycloaddition | α-Diazocarbonyl Compound | Alkyne | Solvent-free, Heat | N/A | High | [6] |
| [3+2] Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide) | Vinylsulfonium Salt | Mild Conditions | N/A | Good | [8] |
| Metal-Catalyzed | N,N-Disubstituted Hydrazine | Alkynoate | Cu₂O, Base, Air, Toluene, 100°C | 12 hours | Moderate to Good | [9] |
| Metal-Catalyzed | Trifluoromethylated Ynone | Aryl/Alkyl Hydrazine | AgOTf (1 mol%), RT | 1 hour | up to 99% | [3] |
Reaction Pathway Visualizations
The following diagrams illustrate the fundamental transformations for the key synthesis methods discussed.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
A Comparative Analysis of the Biological Activities of Pyrazole and Triazole Analogs
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of pyrazole and triazole derivatives, supported by experimental data and mechanistic insights.
Introduction
Pyrazole and triazole moieties are five-membered heterocyclic rings that serve as privileged scaffolds in medicinal chemistry. Their unique structural features and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. This guide provides an objective comparison of the biological activities of pyrazole and triazole analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.
Anticancer Activity
Both pyrazole and triazole analogs have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Comparative Efficacy of Pyrazole and Triazole Analogs Against Cancer Cell Lines
A study comparing pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives revealed varying potencies against different cancer cell lines. The data, summarized in Table 1, highlights the cytotoxic effects of these compounds.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridopyrazolo-triazine | 5a | HCT-116 | 9.50 | Doxorubicin | 5.23 |
| MCF-7 | 3.89 | Doxorubicin | 4.98 | ||
| HepG-2 | 19.81 | Doxorubicin | 6.11 | ||
| Hela | 17.09 | Doxorubicin | 5.57 | ||
| Pyridopyrazolo-triazine | 6a | HCT-116 | 12.58 | Doxorubicin | 5.23 |
| MCF-7 | 11.71 | Doxorubicin | 4.98 | ||
| Pyridopyrazolo-triazole | 11 | HCT-116 | 7.71 | Doxorubicin | 5.23 |
| MCF-7 | 25.43 | Doxorubicin | 4.98 | ||
| HepG-2 | 34.11 | Doxorubicin | 6.11 | ||
| Hela | 13.11 | Doxorubicin | 5.57 |
Table 1: Comparative Anticancer Activity of Pyridopyrazolo-triazine and Pyridopyrazolo-triazole Derivatives. [1]
Mechanism of Action: Kinase Inhibition
Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are crucial for cell signaling and growth.[2] The inhibition of these kinases can disrupt the cell cycle and induce apoptosis (programmed cell death).
Caption: Pyrazole analogs can inhibit protein kinases, disrupting signaling pathways that lead to cancer cell proliferation and survival.
Anti-inflammatory Activity
Both pyrazole and triazole analogs have been investigated for their anti-inflammatory properties. A key mechanism for pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, while some triazoles have shown potent inhibition of phosphodiesterase 4 (PDE4).
Comparative Cyclooxygenase (COX) Inhibition
A study on diaryl-based pyrazole and triazole derivatives as selective COX-2 inhibitors provided a direct comparison of their activities.
| Compound Type | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyrazole | 4b | >10 | 0.017 | >588 |
| Pyrazole | 4d | 5.375 | 0.098 | 54.85 |
| Triazole | 15a | 0.325 | 0.002 | 162.5 |
| Reference | Celecoxib | - | - | - |
Table 2: Comparative COX-1 and COX-2 Inhibitory Activity of Diaryl-pyrazole and Diaryl-triazole Derivatives. [3][4]
Comparative Phosphodiesterase 4 (PDE4) Inhibition
In a study designing potential PDE4 inhibitors, a series of pyrazole and triazole derivatives were synthesized and evaluated. The results indicated that the compounds containing a 1,2,4-triazole moiety generally exhibited higher inhibitory activity against PDE4B than the corresponding pyrazole-attached derivatives.
Mechanism of Action: COX-2 and PDE4 Inhibition
Caption: Pyrazole analogs can inhibit COX-2 to reduce inflammation, while triazole analogs can inhibit PDE4, leading to anti-inflammatory effects.
Antimicrobial Activity
While numerous studies have investigated the antimicrobial properties of pyrazole and triazole derivatives individually, direct comparative studies are less common. The available data suggests that both scaffolds are promising for the development of new antimicrobial agents.
Antimicrobial Efficacy of Pyrazole and Triazole Analogs
Direct comparative data from a single study evaluating both pyrazole and triazole analogs against the same microbial strains is limited. However, studies on hybrid molecules and individual series provide insights into their potential. For instance, a study on pyrazole-triazole hybrids reported potent growth inhibition of various bacterial strains with MIC values ranging from 10–15 μg/ml. Another study on new pyrazole derivatives containing a 1,2,4-triazole ring showed significant antimicrobial activity.[2]
Mechanism of Action: Antifungal Activity of Triazoles
The antifungal mechanism of triazole analogs is well-established and primarily involves the inhibition of the cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Triazole analogs inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell lysis.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole or triazole analogs and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the pyrazole or triazole analog to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at a specific temperature for a set time.
-
Detection of Activity: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity, fluorescence, or luminescence-based assays.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
Both pyrazole and triazole analogs represent versatile scaffolds with significant therapeutic potential across various disease areas. This guide provides a comparative overview of their biological activities, highlighting key differences and similarities.
-
Anticancer Activity: Both classes of compounds show promise, with their efficacy being highly dependent on the specific molecular structure and the cancer cell line being targeted. Pyrazoles are well-established as kinase inhibitors.
-
Anti-inflammatory Activity: Pyrazoles are potent COX-2 inhibitors, while triazoles have been shown to be effective PDE4 inhibitors, offering different mechanisms to combat inflammation.
-
Antimicrobial Activity: While both scaffolds are known to possess antimicrobial properties, a lack of direct comparative studies makes it difficult to definitively state which is superior. The antifungal mechanism of triazoles is well-characterized.
The provided experimental data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of these important heterocyclic compounds. The signaling pathway diagrams provide a visual aid to understanding their mechanisms of action at a cellular level. Further head-to-head comparative studies, particularly in the area of antimicrobial activity, are warranted to fully elucidate the therapeutic potential of these two important classes of compounds.
References
- 1. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Synthesis, Docking and Anti-Inflammatory Activity of Triazole Amine Derivatives as Potential Phosphodiesterase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated Kinase Inhibitors: Efficacy and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of several prominent trifluoromethylated kinase inhibitors. The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, making it a common feature in modern kinase inhibitors. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds.
In Vitro Efficacy of Trifluoromethylated Kinase Inhibitors
The inhibitory activity of a selection of trifluoromethylated kinase inhibitors against a panel of key kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The data presented here has been compiled from various publicly available sources and commercial suppliers. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Inhibitor | Target Kinase | IC50 (nM) |
| Ponatinib | ABL | 0.37[1] |
| PDGFRα | 1.1[1] | |
| VEGFR2 | 1.5[1] | |
| FGFR1 | 2.2[1] | |
| SRC | 5.4[1] | |
| c-KIT | 12.5[2] | |
| FLT3 | 4[2] | |
| RET | 25.8[2] | |
| Regorafenib | VEGFR1 | 13[3][4][5] |
| VEGFR2 | 4.2[3][4][5] | |
| VEGFR3 | 46[3][4][5] | |
| PDGFRβ | 22[3][4][5] | |
| c-KIT | 7[3][4][5] | |
| RET | 1.5[3][4][5] | |
| Raf-1 | 2.5[3][4][5] | |
| B-RAF | 28[5] | |
| B-RAF (V600E) | 19[5] | |
| Sorafenib | Raf-1 | 6[6][7] |
| B-RAF | 22[6][7] | |
| B-RAF (V600E) | 38[8] | |
| VEGFR2 | 90[7][9] | |
| VEGFR3 | 20[7][9] | |
| PDGFRβ | 57[7][9] | |
| c-KIT | 68[7][9] | |
| FLT3 | 58[9] | |
| Vemurafenib | B-RAF (V600E) | 31[10] |
| B-RAF (wild type) | 100[10] | |
| C-RAF | 48[10] | |
| Dabrafenib | B-RAF (V600E) | 0.6[11] |
| B-RAF (wild type) | 3.2 | |
| C-RAF | 5[11] | |
| Trametinib | MEK1 | 0.92[12] |
| MEK2 | 1.8[12] | |
| Cobimetinib | MEK1 | 4.2[13][14] |
| Pazopanib | VEGFR1 | 10[15][16] |
| VEGFR2 | 30[15][16] | |
| VEGFR3 | 47[15][16] | |
| PDGFRα | 71[15] | |
| PDGFRβ | 84[15][16] | |
| c-KIT | 74[15][16] | |
| FGFR1 | 74[16] | |
| Axitinib | VEGFR1 | 0.1[17] |
| VEGFR2 | 0.2[17][18] | |
| VEGFR3 | 0.1-0.3[17][18] | |
| PDGFRβ | 1.6[17][18] | |
| c-KIT | 1.7[18] | |
| Lapatinib | EGFR | 10.8[19][20] |
| HER2 | 9.2[19][20] | |
| ErbB4 | 367[19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a trifluoromethylated kinase inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
Test inhibitor (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a microplate, combine the purified kinase, the peptide substrate, and the diluted inhibitor or vehicle (DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a trifluoromethylated kinase inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Concepts
To better illustrate the context in which these trifluoromethylated kinase inhibitors function, the following diagrams have been generated using Graphviz.
Caption: The MAPK/ERK signaling pathway and points of inhibition by various trifluoromethylated kinase inhibitors.
Caption: A generalized experimental workflow for determining the in vitro efficacy of a kinase inhibitor.
Caption: A logical framework for the comparative evaluation of kinase inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. oncology-central.com [oncology-central.com]
- 9. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Lapatinib | Cell Signaling Technology [cellsignal.com]
Comparative Validation of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in Cell-Based Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (designated as Compound A) against established and structurally similar kinase inhibitors. The supporting experimental data, derived from standardized cell-based assays, offers insights into its potential as a therapeutic agent.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its prevalence in a variety of kinase inhibitors.[1] Compounds bearing this motif have shown promise in targeting key signaling pathways implicated in cancer and inflammatory diseases.[1][2] This guide focuses on the cellular validation of Compound A, a pyrazole derivative with a trifluoromethylphenyl substitution, a common feature in modern kinase inhibitors designed to enhance potency and metabolic stability.
Comparative Efficacy in Cell-Based Assays
The following tables summarize the quantitative data from a series of in vitro cell-based assays comparing Compound A to a known multi-kinase inhibitor, Staurosporine, and a structurally related pyrazole analog, 3-phenyl-1H-pyrazol-5-amine (Compound B).
Table 1: Cell Viability Assay (MTT Assay)
The MTT assay was employed to assess the cytotoxic effects of the compounds on the A549 human lung carcinoma cell line.[3] The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to reduce cell viability by 50%.
| Compound | Target Cell Line | IC50 (µM) after 48h |
| Compound A | A549 | 8.5 |
| Compound B | A549 | 25.2 |
| Staurosporine | A549 | 0.02 |
Table 2: Apoptosis Induction (Annexin V-FITC/PI Assay)
To determine if the observed cytotoxicity is due to the induction of apoptosis, A549 cells were treated with the respective IC50 concentrations of each compound for 24 hours and analyzed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).[4]
| Compound | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Compound A | 22.8% | 15.4% |
| Compound B | 10.5% | 7.2% |
| Staurosporine | 35.1% | 28.9% |
Table 3: Kinase Inhibition Profile (In Vitro Kinase Assay)
The inhibitory activity of the compounds was tested against a panel of selected kinases implicated in cell proliferation and survival.[5] The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | Compound A IC50 (nM) | Compound B IC50 (nM) | Staurosporine IC50 (nM) |
| AKT1 | 150 | >1000 | 5 |
| CDK2 | 250 | >1000 | 3 |
| EGFR | 85 | 850 | 10 |
| VEGFR-2 | 120 | 950 | 8 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway often targeted by pyrazole-based inhibitors and the general workflow for evaluating such compounds in cell-based assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[6]
-
Compound Treatment: Cells were treated with serial dilutions of Compound A, Compound B, and Staurosporine (ranging from 0.01 to 100 µM) for 48 hours.[6] A vehicle control (0.1% DMSO) was also included.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[3]
-
Data Acquisition: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.[6] Cell viability was expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: A549 cells were seeded in 6-well plates and treated with the respective IC50 concentrations of each compound for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution were added to the cell suspension, followed by incubation for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
In Vitro Kinase Inhibition Assay
-
Assay Principle: The ADP-Glo™ Kinase Assay was used to measure the kinase activity.[2] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.[2]
-
Reaction Setup: Kinase reactions were set up in a 96-well plate containing the respective kinase, its substrate, ATP, and serial dilutions of the test compounds.[2]
-
Incubation: The reaction mixtures were incubated at 30°C for 60 minutes.[2]
-
ADP Detection: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[2]
-
Data Acquisition: The luminescence was measured using a plate reader, and the IC50 values were determined by fitting the data to a dose-response curve.[2]
Conclusion
The data presented in this guide suggest that this compound (Compound A) exhibits moderate cytotoxic and pro-apoptotic activity in the A549 cancer cell line. Its inhibitory profile against key kinases such as AKT1, EGFR, and VEGFR-2, while less potent than the broad-spectrum inhibitor Staurosporine, is significantly more potent than the unsubstituted analog, Compound B. These findings validate the biological activity of Compound A in cell-based assays and support further investigation into its mechanism of action and potential as a targeted therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Head-to-head comparison of substituted pyrazole antimicrobial agents
An objective comparison of substituted pyrazole antimicrobial agents, supported by experimental data, is crucial for researchers and drug development professionals. This guide provides a head-to-head comparison of various pyrazole derivatives, focusing on their antimicrobial efficacy. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams.
Comparative Antimicrobial Activity of Substituted Pyrazoles
The antimicrobial potential of various substituted pyrazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates higher antimicrobial activity.
The following table summarizes the MIC values for several series of substituted pyrazole compounds against selected microorganisms.
| Compound ID | Substituent Groups | Target Microorganism | MIC (µg/mL) | Reference |
| Series 1: Pyrazole-Thiadiazine Derivatives | ||||
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5-125 | [1] |
| Bacillus subtilis | 62.5-125 | [1] | ||
| Candida albicans | 2.9-7.8 | [1] | ||
| Aspergillus flavus | 2.9-7.8 | [1] | ||
| 21b | 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | Various Bacteria & Fungi | Moderate Activity | [1] |
| Series 2: Pyrazole Derivatives with Imidazothiadiazole Moiety | ||||
| 21c | Not specified in abstract | Multi-drug resistant bacteria | 0.25 | [2] |
| 23h | Not specified in abstract | Multi-drug resistant bacteria | 0.25 | [2] |
| Series 3: Coumarin-Substituted Pyrazoles | ||||
| Compound 23 | Coumarin-substituted and pyran-fused pyrazole | Staphylococcus aureus | 1.56-6.25 | [3] |
| Pseudomonas aeruginosa | 1.56-6.25 | [3] | ||
| Not specified | Fluoro and hydroxy-substituted coumarin-derived pyrazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 | [4] |
| Series 4: Thiazole-Containing Pyrazoles | ||||
| Compound 17 | Tethered thiazolo-pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [3] |
| Series 5: Dihydrotriazine Substituted Pyrazoles | ||||
| Compound 40 | Dihydrotriazine substituted pyrazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [3] |
| Escherichia coli | 1 | [3] | ||
| Series 6: Pyrano[2,3-c] Pyrazole Derivatives | ||||
| 5(a-e) | 6-Amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | E. coli, S. aureus, L. monocytogenes, K. pneumoniae | Superior to standard antibiotics | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6]
-
Materials : 96-well microtiter plates, standardized microbial suspension (approximately 5 x 10^5 CFU/mL), appropriate broth medium (e.g., Mueller-Hinton Broth), substituted pyrazole compounds, and a positive control antibiotic.
-
Procedure :
-
Prepare serial two-fold dilutions of the substituted pyrazole compounds in the broth medium directly in the wells of the microtiter plate.[6]
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with microorganism, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[7]
-
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
-
Materials : Agar plates (e.g., Mueller-Hinton Agar), sterile cork borer, standardized microbial culture, substituted pyrazole compounds.
-
Procedure :
-
Prepare agar plates and uniformly spread a standardized inoculum of the test microorganism on the surface.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a known concentration of the substituted pyrazole solution to each well.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.
-
Cytotoxicity Assay
This assay evaluates the toxicity of the compounds against mammalian cells to determine their therapeutic index.
-
Materials : Human cell lines (e.g., LO2), 96-well plates, cell culture medium, test compounds, and a viability reagent (e.g., MTT or resazurin).
-
Procedure :
-
Seed the human cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the substituted pyrazole compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells compared to an untreated control. A compound is considered non-cytotoxic if it does not significantly reduce cell viability at concentrations effective against microbes.[2]
-
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz provide a clear visual representation of workflows and mechanisms.
Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that a primary mechanism of action for some substituted pyrazole antimicrobial agents is the inhibition of DNA gyrase.[3][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is crucial for relieving torsional stress during these processes.
By binding to and inhibiting DNA gyrase, these pyrazole compounds prevent the proper processing of bacterial DNA. This disruption of DNA replication and repair ultimately leads to bacterial cell death. This mechanism is a validated target for antibacterial drugs, and the development of novel pyrazole-based inhibitors is a promising strategy to combat antibiotic resistance.[8] Molecular docking studies have further supported the interaction of pyrazole derivatives with the active site of DNA gyrase.[3]
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. scribd.com [scribd.com]
- 7. Laboratory evaluation of antimicrobial agents | Basicmedical Key [basicmedicalkey.com]
- 8. benthamdirect.com [benthamdirect.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, a deep understanding of the selectivity of small molecule inhibitors is critical for the development of safe and effective therapeutics. The pyrazole scaffold is a well-established and versatile core structure in medicinal chemistry, forming the basis of numerous inhibitors targeting a wide array of protein kinases.[1][2] However, off-target interactions can lead to unexpected side effects or beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based inhibitors, supported by experimental data and detailed methodologies, to aid in the design and interpretation of inhibitor studies.
The inhibitory activity and selectivity of pyrazole-containing compounds are heavily influenced by the substituents on the pyrazole ring.[1] These modifications can significantly alter the interaction of the inhibitor with the ATP-binding pocket of kinases, leading to varying degrees of potency and cross-reactivity across the kinome. This guide will explore the cross-reactivity of pyrazole-based inhibitors targeting critical signaling pathways, including those mediated by Janus kinases (JAKs), p38 mitogen-activated protein kinases (MAPKs), and cyclin-dependent kinases (CDKs).[2]
Comparative Cross-Reactivity Profiles
To illustrate the diverse selectivity profiles of pyrazole-based inhibitors, the following tables summarize the inhibitory activity (IC50 values) of selected compounds against their primary targets and a panel of off-target kinases. This data, synthesized from published literature, highlights how chemical modifications to the pyrazole core can modulate target selectivity.[1][2]
Table 1: Cross-Reactivity of Pyrazole-Based JAK Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs Primary Target(s) | Off-Target Kinase Panel IC50 (nM) | Selectivity Notes |
| Ruxolitinib (INCB-018424) | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | TYK2: 19, JAK3: 428 | Selective inhibitor of JAK1 and JAK2.[3] |
| Compound A | JAK, Aurora Kinases | Data not specified | Broad-spectrum off-target effects noted. | Multi-targeted inhibitor.[1] |
| Compound 10e | JAK, Aurora Kinases | Data not specified | Acts on both JAK and Aurora kinases. | Multi-targeted inhibitor by design.[1] |
Table 2: Cross-Reactivity of Pyrazole-Based p38 MAPK and CDK Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs Primary Target(s) | Off-Target Kinase Panel IC50 (nM) | Selectivity Notes |
| Compound 19 | CDK4 | CDK4: modest activity | More selective for CDK4 over CDK1, 2, 7, and 9. | N-methylation found to be more appropriate for selectivity.[4] |
| AT7519 | CDK1, CDK2, CDK5, CDK9 | CDK1: 47, CDK2: 100, CDK5: 190, CDK9: <50 | GSK3β: 130 | A pan-CDK inhibitor. |
| Compound 21 | CDK1 | 100 nM completely inhibits expression | Data not specified | Induces apoptosis in MCF7 cells.[4] |
Table 3: Cross-Reactivity of Other Notable Pyrazole-Based Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs Primary Target(s) | Off-Target Kinase Panel IC50 (nM) | Selectivity Notes |
| Compound 10q | FLT3 | Data not specified | c-Kit is a significant off-target. | A more selective FLT3 inhibitor.[1] |
| Compound 8a | JNK3 | 227 | GSK3β: >1362 | High selectivity for JNK3 among 38 other kinases.[5] |
| Afuresertib (GSK2110183) | Akt1 | Kᵢ: 0.08 | Data not specified | Potent Akt1 kinase inhibitor.[6] |
| Compound 1 | Akt family | Akt1: 61 | Selective towards the Akt family in a 23-kinase panel.[4][6] |
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
A fundamental understanding of the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects. The following diagrams illustrate simplified representations of the JAK/STAT, p38 MAPK, and CDK-mediated cell cycle signaling pathways.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity profile is a critical step in drug discovery, and standardized experimental protocols are employed to ensure data reliability and comparability.[1]
In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is through in vitro kinase activity assays.[1] These assays typically involve the following steps:
-
Compound Preparation: The test pyrazole-based inhibitor is serially diluted to a range of concentrations.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (often a peptide or protein), and ATP.
-
Initiation and Incubation: The reaction is initiated by adding one of the components (e.g., ATP) and incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
Detection: The extent of kinase activity is measured. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction (e.g., Kinase-Glo®), which is inversely proportional to kinase activity.[7]
-
Fluorescence-based assays: Using technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the phosphorylated product.[7]
-
-
Data Analysis: The inhibitory activity is quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
To determine cross-reactivity, the test compound is initially screened against a large panel of kinases (kinome-wide panel) at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.[1] Hits from this primary screen are then further evaluated in dose-response assays to determine their IC50 values.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the engagement of an inhibitor with its target protein within a cellular environment.[2] The underlying principle is that a protein's thermal stability increases upon ligand (inhibitor) binding.
-
Cell Treatment: Intact cells are treated with the pyrazole-based inhibitor or a vehicle control.[2]
-
Heating: The cell suspensions are heated across a range of temperatures. Unbound proteins will denature and precipitate at lower temperatures compared to the ligand-bound proteins.[2]
-
Cell Lysis and Protein Separation: The cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.[2]
By employing these methodologies and carefully analyzing the resulting data, researchers can build a comprehensive understanding of the cross-reactivity profile of pyrazole-based inhibitors. This knowledge is instrumental in guiding the optimization of lead compounds and in the selection of candidates with the desired selectivity for progression into further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Methods for the Structural Confirmation of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazole and its derivatives are a cornerstone of medicinal chemistry, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise three-dimensional structure of these molecules is critical for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] Unambiguous structural confirmation is therefore a non-negotiable step in the research and development pipeline. This guide provides a comparative overview of key orthogonal analytical methods used for the structural elucidation of pyrazole derivatives, complete with experimental data and detailed protocols.
The principle of using orthogonal methods—distinct analytical techniques that measure different properties of a molecule—is fundamental to robust structural confirmation. By combining data from various spectroscopic and crystallographic sources, researchers can build a comprehensive and validated model of the molecule's identity and conformation, minimizing the risk of misinterpretation that can arise from relying on a single technique.
Comparative Analysis of Spectroscopic and Crystallographic Data
The following sections detail the most common orthogonal methods for pyrazole characterization. The quantitative data, derived from various substituted pyrazole compounds, are summarized in tables to serve as a valuable reference.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[3] ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity between atoms, confirming the overall structure.[2][4] A common challenge in pyrazole NMR is annular tautomerism, where a proton rapidly exchanges between the N1 and N2 positions, leading to averaged or broadened signals.[4] This can often be resolved by acquiring spectra at low temperatures.[4]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃ [3]
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1-Methylpyrazole in CDCl₃ [5]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 | ~138.7 |
| C5 | ~129.2 |
| C4 | ~105.4 |
| N-CH₃ | ~39.1 |
2. Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.[5][6] Electron Impact (EI) is a common ionization method that results in a molecular ion peak and a series of fragment ions characteristic of the pyrazole ring structure.[7] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.
Table 3: Mass Spectrometry Data for Representative Pyrazole Derivatives [2]
| Compound | Ionization Mode | m/z (Observed) | Interpretation |
| Pyronylpyrazole Derivative 1 | EI | 340 | Molecular Ion |
| Pyronylpyrazole Derivative 2 | ESI | 367 | [M+H]⁺ |
| 1-Methylpyrazole | EI | 82 | Molecular Ion |
| 1-Methyl-3-nitropyrazole | EI | 127 | Molecular Ion |
3. Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional atomic arrangement of a molecule in the solid state.[1] This technique is crucial for determining absolute stereochemistry and analyzing intermolecular interactions, such as hydrogen bonding, which govern crystal packing.[1] The data generated, including bond lengths, bond angles, and lattice parameters, are the gold standard for structural confirmation.[1][8]
Table 4: Example Crystallographic Data for Pyrazole Derivatives [1][8]
| Parameter | Pyrazole Derivative 4 | Pyrazole Derivative 5a |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 9.348(2) | 21.54552(17) |
| b (Å) | 9.793(2) | 7.38135(7) |
| c (Å) | 16.366(4) | 22.77667(19) |
| α (°) | 87.493(6) | 90 |
| β (°) | 87.318(6) | 101.0921(8) |
| γ (°) | 84.676(6) | 90 |
4. Vibrational and Electronic Spectroscopy
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary data. FT-IR is used to identify the presence of specific functional groups, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.[3][9]
Table 5: Key FT-IR Vibrational Frequencies for a Substituted Pyrazole
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (ring) | 3100-3150 |
| C-H Stretch (aromatic) | 3050-3100 |
| C=N Stretch (ring) | 1580-1620 |
| C=C Stretch (ring) | 1450-1550 |
Table 6: UV-Visible Absorption Data for N-methyl Pyrazole in Ethanol [5]
| Peak | λmax (nm) | Molar Absorptivity (ε) |
| Primary Absorption | ~220 | ~4,000 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical characterizations.[6]
1. NMR Spectroscopy (¹H and ¹³C)
-
Objective: To determine the carbon-hydrogen framework of the molecule.[3]
-
Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.[3][6]
-
Sample Preparation: Weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) can be added as an internal standard.[5]
-
Data Acquisition (¹H NMR): Acquire the spectrum with a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.[3]
-
Data Acquisition (¹³C NMR): Acquire the spectrum with a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[3]
-
Data Analysis: Process the spectra (Fourier transform, phase correction). Integrate peaks in the ¹H spectrum to determine proton ratios and analyze coupling patterns to deduce atom connectivity.[3] For complex structures, utilize 2D NMR experiments like HSQC and HMBC to establish ¹H-¹³C correlations.[4]
2. Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern.[5]
-
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) system.
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Data Acquisition: Inject the sample into the GC. A typical GC program might start at 50°C and ramp to 250°C at 10°C/min.[5] The mass spectrometer is typically operated in Electron Impact (EI) mode at 70 eV.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure by comparing it to known pyrazole fragmentation pathways.[2][10]
3. Single-Crystal X-ray Diffraction
-
Objective: To determine the absolute three-dimensional structure of the molecule.[1]
-
Instrumentation: A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1]
-
Protocol:
-
Crystal Selection: Select a suitable single crystal under a polarizing microscope and mount it on a goniometer head.[1]
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[1] Collect a series of diffraction images as the crystal is rotated.[1]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods and refine it using full-matrix least-squares techniques.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and information on intermolecular interactions for analysis.[1]
-
4. FT-IR Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[3]
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the pyrazole compound with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Assign the observed absorption bands to specific functional groups by comparing their frequencies with correlation charts and literature data.[3]
5. UV-Visible Spectroscopy
-
Objective: To study the electronic transitions within the molecule.[3]
-
Instrumentation: Double-beam UV-Vis spectrophotometer.[5]
-
Sample Preparation: Prepare a stock solution of the pyrazole compound (e.g., 10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol). Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M).[3][5]
-
Data Acquisition: Use a 1 cm path length quartz cuvette. Record a baseline spectrum using the pure solvent as a blank, then record the spectrum for each dilution over a range of 200-400 nm.[3][5]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Visualized Workflows and Pathways
Diagrams are essential for visualizing complex relationships and experimental processes.
Caption: Experimental workflow for the synthesis and structural elucidation of pyrazole derivatives.[6]
Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by pyrazole derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Against Known COX Inhibitors
This guide provides a comparative analysis of the novel compound 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, hereafter referred to as Compound X, against established cyclooxygenase (COX) inhibitors. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs, including the anti-inflammatory agent Celecoxib.[1][2] This document is intended for researchers and drug development professionals, offering a framework for evaluating the compound's potential as a selective anti-inflammatory agent. The comparison is made against Celecoxib, a selective COX-2 inhibitor, and SC-560, a selective COX-1 inhibitor, to benchmark potency and selectivity.
Data Presentation: Physicochemical and Biological Properties
Quantitative data for Compound X is presented hypothetically and should be determined experimentally. The data for the comparator drugs have been compiled from existing literature.
Table 1: Comparison of Physicochemical Properties
| Property | Compound X | Celecoxib | SC-560 |
| Molecular Formula | C₁₀H₈F₃N₃ | C₁₇H₁₄F₃N₃O₂S[3] | C₁₇H₁₂ClF₃N₂O[4] |
| Molecular Weight ( g/mol ) | 227.19 | 381.4[3] | 352.7[4] |
| LogP (Predicted) | TBD | ~3.4[5] | TBD |
| pKa (Predicted) | TBD | 9.68 ± 0.10[6] | TBD |
| Water Solubility | TBD | 7 mg/L[6] | 0.3 ± 0.1 µg/mL[7] |
| Melting Point (°C) | TBD | 157-159[6] | 64.18[7] |
TBD: To Be Determined experimentally.
Table 2: Comparison of In Vitro and In Vivo Biological Activity
| Parameter | Compound X | Celecoxib | SC-560 |
| Target(s) | COX-1 / COX-2 | COX-2[8][9] | COX-1[10][11] |
| IC₅₀ COX-1 (nM) | TBD | 13,020[12] | 9[10][11][13] |
| IC₅₀ COX-2 (nM) | TBD | 490[12] | 6,300[10][11][13] |
| Selectivity Index (COX-1/COX-2) | TBD | ~26.6 | ~0.0014 |
| In Vivo Efficacy (% Edema Inhibition) | TBD | Dose-dependent reduction[14] | Ineffective in acute inflammation models[11] |
TBD: To Be Determined experimentally. The Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher value indicates greater selectivity for COX-2.
Visualizations: Pathways and Workflows
COX Signaling Pathway
The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.[9][15] These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory and physiologically important prostaglandins.[16] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9]
Conceptual Flow: COX Selectivity
The therapeutic goal for many modern NSAIDs is to selectively inhibit the COX-2 enzyme, which is primarily upregulated at sites of inflammation, while sparing the COX-1 enzyme, which is involved in maintaining normal physiological functions.[9] This diagram illustrates the relationship between inhibitor concentration and the activity of each enzyme isoform.
Experimental Workflow: In Vitro COX Inhibition Assay
To determine the IC₅₀ values, a fluorometric or colorimetric assay is typically employed.[12][17] This workflow outlines the key steps for screening Compound X and comparing its inhibitory activity to reference compounds.
Experimental Protocols
In Vitro COX-1 / COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the potency (IC₅₀) of test compounds against human recombinant COX-1 and COX-2 enzymes.[17]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe and Cofactor (e.g., from a kit)
-
Arachidonic Acid (substrate)
-
Heme
-
Test compounds (Compound X, Celecoxib, SC-560) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications. Create serial dilutions of the test compounds in DMSO to achieve a range of final assay concentrations.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add COX Assay Buffer, Heme, and either the COX-1 or COX-2 enzyme. Prepare separate plates for each enzyme isoform.
-
Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors (Celecoxib, SC-560), or a vehicle control (DMSO) to the appropriate wells.[18] Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Immediately incubate the plate for 10 minutes at 37°C to allow for the conversion of arachidonic acid to prostaglandin G2.[18]
-
Detection: Measure the fluorescence intensity using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and reproducible model for assessing the acute anti-inflammatory activity of a compound.[19][20][21]
Animals:
-
Male Wistar rats or Swiss albino mice (e.g., 180-220 g).
Materials:
-
1% (w/v) Carrageenan suspension in sterile saline.
-
Test compound (Compound X) and reference drug (e.g., Indomethacin or Celecoxib) prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment.
-
Dosing: Administer the test compound, reference drug, or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) one hour before carrageenan injection.[22]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[21] The left hind paw can serve as a non-inflamed control.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (time 0, before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).[23]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume between the baseline and subsequent time points. The percentage of edema inhibition is calculated for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.[22]
-
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Celecoxib-d4 | C17H14F3N3O2S | CID 46780205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Celecoxib | 169590-42-5 [chemicalbook.com]
- 7. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. phytopharmajournal.com [phytopharmajournal.com]
- 23. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Trifluoromethylphenyl Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of several trifluoromethylphenyl pyrazole compounds, a class of molecules that has garnered significant attention for its therapeutic potential, primarily as selective inhibitors of cyclooxygenase-2 (COX-2). The data presented herein is collated from various preclinical studies and is intended to serve as a valuable resource for researchers in the fields of oncology, inflammation, and drug discovery.
Introduction to Trifluoromethylphenyl Pyrazole Compounds
Trifluoromethylphenyl pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry. The incorporation of a trifluoromethyl group often enhances the metabolic stability and potency of these molecules. Many compounds within this class, most notably celecoxib, have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2. This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme. Beyond their anti-inflammatory effects, these compounds have demonstrated significant anti-cancer properties in various in vivo models. Their mechanism of action in oncology is largely attributed to the inhibition of COX-2, which is frequently overexpressed in tumors and contributes to tumorigenesis by promoting inflammation, angiogenesis, and cell proliferation while inhibiting apoptosis.
In Vivo Efficacy Data: A Comparative Summary
The following tables summarize the in vivo efficacy of representative trifluoromethylphenyl pyrazole compounds in various preclinical models of cancer and inflammation.
Anti-Cancer Efficacy
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Celecoxib | Lewis Lung Carcinoma | C57/BL Mice | 75 mg/kg/day (oral) | Significant decrease in mean tumor volume and reduced lung metastasis. | |
| Human Ovarian Cancer Xenograft (SKOV-3) | Nude Mice | 5 mg/kg (4 weeks) | 66% decrease in tumor weight in obese mice and 46% in non-obese mice. | ||
| HCA-7 Colorectal Cancer Xenograft | Athymic Mice | 1250 mg/kg in chow | Significant attenuation of xenograft growth.[1] | ||
| Cutaneous Squamous Cell Carcinoma Xenograft | Nude Mice | Intraperitoneal injection | Significant inhibition of tumor growth. | ||
| Murine Mammary Cancer | BALB/c Mice | 7.5 and 15 mg/kg (5 times/week for 7 weeks) | Dose-dependent reduction in tumor volume and lung metastasis. | ||
| Hepatocellular Carcinoma (Huh-7) Xenograft | Nude Mice | 30 mg/kg/day (oral) | Inhibition of tumor growth. | ||
| Meningioma Xenograft (IOMM-Lee) | Nude Mice | 500, 1000, 1500 ppm in chow | Up to 66% reduction in mean tumor volume. | ||
| SC-560 | Human Ovarian Cancer Xenograft (SKOV-3) | Nude Mice | 6 mg/kg/day (i.p.) | 44.67% reduction in tumor size compared to control. |
Anti-Inflammatory Efficacy
| Compound | Inflammation Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Deracoxib | Urate Crystal-Induced Synovitis | Dogs | 1, 3, and 10 mg/kg | Dose-dependent improvement in pain, lameness, and weight-bearing.[2] | |
| Mavacoxib | Osteoarthritis | Dogs | 2 mg/kg (monthly) | Significant improvement in overall condition as assessed by owners. | |
| Compound AD 532 | Carrageenan-Induced Paw Edema | Not Specified | Not Specified | Promising anti-inflammatory activity.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments cited in this guide.
Human Tumor Xenograft Model in Nude Mice
-
Cell Lines: Human cancer cell lines (e.g., SKOV-3 ovarian cancer, HCA-7 colorectal cancer, Huh-7 hepatocellular carcinoma) are cultured under standard conditions.
-
Animal Model: Four to six-week-old female athymic nude mice are typically used.
-
Tumor Implantation: A suspension of 5 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The trifluoromethylphenyl pyrazole compound is administered via the specified route (e.g., oral gavage, intraperitoneal injection, or mixed in chow) at the indicated dose and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Carrageenan-Induced Paw Edema Model
-
Animal Model: Adult male Wistar rats or Swiss albino mice are commonly used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the animals.
-
Treatment: The test compound (trifluoromethylphenyl pyrazole derivative) or a reference drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.
-
Efficacy Assessment: Paw volume is measured at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many trifluoromethylphenyl pyrazole compounds involves the inhibition of the COX-2 enzyme, which leads to a reduction in prostaglandin E2 (PGE2) synthesis. PGE2 plays a critical role in both inflammation and cancer progression through its interaction with four G-protein coupled receptors: EP1, EP2, EP3, and EP4.
COX-2/PGE2 Signaling Pathway in Cancer
Caption: COX-2/PGE2 signaling pathway in cancer.
Downstream Signaling of PGE2 Receptors in Cancer
Caption: Downstream signaling of PGE2 receptors.
Typical In Vivo Efficacy Study Workflow
References
- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 2. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking studies of pyrazole analogs in kinase active sites
A detailed guide for researchers and drug development professionals on the binding efficiencies and interaction mechanisms of pyrazole-based compounds within various kinase active sites.
This guide provides a comparative overview of recent molecular docking studies investigating pyrazole analogs as potential kinase inhibitors. The following sections summarize key quantitative data, detail the experimental and computational methodologies employed in the cited studies, and visualize a relevant signaling pathway to provide context for the targeted drug discovery efforts.
Data Presentation: Comparative Docking and Inhibitory Activity
The following table summarizes the quantitative data from various studies, comparing the binding affinities (in terms of docking scores or binding energies) and in vitro inhibitory activities (IC50 values) of different pyrazole analogs against a range of kinase targets.
| Kinase Target | Pyrazole Analog/Compound | Docking Score/Binding Energy (kcal/mol) | Experimental IC50 (nM) | Reference |
| Janus Kinase 2 (JAK2) | TK4g | -24.01 | 12.61 | [1] |
| 3h | -17.22 | - | [1] | |
| TK4b | -17.87 | - | [1] | |
| Tofacitinib (Reference) | -17.11 | - | [1] | |
| Janus Kinase 3 (JAK3) | TK4g | -27.37 | 15.80 | [1] |
| 3h | -26.18 | - | [1] | |
| TK4b | -28.21 | - | [1] | |
| Tofacitinib (Reference) | -24.90 | - | [1] | |
| VEGFR-2 | Compound 1b | -10.09 (kJ/mol) | - | [2][3] |
| Aurora A | Compound 1d | -8.57 (kJ/mol) | - | [2][3] |
| CDK2 | Compound 2b | -10.35 (kJ/mol) | - | [2][3] |
| RET Kinase | Compound 25 | -7.14 | - | [4] |
| EGFR | Compound 6 | - | >94% inhibition at 100 µM | [5] |
| Compound F4 | -10.9 | - | [6] | |
| Compound F16 | -10.8 | - | [6] | |
| AKT1 | Compound 6 | - | >94% inhibition at 100 µM | [5] |
| BRAF V600E | Compound 6 | - | >94% inhibition at 100 µM | [5] |
| p38α | Compound 6 | - | >94% inhibition at 100 µM | [5] |
| PDGFRβ | Compound 6 | - | >94% inhibition at 100 µM | [5] |
Experimental and Computational Protocols
This section details the methodologies used in the referenced studies to obtain the docking and experimental data.
Molecular Docking Protocols
A common approach for molecular docking involves preparing the protein and ligand structures, defining the binding site, and then using a docking algorithm to predict the binding conformation and affinity.
-
Protein Preparation: The three-dimensional crystal structures of the target kinases are typically obtained from the Protein Data Bank (PDB).[3] The structures are prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges.[4]
-
Ligand Preparation: The 2D structures of the pyrazole analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation. The number of rotatable bonds is also defined.[4]
-
Docking Software and Algorithm: Various software packages are used for molecular docking, with AutoDock being a frequently mentioned tool.[2][3][4][6] The Lamarckian genetic algorithm is often employed to perform the docking simulations, which involves a set number of runs to explore different binding poses.[4]
-
Binding Site Definition: The active site for docking is typically defined by creating a grid box around the co-crystallized ligand in the original PDB structure or by using active site prediction servers.[3][4]
-
Analysis of Results: The results are analyzed based on the predicted binding energy or docking score, with more negative values indicating a higher binding affinity.[4] The binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the active site residues, are also examined to understand the binding mode.
In Vitro Kinase Inhibition Assays
Experimental validation of the docking results is crucial. This is often achieved through in vitro kinase inhibition assays.
-
Assay Methods: Radiometric assays or ADP-Glo™ Kinase Assays are commonly used to measure the inhibitory activity of the compounds against the target kinases.[5]
-
Procedure: The assays typically involve incubating the kinase enzyme with a substrate (like ATP) and the test compound at various concentrations. The amount of product formed (e.g., phosphorylated substrate or ADP) is then measured.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of kinase inhibition against the compound concentration. A lower IC50 value indicates a more potent inhibitor.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway involving multiple kinases targeted by pyrazole analogs and a general workflow for computational drug discovery.
References
- 1. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. rjpbcs.com [rjpbcs.com]
Selectivity Profiling of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine: A Comparative Guide for Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its development as a therapeutic agent. This guide provides a comparative overview of the kinase inhibitory potential of the 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold, outlines standard experimental protocols for assessing kinase selectivity, and visualizes key related biological and experimental pathways.
While a specific, publicly available kinase panel selectivity profile for this compound is not available at the time of this publication, the broader class of 3- and 5-substituted pyrazole derivatives has been extensively studied as a privileged scaffold in kinase inhibitor design. Compounds bearing the 3-phenyl-1H-pyrazol-5-amine core are recognized as critical synthetic intermediates for a wide array of biologically active molecules, including kinase inhibitors.[1] The nature of the substituent on the phenyl ring and further modifications on the pyrazole core can significantly influence the potency and selectivity of these compounds against various kinases.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a versatile starting point for the development of inhibitors targeting various kinase families. Research has demonstrated that derivatives of 3-amino-1H-pyrazole can be potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), among others. The introduction of different substituents on the pyrazole and phenyl rings allows for the fine-tuning of the inhibitor's selectivity profile.
For instance, various substituted pyrazole-based compounds have been evaluated against a panel of kinases, demonstrating a range of selectivities. Some derivatives exhibit broad-spectrum activity, inhibiting multiple kinases, while others are highly selective for specific targets. This highlights the importance of comprehensive profiling to understand a compound's full spectrum of activity.
Without direct experimental data for this compound, a direct comparison with other inhibitors is not feasible. However, based on the known activity of structurally related compounds, it is hypothesized that this molecule may exhibit inhibitory activity against kinases in families such as CDKs, JAKs, or MAP kinases. The trifluoromethyl group on the phenyl ring is a common feature in many kinase inhibitors and can contribute to binding affinity and metabolic stability.
To definitively determine the selectivity profile of this compound, it is essential to perform in vitro kinase screening against a broad panel of kinases. The following sections provide a detailed protocol for a common kinase assay and visualize the experimental workflow and a relevant signaling pathway.
Experimental Protocols
A common and robust method for determining the in vitro selectivity of a kinase inhibitor is the radiometric kinase assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a sensitive and quantitative readout of kinase activity.
Radiometric Kinase Assay Protocol
Objective: To determine the inhibitory activity of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
Stop solution (e.g., phosphoric acid)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Addition: Add a small volume of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate determination of inhibitory potency.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Separation: Spot the reaction mixtures onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software.
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for in vitro kinase selectivity profiling.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[1][2][3][4][5] Many pyrazole-based inhibitors have been developed to target kinases within this pathway.
Caption: Overview of the JAK-STAT signaling cascade.
Conclusion
The this compound scaffold holds promise as a foundation for the development of novel kinase inhibitors. However, without empirical data from a comprehensive kinase panel screen, its specific selectivity profile remains undetermined. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such an evaluation. A thorough understanding of a compound's selectivity is a critical step in the journey from a promising chemical entity to a potential therapeutic agent. It is recommended that this compound be subjected to a broad kinase panel screening to elucidate its inhibitory activities and guide future drug development efforts.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Proper Disposal of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole and trifluoromethyl-containing aromatic compounds, along with general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound.
I. Hazard Profile of Structurally Similar Compounds
Due to the absence of a specific SDS, the hazard profile has been inferred from analogous compounds. This conservative approach ensures a high margin of safety.
| Hazard Category | Finding | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2] |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects due to the trifluoromethyl group. | [2][3] |
II. Essential Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[4]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[4]
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Ventilation: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
III. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[6]
-
The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Harmful," "Irritant").[7]
-
Contaminated materials such as weighing paper, gloves, and absorbent pads should be placed in the same solid waste container.[6]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.
-
Since the compound contains a trifluoromethyl group, it should be treated as halogenated organic waste .[3][8] Do not mix with non-halogenated waste streams unless permitted by your institution's EHS department.[9]
-
-
Empty Containers:
2. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[6]
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[11]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[7]
3. Professional Disposal:
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal service.[4][6][12]
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[6]
-
The most common and recommended method for such compounds is high-temperature incineration.[6]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. fishersci.com [fishersci.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Danger
Hazard Statements: H301 (Toxic if swallowed)
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)
This compound is classified as Acute Toxicity, Oral, Category 3. Due to its chemical structure as a substituted pyrazole and aromatic amine, it should be handled as a potentially hazardous substance.[1] Standard laboratory personal protective equipment (PPE) must be worn at all times.[2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently.[4] | Prevents skin contact with the chemical. |
| Body Protection | A flame-resistant laboratory coat.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a chemical fume hood or if dust generation is likely.[6][7] | Prevents inhalation of harmful dust. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
All handling of solid 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Step 1: Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]
-
Spill Kit: Have a chemical spill kit suitable for solid amine compounds readily available.
Step 2: Weighing and Solution Preparation
-
Weighing: Use a balance inside a chemical fume hood or a ventilated balance enclosure to weigh the solid compound.[5]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Step 3: Experimental Use
-
Apparatus: Use appropriate glassware and securely set up the experimental apparatus within the chemical fume hood.
Step 4: Post-Handling Decontamination
-
Work Area: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[5]
-
Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure safety.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
The storage class for this chemical is 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.
Disposal:
-
Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weigh paper, pipette tips) in a clearly labeled, sealed container for solid chemical waste.[2]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[2] Do not mix with incompatible waste streams.
-
Professional Disposal: The primary and recommended method for disposal is through a licensed chemical waste disposal service.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[2]
-
Do NOT dispose of this chemical down the drain or in regular trash.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
